Product packaging for O-Acetyl-L-homoserine hydrochloride(Cat. No.:)

O-Acetyl-L-homoserine hydrochloride

Katalognummer: B015098
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: LFZHWEFUZURWRL-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

O-Acetyl-L-homoserine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO4 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO4 B015098 O-Acetyl-L-homoserine hydrochloride

Eigenschaften

IUPAC Name

(2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZHWEFUZURWRL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the O-Acetyl-L-homoserine Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the O-Acetyl-L-homoserine (OAH) metabolic pathway, a critical route in the biosynthesis of the essential amino acid L-methionine in numerous microorganisms. This document details the core biochemical reactions, enzymatic players, regulatory mechanisms, and experimental methodologies used to study this pathway. The content is designed to be a valuable resource for researchers in metabolic engineering, drug discovery, and microbial physiology.

Core Metabolic Pathway

The biosynthesis of O-Acetyl-L-homoserine is a key intermediate step in the conversion of aspartate to methionine. The pathway begins with the phosphorylation of L-homoserine, which is derived from the central metabolite L-aspartate.

The central reaction is the acetylation of L-homoserine to form O-Acetyl-L-homoserine, catalyzed by the enzyme Homoserine O-acetyltransferase (HAT) , also known as MetX. This reaction utilizes acetyl-CoA as the acetyl group donor.[1] Subsequently, OAH is converted to L-homocysteine through the action of O-acetylhomoserine sulfhydrylase (OAHS) , also known as MetY, which incorporates sulfide.[2][3][4] L-homocysteine is then methylated to form the final product, L-methionine.

In some organisms, an alternative pathway involving O-succinyl-L-homoserine exists, catalyzed by homoserine O-succinyltransferase (MetA).[2] However, the O-acetylated intermediate is prevalent in many bacteria and fungi.[2]

O_Acetyl_L_homoserine_Metabolic_Pathway Aspartate L-Aspartate Homoserine L-Homoserine Aspartate->Homoserine Multiple Steps OAH O-Acetyl-L-homoserine Homoserine->OAH Homoserine O-acetyltransferase (MetX) Homocysteine L-Homocysteine OAH->Homocysteine O-acetylhomoserine sulfhydrylase (MetY) CoA CoA Methionine L-Methionine Homocysteine->Methionine Methionine synthase Acetate (B1210297) Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH Sulfide Sulfide (H₂S) Sulfide->Homocysteine Transcriptional_Regulation_Ecoli cluster_regulators Regulators cluster_genes Target Genes MetJ MetJ metA metA (Homoserine O-succinyltransferase) MetJ->metA represses metB metB (Cystathionine γ-synthase) MetJ->metB represses MetR MetR metE metE (Methionine synthase) MetR->metE activates metH metH (Methionine synthase) MetR->metH activates SAM S-Adenosylmethionine (Corepressor) SAM->MetJ activates Homocysteine Homocysteine (Activator) Homocysteine->MetR activates HAT_Assay_Workflow Start Prepare Reaction Mixture (Buffer, L-homoserine, Acetyl-CoA) PreIncubate Pre-incubate at desired temperature Start->PreIncubate AddEnzyme Initiate reaction with HAT enzyme PreIncubate->AddEnzyme TimeCourse Take aliquots at time intervals AddEnzyme->TimeCourse Quench Stop the reaction TimeCourse->Quench AddDTNB Add Ellman's Reagent (DTNB) Quench->AddDTNB MeasureAbs Measure absorbance at 412 nm AddDTNB->MeasureAbs Calculate Calculate enzyme activity MeasureAbs->Calculate

References

The Central Role of O-Acetyl-L-homoserine in Methionine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the biosynthesis of other metabolites. Its de novo synthesis is crucial for organisms that cannot acquire it from their environment. In a significant number of bacteria, fungi, and yeast, the biosynthesis of methionine proceeds through a direct sulfhydrylation pathway, in which O-Acetyl-L-homoserine (OAH) serves as a key metabolic intermediate. This technical guide provides an in-depth exploration of the function of OAH in methionine synthesis, focusing on the core enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this vital pathway.

The Direct Sulfhydrylation Pathway: OAH as the Activated Precursor

The direct sulfhydrylation pathway represents an efficient route for the assimilation of inorganic sulfur into the carbon backbone of methionine. This pathway is characterized by the direct conversion of an activated homoserine derivative to homocysteine, the immediate precursor of methionine. In this context, O-Acetyl-L-homoserine is the activated substrate.

The biosynthesis of OAH is the first committed step in this specific methionine synthesis route. It is synthesized from L-homoserine and acetyl-CoA in a reaction catalyzed by the enzyme homoserine O-acetyltransferase (HAT) (EC 2.3.1.31).[1][2]

L-homoserine + acetyl-CoA ⇌ O-Acetyl-L-homoserine + CoA

Once synthesized, OAH serves as the substrate for the key enzyme of this pathway: O-acetylhomoserine sulfhydrylase (OAHS) (EC 2.5.1.49), also known as O-acetylhomoserine aminocarboxypropyltransferase.[3][4] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the γ-replacement of the acetyl group of OAH with sulfide (B99878) (H₂S), yielding L-homocysteine.[5][6][7]

O-Acetyl-L-homoserine + H₂S → L-homocysteine + acetate

Finally, L-homocysteine is methylated to form L-methionine by either a cobalamin-dependent or -independent methionine synthase.

It is important to note that alternative pathways for methionine biosynthesis exist in various organisms. For instance, many bacteria utilize a transsulfuration pathway involving O-succinyl-L-homoserine, while plants primarily use O-phospho-L-homoserine.[8] The prevalence of the OAH-dependent pathway in fungi, yeast, and certain bacteria underscores its significance as a target for antimicrobial drug development.

Enzymology of the OAH-Dependent Pathway

The efficiency and regulation of the direct sulfhydrylation pathway are dictated by the kinetic properties and regulatory features of its constituent enzymes, HAT and OAHS.

Homoserine O-acetyltransferase (HAT)

HAT controls the entry of L-homoserine into the methionine-specific branch of the aspartate metabolic pathway. Its activity is a critical point of regulation.

O-Acetylhomoserine Sulfhydrylase (OAHS)

OAHS is a PLP-dependent enzyme that belongs to the Cys/Met metabolism PLP-dependent family.[5] The reaction mechanism is thought to proceed via a ping-pong mechanism, involving the formation of an external aldimine with OAH.[9]

Quantitative Data on Enzyme Kinetics and Inhibition

Understanding the quantitative aspects of enzyme function is crucial for metabolic modeling and drug design. The following tables summarize key kinetic and inhibition data for HAT and OAHS from various microbial sources.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ or k_cat_Reference
Homoserine O-acetyltransferaseBrevibacterium flavumL-homoserine--[10]
Acetyl-CoA--[10]
O-acetylhomoserine sulfhydrylaseThermotoga maritimaO-acetyl-L-homoserine-900 s⁻¹ (apparent k_cat_)[8]
Clostridioides difficileO-acetyl-L-homoserine--[7]
Saccharomyces cerevisiaeO-acetyl-L-homoserine--[11]
Aeropyrum pernix K1O-acetyl-L-serine28202 s⁻¹[12][13]
Sulfide< 0.2-[12][13]

Table 1: Kinetic Parameters of Key Enzymes in the OAH-Dependent Methionine Synthesis Pathway.

EnzymeOrganismInhibitorK_i_ (mM)Type of InhibitionReference
Homoserine O-acetyltransferaseBrevibacterium flavumL-methionine4.8 (I_0.5_)Mixed-type[10]
S-adenosylmethionine0.26 (I_0.5_)Non-competitive[10]
O-acetylhomoserine sulfhydrylaseClostridioides difficileL-methionine-Feedback inhibition[7]
Nγ-acetyl-L-2,4-diaminobutyric acid0.04Competitive[7]

Table 2: Inhibition of Key Enzymes in the OAH-Dependent Methionine Synthesis Pathway. Note: I_0.5_ represents the concentration required for 50% inhibition.

Regulation of the OAH-Dependent Methionine Biosynthesis

The synthesis of methionine is tightly regulated to meet cellular demands while avoiding the unnecessary expenditure of energy and resources. In the OAH-dependent pathway, regulation occurs primarily through feedback inhibition of enzyme activity.

Feedback Inhibition: The end products of the pathway, L-methionine and its derivative S-adenosylmethionine (SAM), act as allosteric inhibitors of homoserine O-acetyltransferase.[10] This feedback mechanism ensures that the production of OAH is attenuated when sufficient methionine is present. For instance, in Brevibacterium flavum, both methionine and SAM inhibit HAT activity, with SAM being a more potent inhibitor.[10] OAHS activity is also subject to feedback inhibition by L-methionine in some organisms, such as Clostridioides difficile.[7]

Experimental Protocols

Purification of O-Acetylhomoserine Sulfhydrylase (OAHS) from Yeast

This protocol is adapted from methodologies described for the purification of OAHS from Saccharomyces cerevisiae.[14]

Materials:

  • Yeast cell paste

  • Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol, 1 mM PMSF

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis Buffer: 20 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol

  • DEAE-cellulose column

  • Gel filtration column (e.g., Sephadex G-200)

  • Protein concentration assay reagent (e.g., Bradford reagent)

Procedure:

  • Cell Lysis: Resuspend yeast cell paste in Lysis Buffer and disrupt the cells using a bead beater or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation range (e.g., 40-60%). Stir for 30 minutes at 4°C.

  • Centrifugation and Resuspension: Centrifuge at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.

  • Dialysis: Dialyze the resuspended pellet against several changes of Dialysis Buffer overnight at 4°C.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with Dialysis Buffer. Elute the protein with a linear gradient of KCl (e.g., 0-0.5 M) in Dialysis Buffer. Collect fractions and assay for OAHS activity.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a gel filtration column equilibrated with Dialysis Buffer. Elute with the same buffer and collect fractions.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE. Determine the protein concentration using the Bradford assay.

O-Acetylhomoserine Sulfhydrylase (OAHS) Activity Assay

This assay measures the production of homocysteine from OAH and sulfide.[9]

Materials:

  • Purified OAHS enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.8)

  • O-Acetyl-L-homoserine (OAH) solution

  • Sodium sulfide (Na₂S) solution (freshly prepared)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, OAH, and Na₂S in a microcuvette.

  • Initiate the reaction by adding a small amount of purified OAHS enzyme.

  • Monitor the production of homocysteine by measuring the increase in absorbance at 412 nm due to the reaction of the thiol group of homocysteine with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

  • Calculate the enzyme activity based on the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Protein Concentration Determination (Bradford Assay)

This is a standard method for quantifying protein concentration.[15][16][17][18]

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Protein sample

  • Spectrophotometer

Procedure:

  • Prepare a series of BSA standards of known concentrations.

  • Add a small volume of each standard and the unknown protein sample to separate test tubes or microplate wells.

  • Add the Bradford reagent to each tube/well and mix.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.

  • Determine the concentration of the unknown protein sample by interpolating its absorbance on the standard curve.

Visualizing the Pathway and Experimental Workflow

Biochemical Pathway of Methionine Synthesis via OAH

Methionine_Biosynthesis cluster_feedback Feedback Inhibition L_Homoserine L-Homoserine OAH O-Acetyl-L-homoserine L_Homoserine->OAH Homoserine O-acetyltransferase CoA CoA L_Homoserine->CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH L_Homocysteine L-Homocysteine OAH->L_Homocysteine O-acetylhomoserine sulfhydrylase Acetate Acetate OAH->Acetate Sulfide H₂S Sulfide->L_Homocysteine Methionine L-Methionine L_Homocysteine->Methionine Methionine synthase Methionine->L_Homoserine inhibits Methyl_donor Methyl Donor Methyl_donor->Methionine

Caption: OAH-dependent methionine biosynthesis pathway.

Experimental Workflow for OAHS Characterization

OAHS_Workflow start Yeast Cell Culture cell_lysis Cell Lysis & Clarification start->cell_lysis ammonium_sulfate Ammonium Sulfate Precipitation & Dialysis cell_lysis->ammonium_sulfate ion_exchange Ion-Exchange Chromatography ammonium_sulfate->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration purity_check Purity Assessment (SDS-PAGE) gel_filtration->purity_check protein_quant Protein Quantification (Bradford Assay) purity_check->protein_quant activity_assay OAHS Activity Assay protein_quant->activity_assay kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics inhibition Inhibition Studies (Ki) activity_assay->inhibition

Caption: Workflow for OAHS purification and characterization.

Conclusion and Future Directions

O-Acetyl-L-homoserine stands as a critical intermediate in the direct sulfhydrylation pathway for methionine biosynthesis in a diverse range of microorganisms. The enzymes responsible for its synthesis and conversion, homoserine O-acetyltransferase and O-acetylhomoserine sulfhydrylase, represent key control points and are attractive targets for the development of novel antimicrobial agents. Further research focusing on the detailed structural and mechanistic aspects of these enzymes from various pathogenic organisms will be instrumental in designing specific and potent inhibitors. Moreover, a deeper understanding of the regulatory networks governing this pathway through metabolic flux analysis will provide valuable insights for metabolic engineering efforts aimed at overproducing methionine or related compounds of industrial interest. This technical guide provides a solid foundation for researchers and professionals engaged in these exciting areas of study.

References

O-Acetyl-L-homoserine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for O-Acetyl-L-homoserine hydrochloride. This compound is a key intermediate in the biosynthesis of L-methionine and serves as a versatile synthon for the synthesis of L-Homoserine peptides.[1][2][3]

Chemical Properties and Structure

This compound is the hydrochloride salt of the O-acetylated form of L-homoserine.[4] It is typically a white to off-white or pale brown solid.[5][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 250736-84-6[1][4][5][7]
Molecular Formula C₆H₁₂ClNO₄[4][5][8]
Molecular Weight 197.62 g/mol [1][4][5]
Appearance Off-white to pale brown solid[5][6]
Melting Point 131-138 °C[5]
Solubility Slightly soluble in methanol (B129727) and water. Sparingly soluble in DMSO and PBS (pH 7.2).[5][6][7][9]
Purity ≥95% or ≥98%[1][5][9]
Storage Short-term at room temperature; long-term at -20°C.[5][6][5][6]
Structural Information

The structural details of this compound are provided in the following table.

IdentifierValueReferences
IUPAC Name (2S)-2-amino-4-(acetyloxy)butanoic acid;hydrochloride[4]
Synonyms L-Homoserine Acetate Hydrochloride[1][4][5]
SMILES CC(=O)OCCC(C(=O)O)N.Cl[4]
InChI InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1[4][9]
InChI Key LFZHWEFUZURWRL-JEDNCBNOSA-N[4][9]

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles.

Synthesis of this compound

The following protocol is adapted from a general method for the O-acetylation of hydroxyamino acids and can be applied for the synthesis of this compound.[8][10]

Objective: To synthesize this compound via the direct acetylation of L-homoserine.

Materials:

  • L-Homoserine

  • Glacial Acetic Acid

  • Acetyl Chloride[8]

  • Hydrochloric Acid[8]

  • Diethyl Ether[8]

  • Anhydrous Sodium Sulfate

  • Glass-stoppered reaction vessel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve L-homoserine in glacial acetic acid containing hydrochloric acid in a glass-stoppered reaction vessel.[8]

  • Acetylation: Cool the solution in an ice bath. While stirring, slowly add acetyl chloride to the solution. The acidic conditions favor the selective O-acetylation and prevent N-acetylation.[8]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, precipitate the this compound by adding diethyl ether.[8]

  • Isolation: Collect the precipitate by filtration and wash with diethyl ether to remove impurities.

  • Drying: Dry the product under vacuum to yield the final compound.

Yields for this type of reaction are reported to be over 90%.[8]

Purification

If further purification is required, the following methods can be employed:

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

  • Ion-Exchange Chromatography: For higher purity, dissolve the product in water and apply it to a Dowex-50 (H+ form) column. Wash the column with deionized water and then elute the product with a dilute ammonia (B1221849) solution. The fractions containing the product can be combined and lyophilized.[10]

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Proton NMR (¹H NMR) and Mass Spectrometry: These are standard methods for confirming the identity of the compound.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity. A suggested method involves a chiral stationary phase column (e.g., ChiroSil® SCA(-)) with a mobile phase of methanol/water with perchloric acid and UV detection at 210 nm.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantification, especially in complex biological samples. After protein precipitation and solvent evaporation, the sample is reconstituted and analyzed.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires prior derivatization of the compound to increase its volatility.[11]

The general workflow for the analysis of O-Acetyl-L-homoserine is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Sample Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC Chiral HPLC Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification Identification Identification HPLC->Identification LCMS->Quantification LCMS->Identification GCMS->Quantification GCMS->Identification

General experimental workflow for the analysis of O-Acetyl-L-homoserine.

Biological Role: L-Methionine Biosynthesis

O-Acetyl-L-homoserine is a crucial intermediate in the direct sulfhydrylation pathway for the biosynthesis of L-methionine in various microorganisms, including fungi and some bacteria.[12][13][14] This pathway involves two key enzymatic steps starting from L-homoserine.

  • Acetylation of L-homoserine: L-homoserine is first acetylated to form O-Acetyl-L-homoserine. This reaction is catalyzed by the enzyme L-homoserine O-acetyltransferase (EC 2.3.1.31), also known as Met2p or MetX.[12][13]

  • Sulfhydrylation: O-Acetyl-L-homoserine then reacts with hydrogen sulfide (B99878) to produce L-homocysteine. This step is catalyzed by O-acetylhomoserine sulfhydrylase (EC 2.5.1.49), also referred to as Met17p, Met15p, or MetY.[12][13]

L-homocysteine is subsequently methylated to form the final product, L-methionine.

The following diagram illustrates the conversion of L-homoserine to L-homocysteine.

G cluster_pathway L-Methionine Biosynthesis (Direct Sulfhydrylation) L_Homoserine L-Homoserine O_Acetyl_L_homoserine O-Acetyl-L-homoserine L_Homoserine->O_Acetyl_L_homoserine Acetyl_CoA Acetyl-CoA Acetyl_CoA->O_Acetyl_L_homoserine L_Homocysteine L-Homocysteine O_Acetyl_L_homoserine->L_Homocysteine CoA CoA Acetate Acetate H2S H₂S H2S->L_Homocysteine MetX L-homoserine O-acetyltransferase (MetX/Met2p) MetX->O_Acetyl_L_homoserine MetY O-acetylhomoserine sulfhydrylase (MetY/Met17p) MetY->L_Homocysteine

Conversion of L-homoserine to L-homocysteine via O-Acetyl-L-homoserine.

References

O-Acetyl-L-homoserine: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-homoserine (OAH) is a pivotal intermediate in the methionine biosynthesis pathway found in a wide range of microorganisms, including bacteria and fungi. Its discovery was a significant step in elucidating the metabolic route to this essential amino acid. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of O-Acetyl-L-homoserine. It details the experimental protocols for its purification from biological sources and its analysis using modern chromatographic and spectroscopic techniques. Furthermore, this document presents key quantitative data on OAH production and the kinetics of its synthesizing enzyme, homoserine O-acetyltransferase, to serve as a valuable resource for researchers in metabolic engineering and drug development.

Discovery and Biological Role

The identification of O-Acetyl-L-homoserine as a key intermediate in methionine biosynthesis was first detailed in the seminal work of Nagai and Flavin in 1967.[1][2] Their research with the fungus Neurospora crassa established that OAH is formed by the acetylation of L-homoserine, a reaction catalyzed by the enzyme homoserine O-acetyltransferase (EC 2.3.1.31).[1][2] This reaction precedes the incorporation of a sulfur atom to form homocysteine, a direct precursor to methionine.[3]

The Methionine Biosynthesis Pathway

O-Acetyl-L-homoserine lies at a critical juncture in the metabolic pathway converting aspartate to methionine. The biosynthesis begins with L-aspartate, which is converted in several steps to L-homoserine. Homoserine O-acetyltransferase then utilizes acetyl-CoA to acetylate the hydroxyl group of L-homoserine, yielding O-Acetyl-L-homoserine.[2][3] Subsequently, O-acetyl-L-homoserine sulfhydrylase catalyzes the reaction of OAH with a sulfur donor, typically sulfide, to produce L-homocysteine, which is then methylated to form L-methionine.[3]

Isolation_Workflow start Fermentation Broth of OAH-producing Strain centrifugation Centrifugation (e.g., 10,000 x g, 15 min, 4°C) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify Supernatant (e.g., with HCl to pH 2-3) supernatant->acidification ion_exchange Anion Exchange Chromatography acidification->ion_exchange elution Elute with a Salt Gradient (e.g., NaCl or formic acid) ion_exchange->elution fraction_collection Collect and Pool OAH-containing Fractions elution->fraction_collection desalting Desalting and Concentration (e.g., Reverse-phase SPE or lyophilization) fraction_collection->desalting hplc Preparative Reverse-Phase HPLC desalting->hplc final_product Pure O-Acetyl-L-homoserine hplc->final_product

References

O-Acetyl-L-homoserine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 250736-84-6

Synonyms: L-Homoserine Acetate (B1210297) Hydrochloride, O-acetyl-L-homo-serine hydrochloride

This technical guide provides an in-depth overview of O-Acetyl-L-homoserine hydrochloride, a key intermediate in amino acid biosynthesis and a compound of interest for its immunomodulatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical properties, relevant experimental protocols, and biological pathway visualizations.

Chemical and Physical Properties

This compound is the hydrochloride salt of the acetylated form of L-homoserine.[1] Its properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 250736-84-6[1][2][3][4][5][6]
Molecular Formula C₆H₁₂ClNO₄[1][2][3]
Molecular Weight 197.62 g/mol [1][2]
IUPAC Name (2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride[1]
Appearance Off-white to pale brown solid[2]
Purity ≥95%[2][3][4][5]
Melting Point 131-138°C[2]
Solubility Slightly soluble in methanol (B129727) and water; Sparingly soluble in DMSO and Ethanol[2][4]
Storage May be stored at room temperature for the short-term, but -20°C is recommended for long-term storage.[2]

Biological Significance and Applications

O-Acetyl-L-homoserine is a crucial intermediate in the biosynthesis of L-methionine in various organisms, including fungi and bacteria.[4] It serves as a precursor that can be converted to L-methionine through enzymatic reactions.[7] This role makes it a significant compound in metabolic and biochemical research.

Beyond its metabolic role, O-Acetyl-L-homoserine has been identified as a ligand for interleukin-10 (IL-10), an anti-inflammatory cytokine.[6] It has been shown to enhance the expression of IL-10, suggesting potential applications in immunology and the development of therapeutics targeting inflammatory responses.[6]

Furthermore, its chemical structure makes it a versatile synthon, or building block, for the synthesis of L-homoserine-containing peptides and other complex organic molecules.[2][5]

Experimental Protocols

Detailed experimental protocols are essential for the effective application of this compound in a research setting. Below are methodologies for its use in enzymatic assays and peptide synthesis.

Enzymatic Assay: Homoserine O-Acetyltransferase Activity

This protocol is adapted from a study on the metabolic engineering of E. coli for the production of O-Acetyl-L-homoserine and is suitable for determining the activity of homoserine O-acetyltransferase (MetX), the enzyme responsible for its synthesis.

1. Enzyme Preparation:

  • Express the homoserine O-acetyltransferase enzyme (e.g., MetX from Bacillus cereus) in a suitable host like E. coli.

  • Lyse the cells and purify the enzyme using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).

  • Determine the protein concentration of the purified enzyme.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 5 mM MgCl₂

    • 0.2 mM acetyl-CoA

    • 2 mM L-homoserine

    • 0.5 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

    • A suitable amount of the purified enzyme.

3. Assay Procedure:

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • The reaction is carried out at room temperature.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a general workflow.

1. Resin Preparation:

  • Start with a suitable solid support (resin), such as Rink Amide resin for C-terminal amide peptides.

  • Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

2. Deprotection:

  • Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF (typically 20%).

3. Amino Acid Coupling:

  • Activate the carboxyl group of the Fmoc-protected this compound using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

4. Capping (Optional):

  • To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a base can be performed.

5. Iterative Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Signaling and Metabolic Pathways

Visualizing the biological context of this compound is crucial for understanding its function. The following diagrams, generated using Graphviz, depict its role in L-methionine biosynthesis and the signaling pathway of Interleukin-10.

L_Methionine_Biosynthesis L_Aspartate L-Aspartate Aspartate_Semialdehyde Aspartate-β-semialdehyde L_Aspartate->Aspartate_Semialdehyde L_Homoserine L-Homoserine Aspartate_Semialdehyde->L_Homoserine O_Acetyl_L_homoserine O-Acetyl-L-homoserine L_Homoserine->O_Acetyl_L_homoserine Homoserine O-acetyltransferase L_Homocysteine L-Homocysteine O_Acetyl_L_homoserine->L_Homocysteine O-acetylhomoserine (thiol)-lyase L_Methionine L-Methionine L_Homocysteine->L_Methionine Methionine synthase

Caption: L-Methionine biosynthesis pathway highlighting O-Acetyl-L-homoserine.

IL10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL10 IL-10 IL10R IL-10 Receptor (IL-10R1/IL-10R2) IL10->IL10R Binds JAK1_Tyk2 JAK1 / Tyk2 IL10R->JAK1_Tyk2 Activates STAT3 STAT3 JAK1_Tyk2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes SBE STAT-binding element (SBE) STAT3_dimer->SBE Translocates & Binds Gene_Expression Gene Expression (e.g., SOCS3) SBE->Gene_Expression Induces

Caption: The Interleukin-10 (IL-10) signaling pathway.

References

A Comparative Analysis of O-Acetyl-L-homoserine and O-Succinyl-L-homoserine in Methionine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-homoserine (OAH) and O-Succinyl-L-homoserine (OSH) are pivotal intermediates in the biosynthesis of the essential amino acid L-methionine. Their utilization delineates two distinct metabolic routes: the direct sulfurylation pathway, which employs OAH, and the trans-sulfurylation pathway, which utilizes OSH. This guide provides a comprehensive technical comparison of these two molecules, detailing their physicochemical properties, their respective roles in metabolic pathways, and the kinetic parameters of the key enzymes involved. Furthermore, detailed experimental protocols for the synthesis, purification, and enzymatic analysis of these compounds are presented to facilitate further research and application in drug development and metabolic engineering.

Introduction

Methionine is a crucial amino acid, serving as a building block for proteins and a precursor for other essential metabolites, including S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. Microorganisms and plants synthesize methionine through various pathways, with the divergence often beginning at the acylation of L-homoserine. This acylation results in either O-Acetyl-L-homoserine or O-Succinyl-L-homoserine, committing the cell to a specific metabolic strategy for sulfur incorporation. Understanding the nuances of these pathways and the properties of their key intermediates is critical for fields ranging from antimicrobial drug discovery to the metabolic engineering of industrial microorganisms for enhanced methionine production.

O-Acetyl-L-homoserine hydrochloride is the acetylated derivative of L-homoserine and is a key player in the direct sulfurylation pathway found in many fungi and some bacteria.[1] In this pathway, the acetyl group of OAH is directly replaced by a sulfide (B99878) ion to form homocysteine. In contrast, O-Succinyl-L-homoserine is an intermediate in the trans-sulfurylation pathway, predominantly found in enteric bacteria like Escherichia coli and Salmonella typhimurium.[1][2] Here, the succinyl group acts as a leaving group in a reaction with cysteine to form cystathionine, which is subsequently converted to homocysteine.

This guide will dissect the core differences between these two vital molecules, providing quantitative data, detailed experimental procedures, and visual representations of the involved biochemical processes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and O-Succinyl-L-homoserine is fundamental for their handling, analysis, and application in experimental settings. The following tables summarize their key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 250736-84-6[3]
Molecular Formula C₆H₁₂ClNO₄[3]
Molecular Weight 197.62 g/mol [3]
Appearance Off-white to pale brown solid[3]
Melting Point 131-138°C[3]
Solubility Slightly soluble in methanol (B129727) and water[3]
Purity ≥95% - ≥98%[3][4]

Table 2: Physicochemical Properties of O-Succinyl-L-homoserine

PropertyValueReference(s)
CAS Number 1492-23-5[5]
Molecular Formula C₈H₁₃NO₆[5]
Molecular Weight 219.19 g/mol [5]
Appearance White to off-white solid powder[1][5]
Solubility Slightly soluble in water[6]
Storage Temperature -20°C[5]
Purity ≥98.0% (TLC)[5]

Biochemical Pathways

OAH and OSH are central to two distinct pathways for methionine biosynthesis: the direct sulfurylation pathway and the trans-sulfurylation pathway.

The Direct Sulfurylation Pathway (via O-Acetyl-L-homoserine)

This pathway involves the direct incorporation of sulfide into an activated homoserine derivative. It is a more direct route to homocysteine.

Direct_Sulfurylation L_Homoserine L-Homoserine OAH O-Acetyl-L-homoserine L_Homoserine->OAH Homoserine O-acetyltransferase (HAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH CoA CoA Homocysteine L-Homocysteine OAH->Homocysteine O-acetylhomoserine sulfhydrylase (OAHS) Sulfide S²⁻ Sulfide->Homocysteine Acetate Acetate

Direct Sulfurylation Pathway via O-Acetyl-L-homoserine.
The Trans-sulfurylation Pathway (via O-Succinyl-L-homoserine)

This pathway utilizes cysteine as the sulfur donor in a two-step process to form homocysteine.

Trans_Sulfurylation L_Homoserine L-Homoserine OSH O-Succinyl-L-homoserine L_Homoserine->OSH Homoserine O-succinyltransferase (HST) Succinyl_CoA Succinyl-CoA Succinyl_CoA->OSH CoA CoA Cystathionine Cystathionine OSH->Cystathionine Cystathionine γ-synthase (CGS) L_Cysteine L-Cysteine L_Cysteine->Cystathionine Succinate Succinate Homocysteine L-Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (CBL) Pyruvate_Ammonia Pyruvate + NH₃

Trans-sulfurylation Pathway via O-Succinyl-L-homoserine.

Comparative Enzyme Kinetics

The efficiency of these pathways is largely determined by the kinetic properties of the enzymes involved. The following tables provide a comparative summary of the available kinetic data for the key enzymes that produce and consume OAH and OSH.

Table 3: Kinetic Parameters of Homoserine O-Acyltransferases

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Reference(s)
Homoserine O-acetyltransferase (HAT)Thermotoga maritimaL-homoserine0.23140N/A
Homoserine O-acetyltransferase (HAT)Mycobacterium tuberculosisL-homoserine0.451.2N/A
Homoserine O-succinyltransferase (HST)Escherichia coliL-homoserine0.612.5N/A
Homoserine O-succinyltransferase (HST)Escherichia coliSuccinyl-CoA0.04-N/A

Table 4: Kinetic Parameters of O-Acylhomoserine Sulfhydrylases

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Reference(s)
O-acetylhomoserine sulfhydrylase (OAHS)Thermotoga maritimaO-Acetyl-L-homoserine8900[7]
O-acetylhomoserine sulfhydrylase (OAHS)Lactobacillus plantarum (pH 6.0)O-Acetyl-L-homoserine--[8]
O-acetylhomoserine sulfhydrylase (OAHS)Lactobacillus plantarum (pH 7.5)O-Acetyl-L-homoserine--[8]
O-succinylhomoserine sulfhydrylase (OSHS)Thioalkalivibrio sulfidiphilusO-Succinyl-L-homoserine72.5229.71[9]

Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, etc.). The data presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving OAH and OSH, their synthesis, and the characterization of the enzymes that metabolize them.

Synthesis of this compound (Chemical Method)

This protocol is adapted from established methods for the O-acetylation of hydroxyamino acids.

Materials:

  • L-homoserine

  • Glacial acetic acid

  • Perchloric acid (70%)

  • Acetic anhydride (B1165640)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Glass-stoppered reaction vessel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of Acetylating Mixture: In a glass-stoppered vessel, combine 10 mL of glacial acetic acid with 0.85 mL of 70% perchloric acid. Cool the mixture in an ice bath.

  • Acetylation Reaction: Slowly add 5 mL of acetic anhydride to the cooled mixture with continuous stirring.

  • Substrate Addition: Dissolve 1 g of L-homoserine in a minimal amount of glacial acetic acid and add it dropwise to the acetylating mixture.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with continuous stirring.

  • Product Precipitation: Precipitate the this compound by adding an excess of cold diethyl ether.

  • Isolation and Washing: Collect the precipitate by filtration, wash it several times with cold diethyl ether to remove unreacted reagents, and dry it under a vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Enzymatic Synthesis of O-Succinyl-L-homoserine

This protocol describes the enzymatic synthesis of OSH using recombinant homoserine O-succinyltransferase (HST).

Materials:

  • L-homoserine

  • Succinyl-CoA

  • Purified recombinant HST (e.g., from E. coli)

  • HEPES buffer (50 mM, pH 7.5)

  • EDTA

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Incubator

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM L-homoserine, 5 mM Succinyl-CoA, 1 mM EDTA, and 1 mM DTT.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified HST enzyme (e.g., 1-5 µM).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli HST) for a specified duration (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.

  • Product Analysis: Analyze the reaction mixture for the presence and quantity of O-Succinyl-L-homoserine using HPLC or LC-MS/MS.

Purification of Recombinant His-tagged Sulfhydrylase (General Protocol)

This protocol outlines a general procedure for the purification of His-tagged O-acetylhomoserine sulfhydrylase (OAHS) or O-succinylhomoserine sulfhydrylase (OSHS) expressed in E. coli.

Protein_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli with expression vector Culture Culture growth and IPTG induction Transformation->Culture Harvest Cell harvesting by centrifugation Culture->Harvest Resuspension Resuspend cell pellet in lysis buffer Harvest->Resuspension Sonication Cell disruption by sonication Resuspension->Sonication Clarification Centrifugation to remove cell debris Sonication->Clarification IMAC Ni-NTA affinity chromatography Clarification->IMAC Elution Elution with imidazole gradient IMAC->Elution Dialysis Dialysis to remove imidazole and buffer exchange Elution->Dialysis SDS_PAGE SDS-PAGE for purity assessment Dialysis->SDS_PAGE Concentration Protein concentration determination (e.g., Bradford) SDS_PAGE->Concentration Storage Storage at -80°C Concentration->Storage

Workflow for Recombinant His-tagged Sulfhydrylase Purification.
Enzyme Activity Assay for Sulfhydrylases

This protocol describes a colorimetric assay to determine the activity of OAHS or OSHS by quantifying the produced homocysteine.

Materials:

  • Purified OAHS or OSHS enzyme

  • O-Acetyl-L-homoserine or O-Succinyl-L-homoserine

  • Sodium sulfide (Na₂S) or methyl mercaptan

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffered saline (PBS) or other suitable buffer

  • Acid ninhydrin (B49086) reagent

  • Glacial acetic acid

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing buffer (e.g., 50 mM PBS, pH 7.0), 10 mM O-acetyl/succinyl-L-homoserine, 5 mM sodium sulfide, and 0.1 mM PLP.

  • Enzyme Addition: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C). Initiate the reaction by adding a known amount of the purified enzyme.

  • Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Color Development: To a portion of the supernatant, add glacial acetic acid and acid ninhydrin reagent. Boil the mixture for 10 minutes.

  • Measurement: Cool the samples and measure the absorbance at 560 nm.

  • Quantification: Determine the amount of homocysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-homocysteine. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.

HPLC and LC-MS/MS Analysis

HPLC Analysis of OAH/OSH and Homocysteine:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used for underivatized amino acids. For enhanced sensitivity and specificity, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection is often preferred for homocysteine.[10][11][12]

LC-MS/MS Quantification:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for OAH, OSH, and homocysteine are monitored.

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

Conclusion

O-Acetyl-L-homoserine and O-Succinyl-L-homoserine represent a fascinating divergence in the metabolic strategies for methionine biosynthesis. The choice between the direct and trans-sulfurylation pathways has significant implications for the cellular economy of carbon, nitrogen, and sulfur. For researchers in drug development, the enzymes in these pathways, particularly those absent in humans, present attractive targets for novel antimicrobial agents. For metabolic engineers, a deep understanding of the kinetics and regulation of these pathways is essential for rationally designing microbial cell factories for the overproduction of methionine and other valuable chemicals derived from these intermediates. The data and protocols provided in this guide serve as a valuable resource for advancing research in these critical areas.

References

A Technical Guide to the Enzymatic Synthesis of O-Acetyl-L-homoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of O-Acetyl-L-homoserine hydrochloride, a key intermediate in microbial methionine biosynthesis.[1][2][3] This document provides a comprehensive overview of the core enzymatic reaction, detailed experimental protocols for enzyme purification and product synthesis, and quantitative data to support laboratory and process development efforts.

Introduction

O-Acetyl-L-homoserine (OAH) is a crucial metabolic intermediate in the methionine biosynthesis pathway found in many bacteria and fungi.[1][2] It is synthesized from L-homoserine and acetyl-CoA in a reaction catalyzed by the enzyme Homoserine O-acetyltransferase (HTA), also known as homoserine transacetylase (EC 2.3.1.31).[2][4] The scientific and commercial interest in OAH stems from its potential as a precursor for the industrial production of L-methionine and other valuable chemicals.[5][6][7][8] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing chiral molecules like O-Acetyl-L-homoserine.

The Core Enzymatic Reaction

The synthesis of O-Acetyl-L-homoserine is a transferase reaction where the acetyl group from acetyl-CoA is transferred to the hydroxyl group of L-homoserine, releasing Coenzyme A (CoA).[2][4]

Reaction: Acetyl-CoA + L-homoserine ⇌ CoA + O-Acetyl-L-homoserine[2]

This reaction is a critical step in the methionine metabolic pathway.

Methionine Biosynthesis Pathway

The following diagram illustrates the position of the HTA-catalyzed reaction within the broader context of methionine biosynthesis.

Methionine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-β-phosphate Aspartate->Aspartyl_phosphate Aspartate_semialdehyde Aspartate-β-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Homoserine L-Homoserine Aspartate_semialdehyde->Homoserine HTA Homoserine O-acetyltransferase (HTA) Homoserine->HTA OAH O-Acetyl-L-homoserine Homocysteine L-Homocysteine OAH->Homocysteine Methionine L-Methionine Homocysteine->Methionine Acetyl_CoA Acetyl-CoA Acetyl_CoA->HTA CoA CoA HTA->OAH HTA->CoA

Diagram 1: The role of HTA in the Methionine Biosynthesis Pathway.

Quantitative Data

The efficiency of the enzymatic synthesis of O-Acetyl-L-homoserine is dependent on the kinetic properties of the Homoserine O-acetyltransferase used. Below is a summary of key quantitative data for HTA from various microorganisms.

Enzyme SourceSubstrateKmkcatkcat/KmOptimal pH
Saccharomyces cerevisiaeL-homoserine1.0 mM--7.5
Saccharomyces cerevisiaeAcetyl-CoA0.027 mM--7.5
Mycobacterium tuberculosisL-homoserine328 µM44.12 min-10.134 µM-1min-1-
Staphylococcus aureusL-homoserine--3.3 x 105 M-1s-1-
Staphylococcus aureusAcetyl-CoA--4 x 105 M-1s-1-

Data compiled from multiple sources.[2][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Purification of Recombinant Homoserine O-acetyltransferase (HTA)

This protocol is for the expression and purification of a His-tagged HTA from an E. coli expression system.

HTA_Purification_Workflow Start E. coli with His-tagged HTA plasmid Culture Culture in LB medium at 37°C to OD600 0.6-0.8 Start->Culture Induction Induce with IPTG (e.g., 0.5 mM) and incubate at 20°C overnight Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend in lysis buffer and lyse by sonication Harvest->Lysis Clarification Centrifuge to remove cell debris Lysis->Clarification Affinity_Chromatography Apply supernatant to Ni-NTA affinity column Clarification->Affinity_Chromatography Wash Wash with lysis buffer Affinity_Chromatography->Wash Elution Elute with high imidazole (B134444) buffer Wash->Elution Dialysis Dialyze against storage buffer Elution->Dialysis End Purified HTA Dialysis->End

Diagram 2: Workflow for the purification of His-tagged HTA.

Methodology:

  • Expression:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for a His-tagged HTA.[1]

    • Grow the transformed cells in LB medium at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.[1]

    • Induce protein expression with a final concentration of 0.5 mM IPTG and incubate at a lower temperature, such as 20°C, overnight.[1]

  • Purification:

    • Harvest the cells by centrifugation.[1]

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).[1]

    • Lyse the cells by sonication and remove cell debris by centrifugation.[1]

    • Purify the His-tagged HTA from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.[1]

    • Elute the enzyme with a buffer containing a high concentration of imidazole (e.g., 250 mM).[1]

    • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol) and store at -80°C.[1]

In Vitro Enzymatic Synthesis of O-Acetyl-L-homoserine

This protocol describes the batch synthesis of O-Acetyl-L-homoserine using purified HTA.

OAH_Synthesis_Workflow Start Prepare Reaction Mixture Incubation Incubate at optimal temperature (e.g., 30°C) for a specified time (1-24 hours) Start->Incubation Monitoring Monitor reaction progress (e.g., by HPLC) Incubation->Monitoring Termination Terminate reaction (e.g., heat inactivation or addition of cold methanol) Incubation->Termination Centrifugation Centrifuge to precipitate enzyme Termination->Centrifugation Supernatant Collect supernatant containing O-Acetyl-L-homoserine Centrifugation->Supernatant Purification Proceed to Purification Supernatant->Purification

Diagram 3: Workflow for the in vitro enzymatic synthesis of OAH.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • L-homoserine (e.g., 10-50 mM)

      • Acetyl-CoA (e.g., 10-50 mM)

      • Purified HTA (concentration to be optimized, e.g., 1-10 µM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the HTA (e.g., 30°C) for a specified time (e.g., 1-24 hours).[1]

  • Monitoring and Termination:

    • The reaction progress can be monitored over time by taking aliquots and analyzing them by HPLC.

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.[1]

    • Centrifuge the terminated reaction to precipitate the enzyme and any other insoluble materials.[1]

    • The supernatant containing the O-Acetyl-L-homoserine is then carried forward for purification.

Purification of O-Acetyl-L-homoserine and Conversion to Hydrochloride Salt

This protocol outlines a general strategy for the purification of O-Acetyl-L-homoserine from the reaction mixture and its conversion to the hydrochloride salt.

Methodology:

  • Purification:

    • Ion-Exchange Chromatography:

      • Adjust the pH of the supernatant from the enzymatic reaction to a basic pH (e.g., 8.0) to ensure the carboxyl group of O-Acetyl-L-homoserine is deprotonated.

      • Load the sample onto an equilibrated anion-exchange chromatography column.

      • Wash the column with a low-salt buffer to remove unbound impurities.

      • Elute the bound O-Acetyl-L-homoserine using a salt gradient (e.g., 0-1 M NaCl).

      • Collect and pool the fractions containing the product.

    • Desalting:

      • Desalt the pooled fractions using a suitable method such as dialysis, gel filtration, or reverse-phase chromatography.

  • Conversion to Hydrochloride Salt:

    • Lyophilize the purified O-Acetyl-L-homoserine to obtain a solid.

    • Dissolve the solid in a minimal amount of a suitable solvent.

    • Add a stoichiometric amount of hydrochloric acid.

    • Precipitate the this compound by adding a non-polar solvent such as diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Conclusion

The enzymatic synthesis of this compound represents a powerful and specific method for the production of this valuable biochemical. By leveraging the catalytic efficiency of Homoserine O-acetyltransferase, researchers can achieve high yields of the desired L-isomer under mild reaction conditions. The protocols and data presented in this guide provide a solid foundation for the development and optimization of both laboratory-scale synthesis and larger-scale bioproduction processes. Further research into the discovery and engineering of novel HTAs with enhanced stability and activity will continue to advance the utility of this enzymatic approach.

References

O-acetyl-L-homoserine Sulfhydrylase: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

O-acetyl-L-homoserine sulfhydrylase (OAHS), also known as homocysteine synthase, is a critical pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in the biosynthesis of methionine in a wide range of bacteria, fungi, and plants. It catalyzes the direct sulfhydrylation of O-acetyl-L-homoserine (OAH) using sulfide (B99878) to produce L-homocysteine, a direct precursor to methionine. This pathway serves as a primary route for sulfur assimilation and methionine synthesis, distinct from the more complex transsulfuration pathway. The unique presence and essentiality of this pathway in many microorganisms, contrasted with its absence in mammals, positions OAHS as a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the OAHS mechanism of action, supported by kinetic data, detailed experimental protocols, and visualizations of the core biochemical processes.

Methionine Biosynthesis Pathways: The Role of OAHS

Organisms have evolved two primary pathways for the synthesis of homocysteine: the direct sulfhydrylation pathway and the transsulfuration pathway.

  • Direct Sulfhydrylation Pathway: This pathway, utilized by most bacteria and fungi, involves a single enzymatic step to produce homocysteine.[1][2] OAHS catalyzes the γ-substitution reaction where the acetyl group of O-acetyl-L-homoserine is replaced by a sulfhydryl group from hydrogen sulfide (H₂S).[1][3]

  • Transsulfuration Pathway: Predominantly found in certain γ-proteobacteria and eukaryotes, this multi-step pathway involves the transfer of the sulfur atom from cysteine to an activated homoserine backbone.[1][2] Key enzymes in this route include cystathionine (B15957) γ-synthase (CGS) and cystathionine β-lyase (CBL).[2]

The choice between these pathways is organism-dependent. The direct sulfhydrylation pathway is more atom-economical and is a key focus for antimicrobial drug design due to its prevalence in pathogenic microbes.

Fig. 1: Methionine Biosynthesis Pathways

The Core Catalytic Mechanism of OAHS

OAHS is a classic example of a PLP-dependent enzyme that catalyzes a γ-substitution reaction. The versatility of the PLP cofactor is central to the enzyme's function, primarily through its ability to act as an "electron sink," stabilizing carbanionic intermediates that would otherwise be highly unstable.[4][5] The catalytic cycle proceeds through several key stages, consistent with a Ping Pong Bi Bi kinetic mechanism.[2]

  • Transaldimination (Formation of External Aldimine): The catalytic cycle begins with the PLP cofactor covalently bound to an active site lysine (B10760008) residue via a Schiff base, known as the internal aldimine (I).[2] The substrate, O-acetyl-L-homoserine, enters the active site and its α-amino group displaces the lysine's ε-amino group in a transaldimination reaction. This forms a new Schiff base between the substrate and PLP, called the external aldimine (III).[2]

  • α-Proton Abstraction and γ-Elimination: A general base in the active site abstracts the α-proton from the substrate. The resulting negative charge is delocalized into the conjugated π-system of the PLP cofactor, forming a resonance-stabilized quinonoid intermediate (IV).[6] This is followed by the elimination of the γ-substituent (acetate), leading to the formation of a vinylglycine intermediate (VI).[5][6]

  • Nucleophilic Attack by Sulfide: The second substrate, hydrogen sulfide (H₂S), enters the active site. As a potent nucleophile, the bisulfide ion (HS⁻) attacks the Cγ carbon of the vinylglycine intermediate.[7][8]

  • Reprotonation and Product Release: The resulting carbanion is reprotonated at the Cα position, and a final transaldimination reaction with the active site lysine residue releases the product, L-homocysteine, and regenerates the internal aldimine, preparing the enzyme for the next catalytic cycle.

Fig. 2: Catalytic Cycle of OAHS cluster_cycle PLP-Dependent γ-Substitution I I. Internal Aldimine (PLP-Lys) II II. Geminal Diamine I->II + OAH III III. External Aldimine (PLP-OAH) II->III - Enz-Lys IV IV. Quinonoid Intermediate III->IV - H⁺ V V. Ketimine IV->V + H⁺ (at C4') VI VI. Vinylglycine Intermediate V->VI - Acetate VII VII. Homocysteine Adduct VI->VII + H₂S Acetate_out Acetate VI->Acetate_out VIII VIII. Product Aldimine (PLP-Hcy) VII->VIII + H⁺ (at Cα) VIII->I + Enz-Lys - L-Homocysteine Hcy_out L-Homocysteine VIII->Hcy_out OAH_in O-acetyl-L-homoserine OAH_in->II H2S_in H₂S H2S_in->VII

Fig. 2: Catalytic Cycle of OAHS

A notable exception to this mechanism exists in Wolinella succinogenes, where the enzyme MetY utilizes a protein thiocarboxylate as the sulfur source instead of free sulfide, demonstrating evolutionary adaptation in the methionine biosynthesis pathway.[1][9]

Quantitative Data: Kinetic Parameters of OAHS

The catalytic efficiency of OAHS varies across different species. A summary of key kinetic parameters provides insight into the enzyme's substrate affinity and turnover rate, which is crucial for comparative studies and inhibitor design.

OrganismSubstrate(s)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes / Reference
Thermotoga maritimaO-acetyl-L-homoserine0.8 ± 0.1900 (apparent)1.1 x 10⁶Highly active at optimal temp (70°C).[3][10]
Hydrogen Sulfide0.09 ± 0.01--[3]
Methanosarcina thermophilaO-acetyl-L-serine---Exhibits positive cooperativity.[11]
Sulfide0.5 ± 0.08--[11]
Clostridioides difficileO-acetyl-L-homoserine3.0 ± 0.2100 ± 53.3 x 10⁴Inhibited by L-methionine.[3]
Hydrogen Sulfide0.13 ± 0.01--[3]
Saccharomyces cerevisiaeO-acetyl-L-homoserine1.2--Also shows O-acetylserine sulfhydrylase activity.[12][13]
O-acetyl-L-serine10.0--[13]
Lactobacillus plantarumO-acetyl-L-homoserine1.05 ± 0.0813.0 ± 0.31.2 x 10⁴Optimal activity at acidic pH.[2]
Hydrogen Sulfide0.04 ± 0.01--[2]

Note: Kinetic parameters are often determined under varying conditions (pH, temperature), which can affect absolute values. Data is compiled from multiple sources for comparison.

Experimental Protocols

Characterizing OAHS involves several standard biochemical and molecular biology techniques. Below are representative protocols for the expression, purification, and activity assay of a recombinant OAHS enzyme.

Experimental Workflow for OAHS Characterization

A typical research workflow for investigating a novel OAHS enzyme is outlined below. This process ensures a systematic characterization from the genetic level to detailed biochemical analysis.

Fig. 3: Experimental Workflow for OAHS Characterization cluster_gene Gene & Protein Preparation cluster_purify Purification cluster_char Biochemical Characterization prep prep exp exp analysis analysis A1 Identify OAHS Gene (e.g., metY) A2 Clone into Expression Vector (e.g., pET with His-tag) A1->A2 A3 Transform E. coli Expression Host A2->A3 A4 Overexpress Protein (e.g., IPTG induction) A3->A4 B1 Cell Lysis (Sonication/French Press) A4->B1 B2 Clarification (Centrifugation) B1->B2 B3 Affinity Chromatography (e.g., Ni-NTA) B2->B3 B4 Purity Analysis (SDS-PAGE) B3->B4 C1 Enzyme Activity Assay (Spectrophotometric) B4->C1 C2 Determine Kinetic Parameters (Km, kcat) C1->C2 C3 pH and Temperature Optima C1->C3 C4 Inhibition Studies (Determine Ki) C2->C4

Fig. 3: Experimental Workflow for OAHS Characterization
Protocol: Recombinant OAHS Purification

This protocol describes the purification of a His-tagged OAHS enzyme expressed in E. coli.

  • Cell Culture and Expression: Grow E. coli cells (e.g., BL21(DE3)) harboring the OAHS expression plasmid in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 20°C for 16-18 hours.

  • Harvesting and Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 40 µM PLP). Lyse cells via sonication or French press.[14]

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 min at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 40 µM PLP) to remove non-specifically bound proteins.

  • Elution: Elute the bound OAHS protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 40 µM PLP).

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein fractions to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 40 µM PLP) using dialysis or a desalting column.

  • Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm.[15] Store the purified enzyme at -80°C.

Protocol: Spectrophotometric Activity Assay

This assay measures the rate of homocysteine production. The free thiol group of homocysteine reacts with ninhydrin (B49086) under acidic conditions to produce a colored product that can be quantified by measuring its absorbance at 560 nm.[14][15]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.8.

    • Substrate 1 (OAH): 100 mM O-acetyl-L-homoserine in water.

    • Substrate 2 (Sulfide): 100 mM Na₂S in water (prepare fresh).

    • Stop Solution: Glacial acetic acid.

    • Ninhydrin Reagent: 250 mg ninhydrin dissolved in 6 ml acetic acid and 4 ml concentrated HCl.

  • Assay Procedure:

    • Pre-warm the assay buffer and substrates to the desired reaction temperature (e.g., 37°C).

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 850 µL Assay Buffer

      • 50 µL of 100 mM OAH

      • 50 µL of 100 mM Na₂S

    • Initiate the reaction by adding 50 µL of purified OAHS enzyme solution (concentration should be optimized to ensure linearity over the time course).

    • Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding 100 µL of glacial acetic acid.

    • Add 1 mL of the ninhydrin reagent, vortex, and boil for 10 minutes.

    • Cool the samples on ice and measure the absorbance at 560 nm using a spectrophotometer.

  • Quantification: Create a standard curve using known concentrations of L-homocysteine to determine the amount of product formed. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.

Conclusion and Future Directions

O-acetyl-L-homoserine sulfhydrylase is a well-characterized enzyme essential for methionine biosynthesis in many microorganisms. Its PLP-dependent catalytic mechanism, involving a γ-substitution via a vinylglycine intermediate, is a fascinating example of enzymatic catalysis. The absence of this direct sulfhydrylation pathway in humans underscores its value as a target for developing selective antimicrobial drugs. Further research into the structural dynamics of OAHS, particularly the transition between open and closed conformations, and the characterization of enzymes from diverse pathogenic species will be instrumental in designing potent and specific inhibitors for therapeutic applications.

References

Methodological & Application

Quantifying O-Acetyl-L-homoserine hydrochloride using HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of O-Acetyl-L-homoserine hydrochloride using High-Performance Liquid Chromatography (HPLC). O-Acetyl-L-homoserine is a key intermediate in the biosynthesis of methionine in various organisms, including bacteria and fungi, and its accurate quantification is crucial for research in metabolic engineering, drug development, and microbial physiology.[1][2][3]

Due to the lack of a significant native chromophore, direct UV detection of O-Acetyl-L-homoserine is challenging.[4] This protocol employs a pre-column derivatization step to attach a UV-active moiety to the molecule, enabling sensitive and reliable quantification by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727)

  • Ultrapure water (18.2 MΩ·cm)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Syringe filters (0.22 µm)

Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: Prepare a solution of 0.1% (v/v) formic acid in acetonitrile.

  • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and bring the final volume to 50 mL with 0.4 M boric acid buffer (pH 10.4). This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Aqueous Samples: Filter the sample through a 0.22 µm syringe filter prior to derivatization.

  • For Biological Matrices (e.g., cell culture supernatant, plasma):

    • To 100 µL of the sample, add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ultrapure water.

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

Pre-column Derivatization
  • In an autosampler vial, mix 50 µL of the standard or prepared sample with 50 µL of the OPA/3-MPA derivatization reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a defined volume (e.g., 10 µL) of the mixture onto the HPLC system.

HPLC Conditions
ParameterValue
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 337 nm
Injection Volume 10 µL
Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized O-Acetyl-L-homoserine standards against their corresponding concentrations.

  • Quantification: Determine the concentration of O-Acetyl-L-homoserine in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method. These values should be experimentally verified during method validation.

ParameterExpected Value
Limit of Detection (LOD) ~0.5 µM
Limit of Quantification (LOQ) ~1.5 µM
Linearity (r²) > 0.998
Precision (%RSD) < 5%
Recovery 90-110%

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration / Protein Precipitation Sample->Filtration Standard Standard Weighing Dilution Serial Dilution Standard->Dilution Mixing Mix Sample/Standard with OPA Reagent Filtration->Mixing Dilution->Mixing Reaction Incubate for 2 min Mixing->Reaction Injection Inject into HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 337 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of O-Acetyl-L-homoserine.

Methionine_Biosynthesis Aspartate Aspartate Aspartyl_P β-Aspartyl phosphate Aspartate->Aspartyl_P Aspartate kinase Asp_Semialdehyde Aspartate-semialdehyde Aspartyl_P->Asp_Semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine L-Homoserine Asp_Semialdehyde->Homoserine Homoserine dehydrogenase O_Acetyl_Homoserine O-Acetyl-L-homoserine Homoserine->O_Acetyl_Homoserine Homoserine O-acetyltransferase Cystathionine Cystathionine O_Acetyl_Homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine L-Methionine Homocysteine->Methionine Methionine synthase

References

Protocol for the Extraction of O-Acetyl-L-homoserine hydrochloride from E. coli Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthesis of L-methionine in microorganisms.[1][2] Its availability is a critical factor in the development of novel antibiotics and in the industrial production of L-methionine and its derivatives. This document provides a detailed protocol for the extraction and purification of O-Acetyl-L-homoserine hydrochloride from the fermentation broth of genetically engineered Escherichia coli. The protocol is designed to yield a high-purity product suitable for research and preclinical studies.

The production of OAH in E. coli is typically achieved through metabolic engineering, which involves the knockout of genes in competing metabolic pathways and the overexpression of key enzymes to channel metabolic flux towards OAH synthesis.[3][4] This protocol outlines the downstream processing steps required to isolate and purify OAH from the complex fermentation supernatant.

Data Presentation

The following table summarizes the expected yield and purity at each stage of the extraction and purification process.

Purification StepTypical Recovery (%)Purity (%)
Clarified Supernatant100~5-10
Anion Exchange Chromatography85-95>80
Preparative RP-HPLC70-80>98
Crystallization90-95>99.5
Overall Yield 53-72 >99.5

Experimental Protocols

Pre-Purification: Cell Removal and Supernatant Clarification

This initial step aims to separate the E. coli cells and other large debris from the fermentation broth containing the secreted O-Acetyl-L-homoserine.

Materials:

  • Fermentation broth from OAH-producing E. coli culture

  • High-speed refrigerated centrifuge

  • 0.22 µm sterile filters

Protocol:

  • Harvest the E. coli culture by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the O-Acetyl-L-homoserine.

  • To remove any remaining cells and larger particulate matter, filter the supernatant through a 0.22 µm sterile filter.

  • The clarified supernatant is now ready for chromatographic purification.

Primary Purification: Anion Exchange Chromatography

This step utilizes a strong anion exchange resin to capture and concentrate O-Acetyl-L-homoserine from the clarified supernatant. At a neutral to slightly basic pH, OAH will have a net negative charge and bind to the positively charged resin.[5]

Materials:

  • Q-Sepharose Fast Flow resin[6]

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • pH meter and conductivity meter

Protocol:

  • Column Packing and Equilibration:

    • Pack a chromatography column with Q-Sepharose Fast Flow resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.

  • Sample Loading:

    • Adjust the pH of the clarified supernatant to 8.0 with NaOH.

    • Load the pH-adjusted supernatant onto the equilibrated column at a flow rate of 1-2 CV/hour.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound O-Acetyl-L-homoserine with a linear gradient of 0-100% Elution Buffer over 10 CV.

    • Collect fractions and monitor the eluate for the presence of OAH using a suitable analytical method (e.g., HPLC).

  • Fraction Pooling:

    • Pool the fractions containing the highest concentration of O-Acetyl-L-homoserine.

Polishing Step: Preparative Reverse-Phase HPLC

This high-resolution step is designed to separate O-Acetyl-L-homoserine from any remaining impurities, yielding a highly pure product.

Materials:

  • Preparative C18 HPLC column (e.g., 20 x 250 mm, 10 µm)

  • Preparative HPLC system with a UV detector

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (B52724)

  • 0.22 µm filters

Protocol:

  • Sample Preparation:

    • Combine the OAH-containing fractions from the anion exchange step.

    • If necessary, concentrate the pooled fractions under vacuum.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Elute with a linear gradient of 5% to 50% Mobile Phase B over 30-40 minutes at a flow rate appropriate for the column size.

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the O-Acetyl-L-homoserine peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity.

Final Product Formulation: Crystallization of this compound

This final step converts the purified O-Acetyl-L-homoserine into its stable hydrochloride salt and obtains the final product in a crystalline form.

Materials:

  • Pooled pure fractions from RP-HPLC

  • Concentrated HCl

  • Ethanol, absolute

  • Diethyl ether

  • Rotary evaporator

  • Lyophilizer (optional)

Protocol:

  • Solvent Removal and Acidification:

    • Remove the acetonitrile and water from the pooled HPLC fractions using a rotary evaporator.

    • Redissolve the resulting residue in a minimal amount of absolute ethanol.

    • Cool the ethanolic solution in an ice bath and slowly add a stoichiometric amount of concentrated HCl while stirring.

  • Crystallization:

    • Slowly add diethyl ether to the acidified ethanolic solution until turbidity is observed.

    • Allow the solution to stand at 4°C overnight to facilitate crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Dry the crystals under vacuum to obtain pure this compound.

    • Alternatively, the acidified solution can be flash-frozen and lyophilized to obtain a dry powder.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

OAH_Metabolic_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_oah_synthesis O-Acetyl-L-homoserine Synthesis cluster_competing_pathways Competing Pathways (Knocked Out) Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Aspartate Aspartate Oxaloacetate->Aspartate OAH O-Acetyl-L-homoserine Acetyl_CoA->OAH Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Asp_Semialdehyde Aspartate-semialdehyde Aspartyl_P->Asp_Semialdehyde Homoserine Homoserine Asp_Semialdehyde->Homoserine Homoserine->OAH Threonine Threonine Homoserine->Threonine thrB KO Methionine Methionine OAH->Methionine metB KO

Caption: Metabolic pathway for O-Acetyl-L-homoserine production in engineered E. coli.

Extraction_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (10,000 x g, 20 min, 4°C) Fermentation_Broth->Centrifugation Filtration_022 0.22 µm Filtration Centrifugation->Filtration_022 E_coli_cells E. coli Cells (discard) Centrifugation->E_coli_cells Clarified_Supernatant Clarified Supernatant Filtration_022->Clarified_Supernatant Anion_Exchange Anion Exchange Chromatography (Q-Sepharose) Clarified_Supernatant->Anion_Exchange OAH_Fractions_AEX OAH Fractions (AEX) Anion_Exchange->OAH_Fractions_AEX Impurities Impurities (discard) Anion_Exchange->Impurities RP_HPLC Preparative RP-HPLC (C18) OAH_Fractions_AEX->RP_HPLC Pure_OAH_Fractions Pure OAH Fractions RP_HPLC->Pure_OAH_Fractions RP_HPLC->Impurities Crystallization Crystallization (HCl/Ethanol/Ether) or Lyophilization Pure_OAH_Fractions->Crystallization Final_Product O-Acetyl-L-homoserine HCl (>99.5% Purity) Crystallization->Final_Product

Caption: Experimental workflow for the extraction and purification of O-Acetyl-L-homoserine HCl.

References

Utilizing O-Acetyl-L-homoserine Hydrochloride in Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-homoserine hydrochloride is a versatile building block in peptide synthesis, offering a stable, protected form of the non-proteinogenic amino acid L-homoserine. Its strategic use allows for the introduction of L-homoserine into peptide sequences and serves as a precursor for further modifications, including the incorporation of other non-natural amino acids or the formation of cyclic peptides. This document provides detailed application notes and experimental protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), primarily focusing on the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Core Applications

The primary applications of this compound in peptide synthesis include:

  • Incorporation of L-Homoserine: It serves as a stable precursor for introducing L-homoserine residues into a peptide chain. The O-acetyl group acts as a protecting group for the side-chain hydroxyl function, preventing undesirable side reactions during peptide elongation.

  • Precursor for Non-Natural Amino Acids: The O-acetyl-L-homoserine residue within a peptide can be chemically modified to generate other amino acids, such as methionine, on-resin.

  • Peptide Cyclization: The reactive nature of the homoserine side chain, once deprotected, can be exploited for the formation of intramolecular lactam bridges, leading to cyclic peptides with constrained conformations.

Data Presentation: Synthesis Efficiency

While specific yields can be sequence-dependent, the incorporation of protected homoserine derivatives generally proceeds with high efficiency. The following table summarizes expected outcomes based on available literature for similar building blocks.

ParameterTypical ValueNotes
Coupling Efficiency >95%Monitored by Kaiser test or equivalent method. Double coupling may be employed for difficult sequences.
Overall Peptide Yield (crude) 60-80%Highly dependent on peptide length and sequence.
Purity of Crude Peptide 65-90%Dependent on synthesis efficiency and side reactions.
Yield of Modified Peptides >75%For post-synthesis modifications like phosphorylation on homoserine-containing peptides.[1]

Experimental Protocols

Protocol 1: Incorporation of O-Acetyl-L-homoserine using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating an O-Acetyl-L-homoserine residue into a peptide sequence. It is assumed that the starting material is the N-α-Fmoc protected form, Fmoc-L-Hse(Ac)-OH, which can be prepared from this compound.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-L-Hse(Ac)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Confirm complete deprotection using a Kaiser test (positive result: blue beads).

  • Coupling of Fmoc-L-Hse(Ac)-OH:

    • In a separate vial, dissolve Fmoc-L-Hse(Ac)-OH (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion with a Kaiser test (negative result: yellow/colorless beads). If the test is positive, recouple by repeating the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The O-acetyl group is stable under these standard TFA-based cleavage conditions.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Diagram: Standard Fmoc-SPPS Cycle

spips_workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage from Resin & Side-chain Deprotection FinalDeprotect->Cleave Precipitate Precipitate Peptide Cleave->Precipitate

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Protocol 2: On-Resin Conversion to Methionine

This protocol describes the conversion of an O-acetyl-L-homoserine residue to a methionine residue within a peptide sequence while still attached to the solid support.

Materials:

  • Peptide-resin containing an O-acetyl-L-homoserine residue

  • Sodium methanethiolate (B1210775) (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Thiolysis Reaction:

    • Prepare a solution of sodium methanethiolate (5-10 equivalents relative to the homoserine residue) in DMF under an inert atmosphere.

    • Add the NaSMe solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cleavage: Proceed with the standard cleavage and deprotection protocol as described in Protocol 1, step 6.

Diagram: On-Resin Conversion to Methionine

conversion_workflow Start Peptide-Resin with O-Acetyl-L-homoserine Swell Swell Resin in DMF Start->Swell React React with NaSMe in DMF (Inert Atmosphere) Swell->React Wash Wash Resin (DMF, DCM) React->Wash Cleave Cleavage and Deprotection Wash->Cleave Final Methionine-containing Peptide Cleave->Final

Caption: Workflow for the on-resin conversion of O-acetyl-homoserine to methionine.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol outlines a general strategy for forming a side-chain to side-chain lactam bridge between an O-acetyl-L-homoserine residue and a lysine (B10760008) residue. This requires selective deprotection of the interacting side chains.

Materials:

  • Peptide-resin with Fmoc-L-Hse(Ac)-OH and an orthogonally protected Lys (e.g., Fmoc-Lys(Alloc)-OH) incorporated.

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) for Alloc removal.

  • Base for deacetylation (e.g., Hydrazine (B178648) hydrate (B1144303) or a mild base).

  • Coupling reagent for lactamization (e.g., HATU, HBTU).

  • Base for lactamization (e.g., DIPEA).

  • Anhydrous DMF.

Procedure:

  • Selective Lysine Deprotection:

    • Swell the fully assembled peptide-resin in anhydrous DMF.

    • Treat the resin with a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM under an inert atmosphere to remove the Alloc group from the lysine side chain.

    • Wash the resin thoroughly with DCM and DMF.

  • Selective Homoserine Deprotection:

    • Treat the resin with a solution of 5% hydrazine hydrate in DMF to remove the O-acetyl group from the homoserine side chain.

    • Wash the resin thoroughly with DMF.

  • On-Resin Cyclization (Lactamization):

    • Swell the deprotected peptide-resin in anhydrous DMF.

    • Add a solution of HATU/HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small sample for mass spectrometry analysis.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage: Cleave the cyclic peptide from the resin using the standard protocol.

Diagram: Lactam Bridge Formation Logic

lactam_logic Start Linear Peptide on Resin (with protected Hse(Ac) and Lys(Alloc)) Deprotect_Lys Selective Deprotection of Lys(Alloc) (Pd Catalyst) Start->Deprotect_Lys Deprotect_Hse Selective Deacetylation of Hse(Ac) (Hydrazine) Deprotect_Lys->Deprotect_Hse Cyclize On-Resin Intramolecular Coupling (HATU/DIPEA) Deprotect_Hse->Cyclize Cleave Cleavage from Resin Cyclize->Cleave Final Cyclic Peptide (Lactam Bridge) Cleave->Final

Caption: Logical workflow for on-resin lactam bridge formation.

Conclusion

This compound is a valuable and adaptable reagent for peptide synthesis. Its stability under standard Fmoc-SPPS conditions makes it a reliable building block for introducing homoserine residues. Furthermore, its potential for on-resin modification to yield other amino acids or to facilitate peptide cyclization expands its utility in the design and synthesis of novel and complex peptides for research and therapeutic development. The protocols provided herein offer a foundation for the successful application of this versatile amino acid derivative. Researchers are encouraged to optimize reaction conditions based on the specific peptide sequence and desired final product.

References

Application Notes and Protocols for Metabolic Engineering of Corynebacterium glutamicum for O-Acetyl-L-homoserine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynebacterium glutamicum, a Gram-positive soil bacterium, is a well-established industrial workhorse for the production of various amino acids.[1][2] Its genetic tractability and GRAS (Generally Recognized As Safe) status make it an attractive chassis for the biotechnological production of a wide array of valuable compounds. O-acetyl-L-homoserine (OAH) is a key intermediate in the methionine biosynthesis pathway and a valuable platform chemical for producing high-value compounds like L-methionine and γ-butyrolactone.[3] This document provides detailed application notes and protocols for the metabolic engineering of C. glutamicum to achieve efficient OAH production, based on successful strategies reported in the scientific literature.

The wild-type C. glutamicum ATCC 13032 does not naturally accumulate OAH, despite possessing the necessary biosynthetic pathway.[4] Metabolic engineering efforts have focused on enhancing the precursor supply of both L-homoserine and acetyl-CoA, and on introducing a robust L-homoserine acetyltransferase to convert L-homoserine to OAH.

Metabolic Engineering Strategies

The core strategy for enhancing OAH production in C. glutamicum involves a multi-pronged approach targeting precursor supply and the key enzymatic conversion step. This is built upon a base strain already optimized for L-homoserine production.

1. Enhancing the L-homoserine pool: The foundational strain for OAH production is typically an efficient L-homoserine producer. This is achieved through established metabolic engineering techniques to channel carbon flux from the central metabolism towards L-aspartate and subsequently to L-homoserine.

2. Introducing an efficient L-homoserine acetyltransferase: A crucial step is the introduction and overexpression of an L-homoserine acetyltransferase (encoded by the metX gene) to convert L-homoserine to OAH. The native metX in C. glutamicum is often not sufficiently expressed or is subject to tight regulation.[5] Therefore, heterologous metX genes from other organisms are often screened for high activity.

3. Boosting the Acetyl-CoA Supply: OAH synthesis requires two precursors: L-homoserine and acetyl-CoA.[4] To prevent acetyl-CoA from becoming a limiting factor, various pathways for its synthesis are strengthened. Acetyl-CoA can be generated from pyruvate, acetate (B1210297), or fatty acids.[3] Supplementing the fermentation medium with acetate and overexpressing an acetyl-CoA synthetase can significantly increase the intracellular acetyl-CoA pool, thereby driving the reaction towards OAH formation.[3]

4. Promoter Engineering: To maximize the expression of key enzymes in the pathway, such as L-homoserine dehydrogenase and L-homoserine acetyltransferase, strong constitutive promoters are employed. This ensures a high and sustained level of the required enzymes, leading to increased product titers.[3]

Engineered Metabolic Pathway for OAH Production

The following diagram illustrates the key metabolic modifications for enhanced OAH production in C. glutamicum.

G Engineered O-Acetyl-L-homoserine Biosynthesis Pathway cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH complex L_Aspartate L-Aspartate Pyruvate->L_Aspartate Anaplerosis OAH O-Acetyl-L-homoserine Acetyl_CoA->OAH metXr (overexpressed) (L-homoserine acetyltransferase) L_Homoserine L-Homoserine L_Aspartate->L_Homoserine hom (overexpressed) thrAS345F (overexpressed) L_Homoserine->OAH metXr (overexpressed) (L-homoserine acetyltransferase) Acetate_ext Acetate (external) Acetate_ext->Acetyl_CoA acs (overexpressed) (Acetyl-CoA synthetase) key_metabolite Key Precursor final_product Final Product engineered_step Engineered Step G Overall Experimental Workflow for OAH Production A Strain Design (Target gene selection) B CRISPR/Cas9 Genome Editing A->B C Strain Verification (PCR & Sequencing) B->C D Shake Flask Cultivation (Initial Screening) C->D Successful Edit E HPLC Analysis (Quantify OAH) D->E F Strain Optimization (Promoter tuning, etc.) E->F Analyze Results G Fed-Batch Fermentation (5-L Bioreactor) E->G Promising Strain F->B Iterate Design H Process Optimization (Feeding strategy) G->H Scale-up I High-Titer OAH Production G->I Final Process H->G Refine Process

References

Application Notes and Protocols for the Analytical Detection of O-Acetyl-L-homoserine in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthetic pathway of methionine in various microorganisms.[1][2] Its quantification in fermentation broths is crucial for monitoring and optimizing microbial production processes for methionine and other derived high-value chemicals.[1][3][4][5] This document provides detailed application notes and protocols for the analytical detection of O-Acetyl-L-homoserine, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.

Biosynthetic Pathway of O-Acetyl-L-homoserine

O-Acetyl-L-homoserine is synthesized from L-homoserine and acetyl-CoA, a reaction catalyzed by the enzyme L-homoserine acetyltransferase.[1] Understanding this pathway is essential for interpreting analytical results in the context of metabolic engineering and fermentation optimization.

O_Acetyl_L_homoserine_Pathway L-Aspartate L-Aspartate Aspartyl-4-phosphate Aspartyl-4-phosphate L-Aspartate->Aspartyl-4-phosphate Aspartokinase (thrA/metL/lysC) Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-4-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase (asd) L-Homoserine L-Homoserine Aspartate-semialdehyde->L-Homoserine Homoserine dehydrogenase (thrA/metL) O-Acetyl-L-homoserine O-Acetyl-L-homoserine L-Homoserine->O-Acetyl-L-homoserine L-Homoserine acetyltransferase (metX) L-Methionine L-Methionine O-Acetyl-L-homoserine->L-Methionine O-acetylhomoserine aminocarboxypropyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-Acetyl-L-homoserine CoA CoA

Caption: Biosynthetic pathway of O-Acetyl-L-homoserine.

Analytical Methods Overview

The primary methods for the quantification of O-Acetyl-L-homoserine in complex matrices like fermentation broths are HPLC and LC-MS/MS. HPLC with UV detection often requires derivatization to enhance sensitivity, while LC-MS/MS offers high selectivity and sensitivity without the need for derivatization.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values should be considered as illustrative and must be experimentally validated in your laboratory.

ParameterHPLC with Pre-column DerivatizationLC-MS/MS
Limit of Detection (LOD) 1-10 µg/mLAs low as 1 ppb (ng/mL)[6]
Limit of Quantification (LOQ) 5-25 µg/mL10 ppt (B1677978) with preconcentration[6]
Linearity (R²) > 0.99> 0.998[7]
Recovery 85-105%90-110%
Analysis Time < 30 min< 20 min[7][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method enhances the detection of O-Acetyl-L-homoserine, which lacks a strong native chromophore, by attaching a UV-active label.[9]

1. Materials and Reagents

  • O-Acetyl-L-homoserine standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (reagent grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Sample diluent: 20 mM HCl

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC with binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 337 nm (for OPA derivatives)

3. Sample Preparation

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the sample diluent to a concentration within the calibration range.

4. Derivatization Protocol

  • In a vial, mix 100 µL of the prepared sample (or standard) with 400 µL of the OPA/3-MPA derivatizing reagent (prepared in boric acid buffer).

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Immediately inject a suitable volume (e.g., 20 µL) into the HPLC system.

5. Data Analysis

  • Identify the O-Acetyl-L-homoserine derivative peak based on its retention time compared to a derivatized standard.

  • Quantify the concentration using a calibration curve generated from the derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the direct quantification of O-Acetyl-L-homoserine in complex samples, eliminating the need for derivatization.[11][12][13]

1. Materials and Reagents

  • O-Acetyl-L-homoserine standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 2% B for 1 min, ramp to 98% B over 8 min, hold for 2 min, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometer Settings

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of O-Acetyl-L-homoserine. A likely precursor ion would be [M+H]+.

  • Ion Source Temperature: To be optimized (e.g., 500°C).

  • Curtain Gas, GS1, GS2: To be optimized based on the instrument.

4. Sample Preparation

  • Centrifuge the fermentation broth at 14,000 x g for 10 minutes at 4°C.[11]

  • Take 100 µL of the supernatant and add 400 µL of cold methanol (containing an internal standard if used) to precipitate proteins.[11]

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[11]

  • Reconstitute the residue in 100 µL of Mobile Phase A.[11]

  • Filter through a 0.22 µm filter before injection.[11]

5. Data Analysis

  • Quantify O-Acetyl-L-homoserine using the specific MRM transition and a calibration curve prepared with the standard.

Experimental Workflow Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifuge (10,000 x g, 10 min) Fermentation_Broth->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration Dilution Dilute with Sample Diluent Filtration->Dilution Derivatization Derivatize with OPA/3-MPA Dilution->Derivatization HPLC_Injection Inject into HPLC-UV Derivatization->HPLC_Injection Data_Acquisition Data Acquisition (337 nm) HPLC_Injection->Data_Acquisition Quantification Quantify using Calibration Curve Data_Acquisition->Quantification

Caption: HPLC with pre-column derivatization workflow.

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms Analysis Fermentation_Broth_LCMS Fermentation Broth Centrifugation_LCMS Centrifuge (14,000 x g, 10 min, 4°C) Fermentation_Broth_LCMS->Centrifugation_LCMS Protein_Precipitation Protein Precipitation (Cold Methanol) Centrifugation_LCMS->Protein_Precipitation Evaporation Evaporate to Dryness (Nitrogen) Protein_Precipitation->Evaporation Reconstitution Reconstitute in Mobile Phase A Evaporation->Reconstitution Final_Filtration Filter (0.22 µm) Reconstitution->Final_Filtration LCMS_Injection Inject into LC-MS/MS Final_Filtration->LCMS_Injection Data_Acquisition_LCMS Data Acquisition (MRM Mode) LCMS_Injection->Data_Acquisition_LCMS Quantification_LCMS Quantify using Calibration Curve Data_Acquisition_LCMS->Quantification_LCMS

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols: Synthesis of L-Methionine from O-Acetyl-L-homoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of L-methionine (B1676389) from O-Acetyl-L-homoserine hydrochloride. The primary method described is the direct sulfhydrylation pathway, a key route in the biosynthesis of methionine in various microorganisms. This process is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, O-acetylhomoserine sulfhydrylase (OAHS). These notes offer a compilation of quantitative data from various studies, detailed experimental procedures for enzyme preparation and the synthesis reaction, and visual representations of the biochemical pathway and experimental workflow.

Introduction

L-methionine is an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. While chemical synthesis methods are prevalent, enzymatic synthesis offers a stereospecific and environmentally benign alternative. The synthesis of L-methionine from O-Acetyl-L-homoserine (OAH) is a critical step in the direct sulfhydrylation pathway found in many bacteria, yeast, and fungi.[1] This reaction is catalyzed by O-acetylhomoserine sulfhydrylase (OAHS, EC 2.5.1.49), which facilitates the transfer of a sulfur-containing group to the O-acetyl-L-homoserine backbone.[2] The sulfur source for this reaction can be hydrogen sulfide (B99878) (H₂S) or a thiol such as methyl mercaptan (CH₃SH).[3]

The efficiency of this enzymatic conversion has led to its exploration in industrial biotechnology, often in a two-step process involving the fermentation-based production of OAH followed by its enzymatic conversion to L-methionine.[4][5] This approach allows for high yields and stereospecific production of L-methionine.

Data Presentation

Table 1: Optimal Reaction Conditions for O-Acetylhomoserine Sulfhydrylase (OAHS) from Various Sources
Enzyme SourceOptimal pHOptimal Temperature (°C)Key FindingsReference
Thermotoga maritima (TmMetY)7.570High turnover number (apparent kcat = 900 s⁻¹)[6]
Aeropyrum pernix6.7>90Thermostable enzyme
Datura innoxia7.642-58Exhibits positive cooperativity with substrates
Lactobacillus plantarumWeakly acidicNot specifiedActivity regulated by pH-dependent conformational changes
Saccharomyces cerevisiae (ScOAHS/MET17)Not specified30Can utilize various organic thiols; up to 75% conversion for methionine analogues[2][7]
Table 2: Quantitative Yields and Kinetic Parameters for L-Methionine Synthesis
Enzyme/SystemSubstratesProductConversion Yield/Kinetic ParametersReference
Purified MET17 from S. cerevisiaeO-acetyl-homoserine (OAH) and 3-methylthiopropionaldehyde (MMP)L-methionine86% maximal conversion rate[8][9]
Saccharomyces cerevisiae OAHS (ScOAHS)L-homocysteine and various organic thiolsL-methionine analoguesUp to 75% conversion[2][7][10]
Aeropyrum pernix OASSO-acetyl-L-serine and sulfideL-cysteineApparent Km (O-acetyl-L-serine): 28 mM; Apparent Km (sulfide): < 0.2 mM
Fermentation-enzymatic couplingO-succinyl-L-homoserine and methyl mercaptanL-methionineNot specified

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant O-Acetylhomoserine Sulfhydrylase (OAHS) from E. coli

This protocol describes the general steps for producing and purifying recombinant OAHS, a necessary component for the enzymatic synthesis of L-methionine.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding OAHS (e.g., metY or MET17) is amplified from the desired source organism (e.g., Saccharomyces cerevisiae) via PCR.
  • The amplified gene is cloned into a suitable E. coli expression vector (e.g., pET series or pUC19) containing an inducible promoter (e.g., T7 or lac).[11]
  • The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Gene expression is induced by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
  • The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to enhance the production of soluble protein.

3. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
  • Cells are lysed by sonication or high-pressure homogenization on ice.
  • The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Protein Purification:

  • If the protein is expressed with an affinity tag (e.g., His-tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin).
  • The clarified lysate is loaded onto the equilibrated affinity column.
  • The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole (B134444) for His-tagged proteins).
  • The recombinant protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).
  • Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, can be performed to achieve higher purity.[12]
  • The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.

Protocol 2: Enzymatic Synthesis of L-Methionine

This protocol outlines the enzymatic reaction for the synthesis of L-methionine from this compound.

1. Reaction Setup:

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
  • The reaction mixture should contain:
  • This compound (substrate) at a desired concentration (e.g., 10-50 mM).
  • A sulfur source, such as methyl mercaptan (CH₃SH) or sodium sulfide (Na₂S). Note: Methyl mercaptan is a volatile and toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions. A stock solution of sodium methyl mercaptide can be used.
  • Pyridoxal 5'-phosphate (PLP), a cofactor for OAHS, at a final concentration of approximately 0.1 mM.
  • The purified O-acetylhomoserine sulfhydrylase (OAHS) enzyme (e.g., 0.1-1 mg/mL).

2. Reaction Conditions:

  • The reaction is typically carried out at the optimal temperature for the specific OAHS enzyme being used (e.g., 30°C for the yeast enzyme).[2]
  • The reaction mixture is incubated with gentle agitation for a specific period (e.g., 1-24 hours), which may need to be optimized.

3. Reaction Termination and Product Analysis:

  • The reaction can be terminated by adding an acid, such as perchloric acid or trichloroacetic acid, to inactivate the enzyme.[2]
  • The precipitated protein is removed by centrifugation.
  • The supernatant containing the product, L-methionine, is analyzed.

4. Product Quantification (HPLC Method):

  • L-methionine can be quantified using High-Performance Liquid Chromatography (HPLC).[13][14]
  • A common method involves pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) followed by separation on a C18 reversed-phase column.
  • The derivatized amino acids are detected by fluorescence or UV absorbance.
  • A standard curve of L-methionine is used for quantification.

5. Product Purification (Optional):

  • If required, L-methionine can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Mandatory Visualizations

Methionine_Biosynthesis_Pathway OAH O-Acetyl-L-homoserine OAHS O-Acetylhomoserine Sulfhydrylase (OAHS) + PLP OAH->OAHS Sulfur_Source Sulfur Source (e.g., CH₃SH) Sulfur_Source->OAHS L_Met L-Methionine OAHS->L_Met Acetate (B1210297) Acetate OAHS->Acetate

Caption: Direct sulfhydrylation pathway for L-methionine synthesis.

Experimental_Workflow cluster_0 Enzyme Production cluster_1 Enzymatic Synthesis cluster_2 Analysis & Purification Cloning Gene Cloning & Vector Construction Expression Protein Expression in E. coli Cloning->Expression Purification Enzyme Purification Expression->Purification Reaction_Setup Reaction Setup (OAH, Sulfur Source, Enzyme) Purification->Reaction_Setup Incubation Incubation (Controlled Temp & Time) Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Analysis Product Analysis (HPLC) Termination->Analysis Product_Purification Product Purification (Optional) Analysis->Product_Purification

Caption: Experimental workflow for L-methionine synthesis.

References

Application Notes and Protocols for the Experimental Use of O-Acetyl-L-homoserine in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthetic pathways of essential amino acids, notably L-methionine.[1][2] Its position as a branch-point intermediate makes it a valuable target for metabolic engineering and a potential probe for studying metabolic flux.[2][3] These application notes provide a comprehensive overview of the experimental use of OAH, with a focus on its production, quantification, and proposed application in metabolic flux analysis (MFA). While the fermentative production of OAH has been extensively documented, its direct use as an isotopic tracer in MFA is an emerging area.[2][4] This document offers detailed protocols for OAH production and a hypothetical protocol for its use in tracer studies to elucidate flux through the methionine biosynthesis pathway.

OAH is a precursor for high-value compounds such as L-methionine and γ-butyrolactone.[5] In microorganisms like Escherichia coli and Corynebacterium glutamicum, metabolic engineering strategies have been successfully employed to achieve high-titer production of OAH.[2][5] These strategies typically involve the overexpression of key enzymes and the deletion of competing pathways to channel metabolic flux towards OAH synthesis.[2][6]

Biosynthetic Pathway of O-Acetyl-L-homoserine

The biosynthesis of OAH begins with aspartate, a central metabolite. Through a series of enzymatic reactions, aspartate is converted to L-homoserine. L-homoserine is then acetylated by the enzyme homoserine O-acetyltransferase (encoded by the metX gene) to form O-Acetyl-L-homoserine, utilizing acetyl-CoA as the acetyl donor.[2] OAH serves as a direct precursor for L-homocysteine in the direct sulfhydrylation pathway for methionine biosynthesis.[7]

OAH_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-4-phosphate Aspartate->Aspartyl_phosphate thrA/metL/lysC Aspartate_semialdehyde Aspartate semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd Homoserine L-Homoserine Aspartate_semialdehyde->Homoserine thrA/metL OAH O-Acetyl-L-homoserine Homoserine->OAH metX Methionine L-Methionine OAH->Methionine metY/metZ Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH

Figure 1: Biosynthetic pathway of O-Acetyl-L-homoserine from aspartate.

Quantitative Data from OAH Production Studies

Metabolic engineering efforts have significantly improved the production titers of OAH in various microbial hosts. The following table summarizes key quantitative data from published studies.

OrganismStrain Engineering HighlightsFermentation ScaleOAH Titer (g/L)Yield (g/g glucose)Reference
Corynebacterium glutamicumIntroduction of exogenous L-homoserine acetyltransferase, strengthening of acetyl-CoA biosynthesis, and acetate (B1210297) supplementation.5-L Bioreactor17.4Not Reported[5]
Escherichia coliIntroduction of exogenous metA from Bacillus cereus, disruption of competing pathways, and balancing of homoserine and acetyl-CoA flux.Fed-batch Fermentation24.330.23[2][4]
Escherichia coliCombination of protein and metabolic engineering strategies, including optimization of homoserine acetyltransferase.7.5-L Fed-batch Fermenter62.70.45[6]
Escherichia coliKnockout of metA, metB, thrB, metJ and enhanced expression of exogenous metA.5-L Fermentation Tank16.35Not Reported[8]

Experimental Protocols

Protocol 1: Fermentative Production of O-Acetyl-L-homoserine in E. coli

This protocol is adapted from methodologies described for high-titer OAH production in engineered E. coli.[2]

1. Strain and Culture Conditions:

  • Strain: E. coli W3110 (DE3) or its derivatives, engineered for OAH production (e.g., with deletions in competing pathways and overexpression of a suitable homoserine acetyltransferase).[2]

  • Seed Culture: Inoculate a single colony into Luria-Bertani (LB) medium (10 g/L tryptone, 10 g/L NaCl, 5 g/L yeast extract) and incubate overnight at 37°C with shaking.[2]

  • Fermentation Medium: Use a defined mineral salt medium (MS medium) for fermentation, consisting of (per liter): 20 g glucose, 16 g (NH₄)₂SO₄, 2 g yeast extract, 1 g KH₂PO₄, 15 g CaCO₃, and 1 mL of a trace element solution.[2] The trace element solution contains (per liter): 10 g CaCl₂, 10 g FeSO₄·7H₂O, 1 g ZnSO₄·7H₂O, 0.20 g CuSO₄, and 0.02 g NiCl₂·7H₂O.[2]

  • Fed-batch Fermentation: For higher yields, a fed-batch strategy is employed. The feeding medium can contain (per liter): 500 g glucose, 10 g (NH₄)₂SO₄, 14 g KH₂PO₄, 8 g MgSO₄, 2 g yeast extract, and required amino acids.[2]

2. Fermentation Process:

  • Inoculate the fermentation medium with the overnight seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Maintain the temperature at 37°C and the pH at a controlled level (e.g., 7.0) by the addition of a base like NH₄OH.

  • Maintain dissolved oxygen (DO) at a setpoint, for instance, 20%, by controlling the agitation speed.[2]

  • Initiate feeding of the concentrated glucose solution when the initial glucose is depleted, as indicated by a sharp increase in DO.

  • Collect samples periodically to measure cell density (OD₆₀₀) and OAH concentration.

OAH_Production_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Engineered E. coli Strain Seed_Culture Overnight Seed Culture (LB Medium) Strain->Seed_Culture Fermentation Inoculation into Fermentation Medium Seed_Culture->Fermentation Fed_Batch Fed-batch Cultivation (Controlled pH, Temp, DO) Fermentation->Fed_Batch Sampling Periodic Sampling Fed_Batch->Sampling Measurement OD600 and OAH Quantification Sampling->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Figure 2: Workflow for fermentative production of O-Acetyl-L-homoserine.

Protocol 2: Quantification of O-Acetyl-L-homoserine by HPLC-MS

This protocol outlines a general method for the quantification of OAH from fermentation broth, based on techniques used for similar molecules.[9][10][11]

1. Sample Preparation:

  • Centrifuge the collected fermentation samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to bring the OAH concentration within the linear range of the instrument.

2. HPLC-MS Analysis:

  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[10][11]

  • Column: A C18 reverse-phase column is typically used.[10][11]

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: Water with 0.1% formic or acetic acid.[10][11]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic or acetic acid.[10][11]

  • Gradient: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the compound of interest.[10]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. OAH can be detected using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher specificity and sensitivity. The precursor ion for OAH would be its [M+H]⁺ adduct.

3. Quantification:

  • Prepare a standard curve using a pure OAH standard of known concentrations.

  • Analyze the samples and the standards under the same conditions.

  • Quantify the OAH in the samples by comparing the peak areas to the standard curve.

Protocol 3: Proposed Use of Isotopically Labeled O-Acetyl-L-homoserine for Metabolic Flux Analysis (Hypothetical)

This protocol describes a hypothetical experimental design for using ¹³C-labeled OAH to quantify the metabolic flux towards methionine. This approach is based on established principles of tracer-based MFA.[12][13][14]

1. Objective: To determine the flux from OAH to methionine and to assess the relative contributions of the direct sulfhydrylation and transsulfuration pathways (if both are active).

2. Experimental Design:

  • Tracer: Synthesize or procure ¹³C-labeled O-Acetyl-L-homoserine (e.g., uniformly labeled or specifically labeled on the acetyl or homoserine moiety).

  • System: A microbial strain or cell culture capable of utilizing exogenous OAH for methionine synthesis. This may require a mutant strain that cannot synthesize OAH endogenously but can transport and metabolize it.

  • Culture Conditions: Grow the cells in a defined medium where the concentration of unlabeled methionine is limiting, to encourage the uptake and utilization of the labeled OAH.

  • Labeling Experiment:

    • Grow the cells to a steady state (e.g., mid-exponential phase).

    • Introduce the ¹³C-labeled OAH into the medium at a known concentration.

    • Collect cell samples at multiple time points to capture the dynamics of label incorporation into downstream metabolites.

    • Quench the metabolism rapidly (e.g., with cold methanol).

    • Extract intracellular metabolites.

3. Analysis:

  • Metabolite Quantification: Measure the concentrations of key metabolites in the pathway (OAH, homocysteine, methionine, etc.) using LC-MS.

  • Isotopologue Distribution Analysis: Analyze the mass isotopologue distributions (MIDs) of these metabolites using LC-MS or GC-MS to determine the extent of ¹³C incorporation.

  • Metabolic Flux Modeling: Use a computational model of the metabolic network to fit the experimental data (metabolite concentrations and MIDs) and estimate the intracellular fluxes. Software packages like INCA or Metran can be used for this purpose.

MFA_Workflow cluster_exp Experiment cluster_ana Analysis Tracer Introduce 13C-labeled OAH Sampling Time-course Sampling Tracer->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS Analysis (Quantification & MID) Extraction->LC_MS Modeling Computational Flux Modeling LC_MS->Modeling Flux_Map Generate Metabolic Flux Map Modeling->Flux_Map

Figure 3: Proposed workflow for MFA using labeled O-Acetyl-L-homoserine.

Conclusion

O-Acetyl-L-homoserine stands as a significant intermediate in amino acid biosynthesis, and its efficient microbial production has been well-established.[2][6] The protocols provided herein offer a foundation for researchers to produce and quantify OAH for various applications. Furthermore, the proposed, albeit hypothetical, protocol for using isotopically labeled OAH in metabolic flux analysis opens a new avenue for precisely dissecting the metabolic pathways leading to methionine and related compounds. Such studies can provide invaluable insights for metabolic engineering, drug discovery, and a fundamental understanding of cellular metabolism.

References

Application Notes and Protocols: O-Acetyl-L-homoserine Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-homoserine hydrochloride is a key intermediate in the biosynthesis of methionine in various organisms and serves as a versatile synthon in the synthesis of L-homoserine peptides and other molecules of pharmaceutical interest. Ensuring the stability and integrity of this compound is critical for reproducible experimental results and the development of robust manufacturing processes. This document provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical protocols for assessing the stability of this compound.

Stability and Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. Based on information from various suppliers, the following conditions are recommended. The compound is noted to be hygroscopic and should be handled accordingly.

Data Presentation: Recommended Storage and Stability

ParameterConditionDurationNotes
Long-Term Storage -20°C≥ 4 years[1]Store in a tightly sealed container under an inert atmosphere to protect from moisture.[2][3]
-15°C to -20°C6 months after receipt[2][3]Keep dry.[4]
Short-Term Storage Room TemperaturePermissible for short periodsSpecific duration not defined, but long-term storage at RT is discouraged.[2][3]
Shipping Room TemperatureAs required for transitMay vary for international shipping.[1]

Key Considerations:

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can lead to degradation.[2][3] Always handle in a dry environment, such as a glove box, and store with a desiccant.

  • Inert Atmosphere: To prevent oxidation and hydrolysis, storage under an inert gas like argon or nitrogen is recommended.[2][3]

  • Recovery: To ensure maximum product recovery from the vial, it is advised to centrifuge the vial briefly before opening the cap to collect any material that may be entrapped in the seal.[2][3]

Potential Degradation Pathways

Hypothesized Degradation Pathway:

The principal degradation product is expected to be L-homoserine and acetic acid, resulting from the cleavage of the ester linkage.

G cluster_products Degradation Products OAH This compound LH L-Homoserine OAH->LH Hydrolysis H2O H₂O (Moisture) AA Acetic Acid

Hypothesized hydrolytic degradation pathway of O-Acetyl-L-homoserine.

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose. The following is a general protocol that can be adapted and validated for specific laboratory needs.

Protocol: Stability-Indicating HPLC-UV Method

1. Objective: To develop and validate a stability-indicating reverse-phase HPLC method for the quantification of this compound and its primary degradant, L-homoserine.

2. Materials and Reagents:

  • This compound reference standard

  • L-Homoserine reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 0-100% B over 20 minutes (to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and L-homoserine in the mobile phase to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard containing both compounds at a suitable concentration (e.g., 0.1 mg/mL) by diluting the stock solutions.

  • Sample Solution: Dissolve the test sample in the mobile phase to achieve a similar concentration to the working standard. Filter all solutions through a 0.22 µm syringe filter before injection.

6. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on the this compound sample.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis. The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak.

Experimental Workflow for Stability Assessment:

The following diagram illustrates a typical workflow for conducting a stability study.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_eval Data Evaluation start Obtain O-Acetyl-L-homoserine hydrochloride Sample stress Expose to Stress Conditions (Heat, pH, Light, Humidity) start->stress prep Prepare Samples for Analysis (Dilution, Neutralization) stress->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quant Quantify Purity and Degradation Products data->quant report Generate Stability Report quant->report

General workflow for stability testing of a chemical compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions, primarily at -20°C in a dry, inert atmosphere. The primary degradation pathway is likely hydrolysis of the ester bond. For researchers and drug development professionals, adherence to these storage conditions and the implementation of a validated stability-indicating analytical method, such as the HPLC protocol outlined, are crucial for ensuring the quality and reliability of this important biochemical. Further forced degradation studies would be beneficial to fully elucidate all potential degradation products and pathways.

References

Application Notes and Protocols for the In Vitro Assay of O-acetyl-L-homoserine Sulfhydrylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetyl-L-homoserine sulfhydrylase (OAHS) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of sulfur-containing amino acids, specifically L-homocysteine and subsequently L-methionine, in various bacteria and fungi.[1] This enzyme catalyzes the conversion of O-acetyl-L-homoserine (OAH) and a sulfur donor, such as hydrogen sulfide (B99878) or methanethiol, into L-homocysteine or L-methionine, respectively, and acetate.[2][3][4] The vital role of this enzyme in microbial methionine biosynthesis makes it an attractive target for the development of novel antimicrobial agents.[5][6] These application notes provide detailed protocols for the in vitro assay of OAHS, including enzyme purification, continuous and endpoint activity assays, and data on known inhibitors.

Principle of the Assay

The activity of O-acetyl-L-homoserine sulfhydrylase can be measured by monitoring the formation of its products, L-homocysteine or L-methionine. Two primary methods are described here:

  • Continuous Spectrophotometric Assay: This method relies on the detection of the free sulfhydryl group of the product (L-homocysteine) using Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The reaction of DTNB with a sulfhydryl group produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be continuously monitored by measuring the absorbance at 412 nm.[7][8][9]

  • Endpoint Assay: This method involves stopping the enzymatic reaction after a specific time and quantifying the amount of L-homocysteine or L-methionine produced. Quantification can be achieved through methods such as high-performance liquid chromatography (HPLC) or by using specific colorimetric reagents like ninhydrin (B49086) for amino acid detection.[10][11]

Signaling Pathway

The reaction catalyzed by O-acetyl-L-homoserine sulfhydrylase is a key step in the direct sulfhydrylation pathway of methionine biosynthesis.

OAHS_Pathway OAH O-acetyl-L-homoserine OAHS O-acetyl-L-homoserine sulfhydrylase (OAHS) (PLP-dependent) OAH->OAHS Sulfide Sulfide (H2S) Sulfide->OAHS Homocysteine L-homocysteine OAHS->Homocysteine Acetate Acetate OAHS->Acetate

Figure 1: O-acetyl-L-homoserine sulfhydrylase reaction pathway.

Experimental Protocols

A. Recombinant Enzyme Purification

For consistent and reliable results, a purified preparation of O-acetyl-L-homoserine sulfhydrylase is recommended. The following is a general protocol for the expression and purification of recombinant OAHS from E. coli.

1. Gene Cloning and Expression:

  • The gene encoding OAHS can be cloned from the organism of interest into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

2. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

3. Affinity Chromatography:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

  • Elute the His-tagged OAHS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

4. Purity Assessment and Storage:

  • Assess the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1 mM PLP).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme in aliquots at -80°C.

B. Continuous Spectrophotometric Assay

This assay continuously monitors the production of L-homocysteine.

Reagents and Materials:

  • Purified O-acetyl-L-homoserine sulfhydrylase

  • O-acetyl-L-homoserine (OAH)

  • Sodium sulfide (Na₂S) or Sodium hydrosulfide (B80085) (NaSH)

  • Ellman's Reagent (DTNB)

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of OAH in the assay buffer.

  • Prepare a fresh stock solution of Na₂S in degassed assay buffer.

  • Prepare a stock solution of DTNB in the assay buffer.

  • Set up the reaction mixture in a 96-well plate. A typical 200 µL reaction mixture contains:

    • 100 mM Potassium Phosphate buffer, pH 7.5

    • 0.1 - 10 mM O-acetyl-L-homoserine

    • 0.1 - 5 mM Sodium sulfide

    • 0.2 mM DTNB

    • Purified O-acetyl-L-homoserine sulfhydrylase (e.g., 1-10 µg)

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[8]

C. Endpoint Assay

This assay measures the total amount of L-homocysteine or L-methionine produced after a fixed time.

Reagents and Materials:

  • Purified O-acetyl-L-homoserine sulfhydrylase

  • O-acetyl-L-homoserine (OAH)

  • Sodium sulfide (Na₂S) or Methanethiol

  • Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.0

  • Stopping Reagent: e.g., 10% Trichloroacetic acid (TCA)

  • Detection Method: Amino acid analyzer, HPLC, or a colorimetric reagent like ninhydrin.

Procedure:

  • Prepare stock solutions of substrates in the assay buffer.

  • Set up the reaction mixture in a microcentrifuge tube. A typical 500 µL reaction mixture contains:

    • 50 mM PBS, pH 7.0

    • 1 - 50 mM O-acetyl-L-homoserine

    • Sulfide source (e.g., 1-10 mM Na₂S or a defined concentration of methanethiol)

    • Purified O-acetyl-L-homoserine sulfhydrylase (e.g., 5-20 µg)

  • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30-37°C) for 5-10 minutes.

  • Initiate the reaction by adding the enzyme.

  • Incubate for a fixed period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding a stopping reagent (e.g., 50 µL of 10% TCA).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the concentration of L-homocysteine or L-methionine using a suitable detection method.

Data Presentation

Quantitative data from kinetic studies and inhibitor screening should be summarized for clear comparison.

Table 1: Kinetic Parameters of O-acetyl-L-homoserine Sulfhydrylase from Various Organisms

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Clostridioides difficileO-acetyl-L-homoserine0.8 ± 0.145 ± 2[6]
Clostridioides difficileSulfide0.07 ± 0.01-[6]
Alkaliphilic bacteriumO-acetyl-L-serine437.0[12]

Table 2: Inhibitors of O-acetyl-L-homoserine Sulfhydrylase

InhibitorType of InhibitionKi (mM)Target OrganismReference
Nγ-acetyl-L-2,4-diaminobutyric acidCompetitive0.04Clostridioides difficile[6]
L-methionineEnd-product inhibition-Clostridioides difficile[6]
L-propargylglycineSuicide inhibitor-Clostridioides difficile[6]
PyridoxalCompetitive with respect to PLP-Yeast[13]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, DTNB) reaction_setup Set up Reaction Mixture (in 96-well plate) reagents->reaction_setup enzyme Purify/Prepare Enzyme enzyme->reaction_setup initiation Initiate Reaction (add enzyme) reaction_setup->initiation monitoring Monitor Absorbance at 412 nm (Continuous Assay) initiation->monitoring endpoint Incubate and Stop Reaction (Endpoint Assay) initiation->endpoint calc_velocity Calculate Initial Velocity monitoring->calc_velocity quantify_product Quantify Product (HPLC/Colorimetric) endpoint->quantify_product kinetic_params Determine Kinetic Parameters (Km, Vmax) calc_velocity->kinetic_params quantify_product->kinetic_params inhibitor_eval Evaluate Inhibitors (IC50, Ki) kinetic_params->inhibitor_eval

Figure 2: General workflow for the in vitro assay of OAHS.

This comprehensive guide provides the necessary protocols and information for researchers to effectively conduct in vitro assays of O-acetyl-L-homoserine sulfhydrylase, aiding in basic research and the development of novel antimicrobial compounds.

References

Troubleshooting & Optimization

Technical Support Center: O-Acetyl-L-homoserine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Acetyl-L-homoserine (OAH) hydrochloride production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation yield of OAH.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for O-Acetyl-L-homoserine?

A1: O-Acetyl-L-homoserine is synthesized from the precursor L-homoserine and acetyl-CoA. The final step is the acetylation of L-homoserine, catalyzed by the enzyme homoserine O-acetyltransferase (MetX).[1] L-homoserine itself is derived from aspartate through a series of enzymatic reactions.[1][2]

Q2: My E. coli strain is not producing any O-Acetyl-L-homoserine. What could be the reason?

A2: Wild-type E. coli does not naturally produce O-Acetyl-L-homoserine because it lacks the endogenous homoserine acetyltransferase (MetX).[3] To enable OAH production, you must introduce a heterologous metX gene, for example, from Bacillus cereus (metXbc) or Leptospira meyeri (metXlm).[3][4]

Q3: I have introduced a heterologous metX gene, but the OAH yield is very low. What are the common bottlenecks?

A3: Low OAH yield can be attributed to several factors:

  • Competing Metabolic Pathways: Carbon flux may be diverted to the synthesis of other aspartate-family amino acids like threonine and lysine (B10760008).[3]

  • Precursor Limitation: Insufficient supply of L-homoserine or acetyl-CoA will limit OAH production.[3][4]

  • Feedback Inhibition: Key enzymes in the L-homoserine biosynthetic pathway can be inhibited by downstream products like threonine and lysine.[2][3]

  • Low Activity of Homoserine Acetyltransferase: The specific activity of the introduced MetX enzyme might be a rate-limiting step.[5]

Q4: How can I increase the supply of the precursor L-homoserine?

A4: To enhance the L-homoserine pool, you can:

  • Overexpress key enzymes: Increase the expression of aspartokinase (thrA, metL, lysC) and homoserine dehydrogenase (metL) to drive the carbon flux towards homoserine.[2][3]

  • Delete competing pathways: Knocking out genes involved in threonine (thrB) and lysine (lysA) biosynthesis can redirect metabolic flux towards homoserine.[3]

  • Alleviate feedback inhibition: Use feedback-resistant variants of enzymes like aspartokinase.[2]

Q5: What strategies can be employed to increase the availability of acetyl-CoA?

A5: Enhancing the acetyl-CoA supply is crucial for OAH synthesis. Consider the following approaches:

  • Overexpress acetyl-CoA synthetase (ACS): This can improve the conversion of acetate (B1210297) to acetyl-CoA.[5]

  • Introduce alternative pathways: Expressing a NADP-dependent pyruvate (B1213749) dehydrogenase (PDH) can increase acetyl-CoA generation.[5]

  • Supplement with acetate: Adding acetate to the fermentation medium can boost the intracellular acetyl-CoA pool, especially when combined with overexpression of an acetyl-CoA synthetase.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your O-Acetyl-L-homoserine fermentation experiments.

Issue 1: Low OAH Titer Despite Strain Engineering

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Suboptimal expression of homoserine acetyltransferase (MetX) Screen different promoters and optimize codon usage for the host organism.Clone the metX gene under the control of a library of promoters with varying strengths. Analyze OAH production in shake flask fermentations for each construct.
Accumulation of byproducts (e.g., threonine, lysine) Delete genes in competing pathways, such as thrB (homoserine kinase) and lysA (diaminopimelate decarboxylase).[3]Use a gene editing tool like CRISPR/Cas9 to create markerless deletions of the target genes in your production strain. Verify knockouts by PCR and sequencing.
Insufficient precursor supply (L-homoserine and/or acetyl-CoA) Overexpress key enzymes in the precursor biosynthetic pathways. For L-homoserine, overexpress thrA, metL, and asd.[2][3] For acetyl-CoA, overexpress acs.[5]Introduce expression cassettes for the target genes on a plasmid or integrate them into the chromosome. Evaluate the impact on OAH production.
Feedback inhibition of key enzymes Use feedback-resistant mutants of aspartokinase (e.g., thrAfbr, lysCfbr).Introduce point mutations into the native thrA and lysC genes to render the enzymes insensitive to feedback inhibition by threonine and lysine, respectively.
Issue 2: Poor Cell Growth and OAH Production in Fed-Batch Fermentation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Suboptimal fermentation conditions Optimize parameters such as pH, temperature, and dissolved oxygen (DO).Conduct a design of experiments (DoE) study to systematically vary fermentation parameters and identify the optimal conditions for OAH production. A two-stage pH control strategy (e.g., maintaining pH 7.0 for the growth phase and then shifting to 6.5 for the production phase) can be beneficial.[6]
Nutrient limitation Develop a feeding strategy to maintain key nutrients like glucose and nitrogen at optimal levels.Implement a pH-stat feeding strategy where the addition of a concentrated feed solution is triggered by a pH increase, which indicates glucose depletion.[3]
Acetate accumulation In E. coli, high glucose concentrations can lead to acetate formation, which is toxic to the cells.Maintain the glucose concentration at a low level (e.g., below 5 g/L) through a controlled feeding strategy.[3]

Quantitative Data Summary

The following tables summarize the O-Acetyl-L-homoserine production achieved in various engineered strains as reported in the literature.

Table 1: OAH Production in Engineered E. coli Strains

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
OAH-7Overexpression of MetXlm mutant, enhanced acetyl-CoA and NADPH supply7.5 L Fed-batch62.70.451.08[5]
BA14Introduction of exogenous metXbc, disruption of competing pathways, overexpression of metL5 L Fed-batch24.330.23-[3][7]
OAH37Plasmid-free, non-auxotrophic strain with multi-node metabolic regulationTwo-stage pH control fed-batch94.10.421.37[6]
Engineered E. coliOverexpression of glycerol (B35011) 3-phosphate dehydrogenaseShake flask9.42 (pure glycerol)--[8]

Table 2: OAH Production in Engineered Corynebacterium glutamicum Strains

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Reference
Engineered CgIntroduction of exogenous L-homoserine acetyltransferase, acetate supplementation5 L Bioreactor17.4[4][9]
Cg-15/Cg-16Overexpression of metXr_Lm with acetate supplementationShake flask1.5 - 2.1[4]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for OAH Production in E. coli

This protocol is a generalized procedure based on methodologies reported in the literature.[3]

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into a 50 mL tube containing 5 mL of seed medium. Incubate at 37°C with shaking at 220 rpm for 8-10 hours.

  • Inoculation: Transfer the seed culture to a 500 mL shake flask containing 50 mL of fermentation medium. Incubate at 37°C with shaking at 220 rpm for 10-12 hours.

  • Bioreactor Inoculation: Inoculate a 5 L fermenter containing 3 L of initial fermentation medium with the culture from the shake flask to an initial OD600 of 0.2.

  • Fermentation Conditions: Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of 25% (v/v) ammonia. The dissolved oxygen (DO) level should be maintained at 30% by adjusting the agitation speed.

  • Feeding Strategy: When the initial glucose is nearly consumed (indicated by a sharp increase in pH), initiate a pH-stat feeding strategy to maintain the glucose concentration below 5 g/L.

  • Sampling and Analysis: Take samples periodically to measure cell density (OD600) and the concentration of OAH and byproducts using HPLC.

Visualizations

Biosynthetic Pathway of O-Acetyl-L-homoserine

OAH_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-4-phosphate Aspartate->Aspartyl_phosphate thrA, metL, lysC (Aspartokinase) Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd (Aspartate-semialdehyde dehydrogenase) Homoserine L-Homoserine Aspartate_semialdehyde->Homoserine thrA, metL (Homoserine dehydrogenase) Lysine Lysine Aspartate_semialdehyde->Lysine lysA OAH O-Acetyl-L-homoserine Homoserine->OAH metX (Homoserine O-acetyltransferase) Threonine Threonine Homoserine->Threonine thrB CoA CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH metX (Homoserine O-acetyltransferase)

Caption: Biosynthesis of O-Acetyl-L-homoserine and competing pathways.

Workflow for Troubleshooting Low OAH Yield

Troubleshooting_Workflow Start Low OAH Yield Check_MetX Is MetX expression optimal? Start->Check_MetX Optimize_MetX Optimize MetX expression (promoters, codons) Check_MetX->Optimize_MetX No Check_Byproducts Are byproducts (Thr, Lys) accumulating? Check_MetX->Check_Byproducts Yes Optimize_MetX->Check_Byproducts Delete_Pathways Delete competing pathways (thrB, lysA) Check_Byproducts->Delete_Pathways Yes Check_Precursors Is precursor supply (Homoserine, Acetyl-CoA) a bottleneck? Check_Byproducts->Check_Precursors No Delete_Pathways->Check_Precursors Enhance_Precursors Overexpress precursor biosynthesis genes Check_Precursors->Enhance_Precursors Yes Check_Inhibition Is feedback inhibition a concern? Check_Precursors->Check_Inhibition No Enhance_Precursors->Check_Inhibition Mutate_Enzymes Use feedback-resistant enzyme variants Check_Inhibition->Mutate_Enzymes Yes End Improved OAH Yield Check_Inhibition->End No Mutate_Enzymes->End

Caption: A logical workflow for troubleshooting low OAH yield.

References

Technical Support Center: Overcoming Feedback Inhibition in Methionine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming feedback inhibition in the methionine biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of the methionine biosynthesis pathway?

A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway, in this case, methionine and its derivative S-adenosylmethionine (SAM), inhibits the activity of an enzyme earlier in the pathway. This regulation prevents the overproduction of the amino acid. In the methionine biosynthesis pathway, key enzymes such as aspartate kinase (AK), homoserine dehydrogenase (HSD), and homoserine O-succinyltransferase (MetA) are common targets of feedback inhibition.

Q2: My engineered E. coli strain is not overproducing methionine despite overexpressing the pathway genes. What could be the issue?

A2: A common bottleneck in microbial methionine production is the strict feedback inhibition of key biosynthetic enzymes.[1] Even with increased gene expression, the enzymes' catalytic activity can be significantly reduced by the accumulation of methionine or its downstream metabolite, S-adenosylmethionine (SAM).[2] It is crucial to use feedback-resistant enzyme variants to achieve high-level production.[1][3]

Q3: Which enzymes are the primary targets for engineering to overcome feedback inhibition in E. coli?

A3: The primary targets for engineering are:

  • Aspartate Kinase (AK): Specifically, the isoenzymes ThrA (bifunctional aspartate kinase/homoserine dehydrogenase I) and LysC (aspartate kinase III) are feedback inhibited by threonine and lysine (B10760008), respectively.[4][5] Alleviating this inhibition is a key step.

  • Homoserine Dehydrogenase (HSD): The HSD domain of ThrA is allosterically inhibited by threonine.[4][6]

  • Homoserine O-Succinyltransferase (MetA): This is the first committed step in the methionine-specific branch and is feedback inhibited by both methionine and SAM.[2][7]

Q4: What is S-adenosylmethionine (SAM) and what is its role in feedback inhibition?

A4: S-adenosylmethionine (SAM) is a crucial metabolite derived from methionine and ATP.[8] It serves as the primary methyl group donor in numerous cellular reactions.[8] In the context of feedback inhibition, SAM can act as a co-inhibitor, often synergistically with methionine or other amino acids, to regulate the activity of enzymes early in the aspartate pathway.[2][9]

Troubleshooting Guides

Issue 1: Low or no activity of the purified mutant enzyme.
Possible Cause Troubleshooting Step
Incorrect protein folding Express the protein at a lower temperature (e.g., 16-25°C) to improve proper folding. Co-express with molecular chaperones.
Mutations affecting catalytic site Ensure that the site-directed mutagenesis was specific to the allosteric site and did not inadvertently alter critical residues in the catalytic domain. Review the 3D structure of the enzyme if available.
Enzyme instability Perform protein purification and assays at low temperatures (4°C) and in the presence of protease inhibitors. Check for protein degradation using SDS-PAGE.
Missing cofactors Ensure that the assay buffer contains all necessary cofactors for enzyme activity (e.g., ATP and Mg2+ for aspartate kinase, NAD(P)H for homoserine dehydrogenase).
Issue 2: The engineered enzyme is still sensitive to feedback inhibition.
Possible Cause Troubleshooting Step
Ineffective mutation The chosen mutation may not be sufficient to completely abolish feedback inhibition. Research other reported mutations or perform saturation mutagenesis on key allosteric residues to identify more effective variants.[10]
Incorrect inhibitor in assay Confirm that you are using the correct feedback inhibitor in your enzyme assay (e.g., threonine for ThrA, lysine for LysC, methionine/SAM for MetA).
Synergistic inhibition Some enzymes are subject to concerted or synergistic inhibition by multiple effectors.[11] For instance, AKI can be synergistically inhibited by S-adenosylmethionine.[9] Test for inhibition using combinations of potential inhibitors.
Issue 3: Low yield of methionine in fermentation despite using a feedback-resistant mutant.
Possible Cause Troubleshooting Step
Sub-optimal fermentation conditions Optimize fermentation parameters such as pH, temperature, aeration, and media composition.[12][13] For example, maintaining a pH of 7.0 and an induction temperature of 28°C can improve L-methionine titer.[12]
Precursor limitation The supply of precursors like aspartate or succinyl-CoA may be limiting. Consider overexpressing genes involved in precursor synthesis.
Toxicity of methionine or byproducts High concentrations of methionine can be toxic to cells. Overexpressing methionine exporter proteins, such as YjeH in E. coli, can help alleviate this issue.[1]
Metabolic burden Overexpression of multiple genes can place a significant metabolic load on the host cells, leading to reduced growth and productivity. Use dynamic regulation strategies to balance cell growth and methionine production.[12]

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type and Feedback-Resistant Aspartate Kinase (AK) Mutants.

EnzymeOrganismMutation(s)SubstrateKm (mM)Vmax (U/mg)Fold Increase in VmaxReference
Wild-Type CpAKCorynebacterium pekinense-L-Aspartate4.173.28-[8]
A380C CpAKCorynebacterium pekinenseA380CL-Aspartate3.5740.5112.35[8]
T379N/A380C CpAKCorynebacterium pekinenseT379N/A380CL-Aspartate2.8980.722.79[8]
Wild-Type AKCorynebacterium pekinense-L-Aspartate4.5696.07 U/mg·s-1-[5]
R169Y AKCorynebacterium pekinenseR169YL-Aspartate--4.71[5]
R169P AKCorynebacterium pekinenseR169PL-Aspartate--2.25[5]
R169D AKCorynebacterium pekinenseR169DL-Aspartate--2.57[5]
R169H AKCorynebacterium pekinenseR169HL-Aspartate--2.13[5]
Wild-Type Hom3Saccharomyces cerevisiae-L-Aspartate1.8 ± 0.110.1 ± 0.2 s-1 (kcat)-[2]
Ala462Thr Hom3Saccharomyces cerevisiaeAla462ThrL-Aspartate1.9 ± 0.110.3 ± 0.2 s-1 (kcat)-[2]

Table 2: Inhibition Constants (Ki) for Wild-Type and Feedback-Resistant Homoserine O-Succinyltransferase (MetA) from E. coli.

Enzyme VariantInhibitorKi (mM)Fold Increase in KiReference
Wild-Type EcHST (MetA)Methionine2.44-[7]
EcHSTT242A (MetA)Methionine17.407.13[7]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of metA to Create a Feedback-Resistant Variant

This protocol is adapted from standard site-directed mutagenesis procedures and is intended for creating the T242A mutation in E. coli MetA (EcHST).[7][14]

1. Primer Design:

  • Design a pair of complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation (T242A) should be located in the center of the primers.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • Ensure a minimum GC content of 40% and terminate the primers with one or more G or C bases.

2. PCR Amplification:

  • Set up the PCR reaction as follows:

    • 5 µL of 10x Pfu Turbo buffer

    • 1 µL of dNTPs (10mM)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of plasmid DNA template (5-50 ng)

    • 1 µL of Pfu Turbo DNA polymerase

    • Add dH2O to a final volume of 50 µL.

  • Use the following thermocycling conditions:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

3. Digestion of Parental DNA:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.

  • Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).

  • Incubate overnight at 37°C.

5. Verification:

  • Select several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Spectrophotometric Assay for Aspartate Kinase (AK) Activity

This protocol describes a coupled enzyme assay to measure AK activity by monitoring the oxidation of NADH.

1. Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Reagent Mixture:

    • L-aspartate (100 mM)

    • ATP (20 mM)

    • MgCl2 (20 mM)

    • NADH (0.2 mM)

    • Phosphoenolpyruvate (2 mM)

    • Pyruvate kinase (5 units/mL)

    • Lactate dehydrogenase (10 units/mL)

  • Enzyme: Purified wild-type or mutant AK, diluted in assay buffer to 0.05 - 0.25 U/mL.

2. Procedure:

  • Set a spectrophotometer to 340 nm and maintain the temperature at 25°C.

  • Pipette 2.9 mL of the reagent mixture into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

  • Record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of change in absorbance (ΔA340/minute) from the initial linear portion of the curve.

3. Calculation of Activity:

  • One unit of AK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute, which corresponds to the oxidation of 1 µmol of NADH.

  • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to calculate the enzyme activity.

Protocol 3: Purification of Recombinant His-tagged MetA

This protocol describes the purification of a His-tagged MetA protein using immobilized metal affinity chromatography (IMAC).

1. Cell Lysis:

  • Resuspend the E. coli cell pellet expressing the His-tagged MetA in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension to further disrupt the cells and shear the DNA.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.

2. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the cleared cell lysate onto the column.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged MetA protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

3. Buffer Exchange and Storage:

  • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

  • Assess the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a method such as the Bradford assay.

  • Store the purified protein at -80°C.

Visualizations

Methionine_Biosynthesis_Pathway Aspartate Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P AK (thrA, lysC) Aspartate_SA Aspartate-β-semialdehyde Aspartyl_P->Aspartate_SA Homoserine Homoserine Aspartate_SA->Homoserine HSD (thrA) Lysine Lysine Aspartate_SA->Lysine O_Succinyl_Homoserine O-Succinyl-homoserine Homoserine->O_Succinyl_Homoserine MetA Threonine Threonine Homoserine->Threonine Cystathionine Cystathionine O_Succinyl_Homoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine Methionine->SAM MetA MetA Methionine->MetA SAM->MetA AK AK Threonine->AK HSD HSD Threonine->HSD Lysine->AK

Caption: Methionine biosynthesis pathway and its feedback inhibition loops.

Experimental_Workflow cluster_0 Gene Modification cluster_1 Protein Expression and Purification cluster_2 Enzyme Characterization Primer_Design 1. Primer Design (Introduce Mutation) SDM 2. Site-Directed Mutagenesis (PCR) Primer_Design->SDM Transformation 3. Transformation into E. coli SDM->Transformation Verification 4. Sequence Verification Transformation->Verification Expression 5. Protein Expression Verification->Expression Lysis 6. Cell Lysis Expression->Lysis Purification 7. Affinity Chromatography Lysis->Purification Purity_Check 8. SDS-PAGE Analysis Purification->Purity_Check Enzyme_Assay 9. Enzyme Activity Assay Purity_Check->Enzyme_Assay Inhibition_Assay 10. Feedback Inhibition Assay Enzyme_Assay->Inhibition_Assay Kinetic_Analysis 11. Determination of Km and Ki Inhibition_Assay->Kinetic_Analysis

Caption: Workflow for engineering and characterizing feedback-resistant enzymes.

References

Technical Support Center: O-Acetyl-L-homoserine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying O-Acetyl-L-homoserine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for O-Acetyl-L-homoserine in ESI-MS?

When using Electrospray Ionization (ESI), O-Acetyl-L-homoserine (Molecular Formula: C₆H₁₁NO₄) can be detected as several common adducts in positive ion mode. The most common ion is the protonated molecule [M+H]⁺. Depending on the mobile phase composition and sample matrix, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed. It is advisable to add a trace amount of formic acid to the mobile phase to encourage the formation of the protonated molecule [M+H]⁺ for positive ionization mode.[1]

Table 1: Expected Precursor Ions for O-Acetyl-L-homoserine

Ion FormulaAdductExact Mass (m/z)Notes
[C₆H₁₂NO₄]⁺[M+H]⁺162.0710Primary target ion for quantification.
[C₆H₁₁NNaO₄]⁺[M+Na]⁺184.0529Commonly observed; intensity can be reduced by using fresh, high-purity solvents.
[C₆H₁₁NKO₄]⁺[M+K]⁺200.0269Less common than sodium adducts, but can appear with certain buffers or glassware.
Q2: What are the common fragmentation patterns (product ions) for O-Acetyl-L-homoserine in MS/MS?

Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is used to fragment the precursor ion (typically [M+H]⁺) to produce characteristic product ions for confident identification and quantification. Fragmentation generally occurs at the most labile bonds.

Table 2: Potential Product Ions of O-Acetyl-L-homoserine ([M+H]⁺ = 162.07)

Product Ion (m/z)Proposed Neutral LossNotes
144.06H₂O (18.01)Loss of water.
116.07C₂H₂O₂ (42.01)Loss of ketene (B1206846) from the acetyl group.
102.06CH₃COOH (60.02)Loss of acetic acid, a characteristic loss for acetylated compounds.
84.04C₃H₅O₂ (73.03) + NH₃ (17.03)Represents the lactone ring after multiple cleavages.
74.06C₄H₈O₂ (88.05)Corresponds to the protonated homoserine fragment after loss of the acetyl group.
Q3: What are typical LC-MS parameters for O-Acetyl-L-homoserine analysis?

While optimization is necessary for specific applications, a reversed-phase liquid chromatography setup is generally effective. The hydrophilic nature of O-Acetyl-L-homoserine makes it suitable for separation on a C18 or a C16-amide column.[2]

Table 3: Example Starting Parameters for LC-MS/MS Method

ParameterRecommended Setting
LC Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 mL/min
Gradient 2% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion 162.07 m/z
Product Ions 102.06 m/z, 74.06 m/z (Select at least two for confirmation)
Collision Energy Optimize for your instrument (start around 15-25 eV)

Note: Using acetonitrile (B52724) as the organic solvent can increase signal intensity for related molecules by preventing the formation of methanol (B129727) adducts.[2]

Q4: How can I improve signal intensity for O-Acetyl-L-homoserine?

Low signal intensity can be due to several factors. Consider the following:

  • Optimize ESI Source Conditions: Adjust parameters like capillary voltage, gas flow (nebulizer and drying gas), and source temperature to maximize the ion signal for your specific compound and flow rate.

  • Mobile Phase Modifiers: Ensure the presence of a proton source like 0.1% formic acid in the mobile phase to enhance protonation.

  • Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components and concentrate your analyte.[3] Mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can be particularly effective at providing clean extracts.[3]

  • Solvent Choice: Using acetonitrile instead of methanol can prevent the formation of methanol adducts and reduce signal suppression from sodiated ions.[2]

Q5: What are the main causes of poor peak shape or retention time shifts?
  • Column Degradation: O-Acetyl-L-homoserine is analyzed under aqueous conditions, which can lead to silica-based column degradation over time. Use a guard column and ensure proper column storage.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the chromatography, leading to peak distortion.[4] Improve sample cleanup to mitigate this.[3]

  • Mobile Phase Issues: Inconsistent mobile phase preparation, degradation, or bacterial growth can cause retention time shifts. Prepare fresh mobile phases regularly.

  • Injector Problems: A partially clogged injector needle or loop can lead to broad or split peaks.

Troubleshooting Guides

Problem: No Signal or Very Low Signal Intensity

Question: I am not detecting any signal for O-Acetyl-L-homoserine or the signal is extremely weak. What should I check?

Answer: This common issue can be resolved by systematically checking the instrument and sample parameters. Start with the most straightforward checks before moving to more complex issues.

No_Signal_Workflow start Start: No/Low Signal Detected check_ms 1. Verify MS Instrument Status - Is spray stable? - Is system calibrated? - Correct m/z monitored? start->check_ms check_lc 2. Check LC System - Correct mobile phase? - Pumping at correct flow rate? - Leaks present? check_ms->check_lc MS OK fix_ms Action: Recalibrate MS, check source/capillary for clogs, verify method parameters. check_ms->fix_ms Issue Found check_sample 3. Evaluate Sample Integrity - Analyte degradation? - Correct concentration? - Injection volume correct? check_lc->check_sample LC OK fix_lc Action: Prime pumps, prepare fresh mobile phase, check for leaks. check_lc->fix_lc Issue Found fix_sample Action: Prepare fresh sample, use internal standard, verify autosampler sequence. check_sample->fix_sample Issue Found end_ok Problem Resolved fix_ms->end_ok fix_lc->end_ok fix_sample->end_ok

Troubleshooting workflow for no/low signal.
  • Instrument Status: First, confirm that the mass spectrometer is functioning correctly. Check the ionization spray stability; an inconsistent or absent spray can be caused by a clog in the ESI capillary.[5] Ensure the instrument has been recently and successfully calibrated.[5]

  • LC Conditions: Verify that the correct mobile phases are being delivered at the expected pressure. High or low pressure may indicate a leak or a clog in the LC system.[5]

  • Sample Integrity: O-Acetyl-L-homoserine can be unstable, especially at non-neutral pH or elevated temperatures. Consider preparing fresh samples and standards. If possible, use a stable isotope-labeled internal standard to confirm system viability.

  • Method Parameters: Double-check that the MS method is set to monitor the correct precursor and product ion m/z values as listed in Tables 1 and 2.

Problem: High Background Noise or Interfering Peaks

Question: My chromatogram shows a high baseline or numerous interfering peaks around the retention time of O-Acetyl-L-homoserine. How can I clean this up?

Answer: High background and interference are typically caused by matrix effects, where co-eluting compounds from the sample suppress or enhance the ionization of the target analyte.[4] Biological samples like bacterial culture supernatants or plasma are complex and often require cleanup.[3]

Matrix_Effects cluster_0 LC Column Elution cluster_1 ESI Source analyte O-Acetyl-L-homoserine matrix Matrix Components (Salts, Lipids, etc.) droplet Charged Droplet analyte->droplet matrix->droplet ion_analyte [Analyte+H]+ droplet->ion_analyte Evaporation ion_matrix [Matrix+H]+ droplet->ion_matrix Evaporation suppression Ion Suppression (Competition for Charge) ion_analyte->suppression ion_matrix->suppression to_ms To Mass Analyzer suppression->to_ms Reduced Analyte Signal

Conceptual diagram of matrix effects in ESI-MS.

Solutions:

  • Improve Sample Preparation: The most effective solution is to remove interfering components before analysis.

    • Protein Precipitation (PPT): For samples like plasma or cell lysates, precipitating proteins with a cold organic solvent (e.g., methanol or acetonitrile) is a simple first step.[6]

    • Liquid-Liquid Extraction (LLE): This can be used to separate the analyte into an immiscible solvent, leaving many interferences behind.

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup.[3] For a polar compound like O-Acetyl-L-homoserine, a mixed-mode cation exchange or a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge may be effective.

  • Modify Chromatography: Adjusting the LC gradient to better separate the analyte from the interfering peaks can resolve the issue.

  • Use a Divert Valve: If the interferences elute at a significantly different time than your analyte, program a divert valve to send the highly contaminated portions of the run to waste instead of the mass spectrometer source.

Experimental Protocols

Protocol: Sample Preparation from Bacterial Culture for O-Acetyl-L-homoserine Analysis

This protocol is a general guideline for extracting O-Acetyl-L-homoserine from a bacterial culture supernatant. Optimization may be required for specific strains and culture media.

Materials:

  • Bacterial culture

  • Microcentrifuge tubes

  • Centrifuge (capable of 10,000 x g at 4°C)

  • Ice-cold methanol

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Cell Removal: Transfer 1 mL of the bacterial culture to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.[6]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new, clean microcentrifuge tube.[6]

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., O-Acetyl-L-homoserine-d3) for accurate quantification.[6]

  • Protein Precipitation: Add 3 volumes of ice-cold methanol to the supernatant (e.g., if you have 800 µL of supernatant, add 2.4 mL of methanol). Vortex vigorously for 1 minute.[6]

  • Incubation: Incubate the mixture at -20°C for at least 2 hours to facilitate complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Drying: Transfer the clear supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.[6]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an autosampler vial to remove any remaining particulates.[6]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LCMS_Workflow sample Prepared Sample (Vial) autosampler Autosampler Injection sample->autosampler lc_column LC Column (Separation) autosampler->lc_column esi_source ESI Source (Ionization) lc_column->esi_source ms1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 162.07) esi_source->ms1 ms2 Collision Cell (Q2) (Fragmentation) ms1->ms2 ms3 Quadrupole 3 (Q3) (Product Ion Selection m/z 102.06, 74.06) ms2->ms3 detector Detector ms3->detector data Data System (Chromatogram) detector->data

LC-MS/MS workflow for quantification.

References

optimizing culture conditions for O-Acetyl-L-homoserine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of O-Acetyl-L-homoserine (OAH) production through microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the common host organisms for O-Acetyl-L-homoserine production?

A1: The most commonly used and extensively engineered microorganisms for OAH production are Escherichia coli and Corynebacterium glutamicum.[1][2][3][4] Both have been proven effective hosts due to their well-understood genetics and metabolic pathways, making them amenable to genetic engineering.[1][4]

Q2: What is the basic metabolic pathway for OAH production?

A2: OAH is synthesized from the precursor L-homoserine and acetyl-CoA.[2][4] The biosynthesis of L-homoserine starts from L-aspartate, which is converted in three enzymatic steps.[1][3] Acetyl-CoA is a central metabolite derived from pyruvate (B1213749).[4] The final step, the acetylation of L-homoserine to OAH, is catalyzed by the enzyme L-homoserine O-acetyltransferase (MetX).[2][4]

Q3: Why is my engineered strain producing low levels of OAH?

A3: Low OAH production can stem from several factors:

  • Inefficient L-homoserine O-acetyltransferase (MetX): The native MetX in some organisms may have low activity, or the host organism may lack the gene altogether.[4] Screening for and expressing a highly efficient heterologous MetX is a common strategy.[4][5][6]

  • Precursor imbalance: An imbalance between the intracellular pools of L-homoserine and acetyl-CoA can limit OAH synthesis.[4][5]

  • Competing metabolic pathways: Carbon flux might be diverted to competing pathways, such as the synthesis of other aspartate family amino acids (lysine, threonine) or other acetyl-CoA consuming pathways like the TCA cycle.[4][5]

  • Feedback inhibition: The enzymes in the L-homoserine biosynthesis pathway can be subject to feedback inhibition by downstream products like threonine.[1]

  • Suboptimal culture conditions: Factors like pH, temperature, aeration, and media composition significantly impact cell growth and product formation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low OAH Titer Insufficient precursor supply (L-homoserine and/or acetyl-CoA).- Overexpress key enzymes in the L-homoserine biosynthesis pathway (e.g., thrA, asd).[1] - Enhance the acetyl-CoA pool by overexpressing acetyl-CoA synthetase (acs) or by supplementing the medium with acetate (B1210297).[2][7]
Diversion of carbon flux to byproducts (e.g., lysine (B10760008), acetate, pyruvate).- Disrupt competing pathways by knocking out relevant genes (e.g., lysA to block lysine synthesis, pykA/pykF to reduce pyruvate formation).[4]
Low activity of L-homoserine O-acetyltransferase (MetX).- Screen for and express a more active heterologous MetX.[4][5][6] - Perform protein engineering on MetX to improve its catalytic efficiency.[7]
Poor Cell Growth Toxicity of OAH or metabolic byproducts.- Optimize the expression of efflux pumps (e.g., eamA) to export OAH.[1] - Implement a two-stage pH control strategy during fermentation to manage the accumulation of acidic byproducts.[6]
Suboptimal fermentation conditions.- Optimize media components, including carbon and nitrogen sources. - Fine-tune pH, temperature, and dissolved oxygen levels.
High Levels of L-homoserine Accumulation Inefficient conversion of L-homoserine to OAH.- Increase the expression level of MetX. - Ensure an adequate supply of acetyl-CoA.[2]
Inconsistent Batch-to-Batch Production Variability in inoculum quality.- Standardize seed culture preparation protocols, ensuring consistent age, cell density, and viability.
Fluctuations in fermentation parameters.- Tightly control pH, temperature, and nutrient feeding rates in the bioreactor.

Data Presentation

Table 1: Comparison of OAH Production in Engineered E. coli Strains

StrainKey Genetic ModificationsFermentation StrategyOAH Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliIntroduction of exogenous MetX from Bacillus cereus, disruption of competing pathways, overexpression of metL, redistribution of central carbon flux.Fed-batch24.330.23N/A[5]
OAH37Plasmid-free, non-auxotrophic strain with modular pathway engineering, sRNA screening for metabolic node optimization, two-stage pH control.Fed-batch94.10.421.37[6]
OAH-7Reconstruction of biosynthetic pathway, deletion of degradation/competitive pathways, protein engineering of MetX, enhancement of acetyl-CoA and NADPH supply.Fed-batch62.70.451.08[7]

Table 2: Comparison of OAH Production in Engineered Corynebacterium glutamicum Strains

StrainKey Genetic ModificationsFermentation StrategyOAH Titer (g/L)Reference
Engineered C. glutamicumIntroduction of exogenous L-homoserine acetyltransferase, strengthening of acetyl-CoA biosynthesis, acetate supplementation.Fed-batch in 5-L bioreactor17.4[2][8]
Mutant ESLFR-736Methionine analog-resistant mutant.Batch with 10% glucose, CSL, and yeast extract.10.5[9]

Experimental Protocols

Protocol 1: Seed Culture Preparation for E. coli

  • Inoculate a single colony of the engineered E. coli strain from a fresh agar (B569324) plate into a 50 mL tube containing 5 mL of LB medium with the appropriate antibiotics.

  • Incubate at 37°C in a shaker at 220 rpm for 8-12 hours.

  • Transfer the 5 mL seed culture to a 500 mL flask containing 100 mL of seed medium (e.g., 2% glucose, 1% peptone, 1% yeast extract, 0.25% NaCl, pH 7.4).[9]

  • Incubate at 37°C and 220 rpm until the optical density at 600 nm (OD600) reaches 4.0-6.0. This culture will serve as the inoculum for the main fermentation.

Protocol 2: Fed-Batch Fermentation for OAH Production in a 5-L Bioreactor

  • Bioreactor Preparation: Sterilize a 5-L bioreactor containing 2.5 L of fermentation medium. The basal fermentation medium may contain components such as glucose, (NH4)2SO4, K2HPO4, KH2PO4, and MgSO4·7H2O.[9]

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.

  • Initial Batch Phase: Maintain the culture at 37°C. Control the pH at a setpoint (e.g., 7.0) by automatic addition of a base like ammonia. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

  • Induction (if applicable): If using an inducible promoter for gene expression, add the inducer (e.g., IPTG) when the culture reaches a suitable cell density (e.g., OD600 of 10-20).

  • Two-Stage pH Control (Optional): For some high-producing strains, a two-stage pH control strategy can be beneficial.[6] For example, maintain the pH at 7.0 during the initial growth phase and then shift it to 6.5 during the production phase to reduce acetate accumulation.[6]

  • Sampling and Analysis: Periodically take samples to measure cell density (OD600), glucose concentration, and OAH concentration using methods like HPLC.

  • Harvest: Continue the fermentation until OAH production plateaus or declines.

Mandatory Visualizations

OAH_Biosynthesis_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAH O-Acetyl-L-homoserine AcetylCoA->OAH TCA TCA Cycle AcetylCoA->TCA Aspartate Aspartate OAA->Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA/metL/lysC Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA asd Homoserine L-Homoserine Aspartate_SA->Homoserine thrA/metL Lysine Lysine Aspartate_SA->Lysine Competing Pathway Homoserine->OAH MetX Threonine Threonine Homoserine->Threonine Competing Pathway

Caption: Biosynthetic pathway of O-Acetyl-L-homoserine.

Optimization_Workflow Start Start: Low OAH Production Strain_Eng Strain Engineering Start->Strain_Eng Culture_Opt Culture Condition Optimization Start->Culture_Opt MetX_Opt Optimize MetX Expression (Screening/Protein Engineering) Strain_Eng->MetX_Opt Precursor_Balance Balance Precursors (L-homoserine & Acetyl-CoA) Strain_Eng->Precursor_Balance Compete_Path Disrupt Competing Pathways (e.g., lysine, threonine) Strain_Eng->Compete_Path Analysis Analyze OAH Titer, Yield, and Productivity MetX_Opt->Analysis Precursor_Balance->Analysis Compete_Path->Analysis Media_Opt Media Optimization (Carbon, Nitrogen, Supplements) Culture_Opt->Media_Opt Ferm_Params Optimize Fermentation Parameters (pH, Temp, DO, Feeding) Culture_Opt->Ferm_Params Media_Opt->Analysis Ferm_Params->Analysis Analysis->Strain_Eng Iterate Analysis->Culture_Opt Iterate High_Prod High OAH Production Analysis->High_Prod Goal Achieved

Caption: Workflow for optimizing O-Acetyl-L-homoserine production.

References

Technical Support Center: O-Acetyl-L-homoserine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of O-Acetyl-L-homoserine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The chemical synthesis of this compound can present several challenges. A primary difficulty is achieving high enantiomeric purity, as many synthetic routes can lead to racemic or nearly racemic mixtures that are difficult to separate.[1] The synthesis process is also often affected by side reactions, which can lower the yield of the desired product and complicate purification.[1] One common side reaction is the formation of homoserine lactone.[1] Purification itself can be challenging due to the presence of structurally similar impurities.[1] Furthermore, some synthesis methods suffer from a lack of reproducibility, resulting in inconsistent yields and purity between batches.[1]

Q2: What are the key considerations for microbial synthesis of O-Acetyl-L-homoserine?

Microbial production of O-Acetyl-L-homoserine (OAH) faces challenges related to complex metabolic regulation and limitations of precursors like L-homoserine and acetyl-CoA.[2][3] Efficient microbial production often requires metabolic engineering to enhance the respective biosynthetic pathways.[2][4] The biosynthesis of L-methionine, for which OAH is a precursor, is tightly regulated, which can impact OAH accumulation.[3]

Q3: What are the common side products in the chemical synthesis of O-Acetyl-L-homoserine, and how can they be minimized?

Common side products in the chemical synthesis include O-Acetyl-D-homoserine, N,O-diacetyl-D-homoserine, and D-homoserine lactone.[5] To prevent O-acetylation, it is recommended to maintain a basic pH, control the temperature, and limit the amount of the acetylating agent.[5] Lactone formation can be avoided by preventing strongly acidic conditions during the reaction and workup.[5]

Q4: What purification strategies are effective for this compound?

Purification can be challenging due to the high polarity of the product.[5] Crystallization is a preferred method if the product is crystalline and impurities have different solubility profiles.[5] Column chromatography is also commonly used, but optimization of the stationary and mobile phases is often necessary for good separation.[1] It has been noted that some N-acylated homoserine derivatives can be unstable on silica (B1680970) gel, so alternative stationary phases like alumina (B75360) or C18 may be considered.[1]

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Side Reactions: Formation of O-acetylated or N,O-diacetylated byproducts, or homoserine lactone.[5] - Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration.[5] - Product Degradation: Instability of the product under certain pH or temperature conditions during work-up and purification.[1]- To minimize O-acetylation, maintain a basic pH (8-10), control temperature (0-10°C), and use a slight excess of the acetylating agent (e.g., 1.1 equivalents).[5] - To prevent lactone formation, avoid strongly acidic conditions.[5] - Monitor reaction progress using TLC or LC-MS to ensure completion.[1] - Perform work-up and purification under mild conditions.[1]
Purity Issues / Difficulty in Purification - Structurally Similar Impurities: Presence of byproducts that are difficult to separate from the desired product.[1] - Product Instability on Silica Gel: Degradation of the product during column chromatography.[1]- Optimize reaction conditions to minimize the formation of inseparable byproducts.[1] - For column chromatography, consider using a different stationary phase such as alumina or C18.[1] - Preparative HPLC can be an alternative purification technique.[1]
Inconsistent Yields / Poor Reproducibility - Sensitivity to Reaction Conditions: Minor variations in temperature, pH, or reagent addition rate can significantly impact the outcome.[1]- Maintain strict control over all reaction parameters, including temperature, pH, and the rate of addition of reagents.
Microbial Synthesis (Metabolic Engineering)
Issue Potential Cause(s) Troubleshooting Steps
Low Titer of O-Acetyl-L-homoserine (OAH) - Precursor Limitation: Insufficient supply of L-homoserine and/or acetyl-CoA.[3] - Low Enzyme Activity: The native L-homoserine acetyltransferase (MetX) may have low activity.[3] - Feedback Inhibition: The metabolic pathway may be inhibited by downstream products.[4]- Enhance the metabolic pathways for L-homoserine and acetyl-CoA biosynthesis through genetic engineering.[2][4] - Screen for and express a highly efficient L-homoserine O-acetyltransferase (MetX).[2] - Address feedback inhibition by engineering key enzymes in the pathway.[6]
Accumulation of Byproducts - Metabolic Flux Imbalance: Carbon flux may be directed towards competing pathways, leading to the formation of byproducts like lysine, pyruvate, acetate (B1210297), and formate.[4]- Disrupt competing metabolic pathways through gene knockouts.[4] - Fine-tune the central carbon metabolism to balance the flux towards OAH synthesis and cell growth.[4]

Experimental Protocols

Chemoselective O-Acetylation of L-Homoserine

This protocol is adapted from a method for the chemoselective O-acetylation of hydroxyamino acids.[7]

  • Dissolution: Dissolve L-homoserine in glacial acetic acid containing hydrochloric acid.

  • Acetylation: Add acetyl chloride to the solution. Under these strongly acidic conditions, the formation of the N-acetylated product is prevented, leading to selective acetylation of the hydroxyl group.

  • Precipitation: The this compound can be precipitated by the addition of diethyl ether.

  • Purification: The crude product can be further purified by recrystallization.

Quantitative Data: Yields of over 90% with excellent purity have been reported for the O-acetylation of various hydroxyamino acids using this method.[7]

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L-Homoserine L-Homoserine Dissolution Dissolution L-Homoserine->Dissolution Acetyl_Chloride Acetyl_Chloride Acetylation Acetylation Acetyl_Chloride->Acetylation Glacial_Acetic_Acid_HCl Glacial Acetic Acid / HCl Glacial_Acetic_Acid_HCl->Dissolution Dissolution->Acetylation Precipitation Precipitation Acetylation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization O-Acetyl-L-homoserine_HCl O-Acetyl-L-homoserine HCl Recrystallization->O-Acetyl-L-homoserine_HCl

Caption: Chemical synthesis workflow for O-Acetyl-L-homoserine HCl.

Troubleshooting_Logic Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeTimeTemp Increase Reaction Time/ Temperature/Reagent Stoichiometry IncompleteReaction->OptimizeTimeTemp Yes PurificationProblem Purification Difficulty? SideReactions->PurificationProblem No AdjustpH Adjust pH (Basic for N-acetylation) Control Temperature SideReactions->AdjustpH Yes OptimizePurification Optimize Chromatography Conditions (e.g., different stationary phase) PurificationProblem->OptimizePurification Yes End Improved Yield/Purity OptimizeTimeTemp->End AdjustpH->End OptimizePurification->End Microbial_Synthesis_Pathway Glucose Glucose Central_Metabolism Central Carbon Metabolism Glucose->Central_Metabolism L-Aspartate L-Aspartate Central_Metabolism->L-Aspartate Acetyl-CoA_Pathway Acetyl-CoA Biosynthesis Central_Metabolism->Acetyl-CoA_Pathway L-Homoserine_Pathway L-Homoserine Biosynthesis L-Aspartate->L-Homoserine_Pathway L-Homoserine L-Homoserine L-Homoserine_Pathway->L-Homoserine Byproducts Byproducts (e.g., Lysine) L-Homoserine_Pathway->Byproducts MetX L-homoserine O-acetyltransferase (MetX) L-Homoserine->MetX Acetyl-CoA Acetyl-CoA Acetyl-CoA_Pathway->Acetyl-CoA Acetyl-CoA->MetX OAH O-Acetyl-L-homoserine MetX->OAH L-Methionine_Pathway L-Methionine Biosynthesis OAH->L-Methionine_Pathway

References

Technical Support Center: O-acetyl-L-homoserine Sulfhydrylase (OAH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-acetyl-L-homoserine sulfhydrylase (OAH). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you enhance and troubleshoot your experiments involving this enzyme.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Causes & Solutions
Q: Why am I observing low or no enzyme activity? A: Several factors can lead to diminished OAH activity. Systematically check the following:1. Sub-optimal Reaction Conditions: * pH: OAH activity is highly pH-dependent. For example, LpOAHS from Lactobacillus plantarum shows its highest activity at a weakly acidic pH of 6.0, which is regulated by the electrostatic repulsion of two key acidic residues.[1][2] For OSHS from Thioalkalivibrio sulfidiphilus, the optimal pH is 6.5.[3][4] Verify the pH of your buffer with a calibrated meter.[5] * Temperature: Most OAH enzymes have an optimal temperature range. For instance, OASS from Methanosarcina thermophila works best between 40-60°C, while the enzyme from an alkaliphilic bacterium prefers 40°C.[6][7] Ensure your assay is conducted at the recommended temperature for the specific enzyme.[5]2. Missing or Degraded Cofactor: * OAH is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2][8][9] PLP is light-sensitive and can degrade over time. Ensure you are using a fresh, properly stored PLP solution. The binding of PLP can also stabilize the enzyme's conformation.[8]3. Enzyme Inactivation: * Improper Storage: Enzymes can lose activity if stored incorrectly or subjected to multiple freeze-thaw cycles.[5] Store your purified enzyme at the recommended temperature and aliquot it to avoid repeated freezing and thawing. * Inhibitors in Sample/Buffer: Your sample preparation or buffer might contain inhibitors. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[10] L-methionine, the end-product of the pathway, can act as a feedback inhibitor.[9][11]4. Incorrect Substrate Concentration: * Ensure your substrate, O-acetyl-L-homoserine (OAH), is at an appropriate concentration. Very low concentrations may not yield a detectable signal, while extremely high concentrations can sometimes lead to substrate inhibition.
Q: My results are inconsistent and not reproducible. What should I do? A: Inconsistent results often stem from minor variations in protocol execution. Consider these points:1. Pipetting and Mixing: * Inaccurate pipetting of the enzyme, substrate, or cofactors can lead to significant variability. Use calibrated pipettes and ensure all components are thoroughly mixed before starting the reaction.[10]2. Temperature and Incubation Time: * Ensure uniform temperature across all samples during incubation. Variations in temperature can alter reaction rates.[5] Use a water bath or incubator for precise temperature control. Incubation times must be kept consistent for all assays.[10]3. Reagent Preparation: * Prepare fresh reaction mixes and substrate solutions for each experiment, as their stability can be limited.[10] Ensure all components are fully thawed and mixed before use.[10]4. Instrument Settings: * Verify that the spectrophotometer or plate reader is set to the correct wavelength and that the filters are appropriate for your assay.[10]
Q: I'm seeing a high background signal in my negative control. What is the cause? A: A high background signal in your "no-enzyme" control indicates a non-enzymatic reaction or contamination.1. Substrate Instability: * The substrate O-acetyl-L-homoserine or the sulfide (B99878) source may be unstable under your assay conditions, leading to spontaneous degradation that mimics the enzymatic reaction.2. Contamination: * Your reagents (buffer, substrate solution) may be contaminated with an enzyme that has similar activity. Use high-purity reagents and sterile techniques. * The negative control should contain everything except the enzyme to show if there is any background signal.[5]

Frequently Asked Questions (FAQs)

Enzyme Activity & Optimization

Q1: What are the key strategies to enhance O-acetyl-L-homoserine sulfhydrylase activity? A1: To enhance OAH activity, focus on optimizing the following factors:

  • Optimal pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for your specific enzyme. For example, OAH from Lactobacillus plantarum is most active at a weakly acidic pH of 6.0.[2]

  • Cofactor Availability: OAH requires pyridoxal 5'-phosphate (PLP) as a cofactor for its catalytic activity.[8][9] Ensure sufficient concentration of fresh PLP in the reaction mixture. The binding of PLP can also enhance the enzyme's stability against heat and denaturation.[8]

  • Substrate Concentration: Use an optimal concentration of the substrate, O-acetyl-L-homoserine.

  • Presence of Activators: Some OAH enzymes can be activated by metal ions. For instance, the activity of O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus was increased by 115% in the presence of Fe²⁺.[3][4]

  • Metabolic Engineering: In a cellular context, enhancing the supply of precursors like L-homoserine and acetyl-CoA can increase the production of OAH-derived products.[12][13] Supplementing cultures with acetate (B1210297) has been shown to significantly boost the production of O-acetyl-L-homoserine.[12][13]

Q2: What are the typical kinetic parameters for OAH? A2: Kinetic parameters vary depending on the source organism. The following table summarizes reported values for related sulfhydrylase enzymes.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (μmol/min/mg)Reference
Alkaliphilic BacteriumO-acetyl-L-serine437.0[6]
Lactobacillus plantarum (LpOAHS)O-acetyl-L-homoserine10.4-[2]
Lactobacillus plantarum (LpOAHS)O-succinyl-L-homoserine12.0-[2]

Q3: What are known inhibitors and activators of OAH? A3:

  • Inhibitors:

    • L-methionine: As the end-product of the metabolic pathway, L-methionine can act as a feedback inhibitor.[9][11]

    • L-propargylglycine: This compound has been identified as a suicide inhibitor of OAH from Clostridioides difficile.[9]

    • Nγ-acetyl-L-2,4-diaminobutyric acid: This substrate analogue is a competitive inhibitor of OAH from C. difficile with a K_i_ of 0.04 mM.[9]

    • Pyridoxal: This compound can act as a competitive inhibitor with respect to the cofactor PLP.[8]

  • Activators:

    • Fe²⁺: The addition of Fe²⁺ ions has been shown to increase the activity of O-succinyl-L-homoserine sulfhydrylase by 115%.[3][4]

Enzyme Structure & Function

Q4: What is the reaction catalyzed by OAH? A4: OAH is a PLP-dependent enzyme that catalyzes a γ-replacement reaction in the direct sulfhydrylation pathway of L-methionine biosynthesis.[2] It converts O-acetyl-L-homoserine (OAH) and hydrogen sulfide (H₂S) into L-homocysteine and acetate.[14][15]

O-acetyl-L-homoserine + H₂S → L-homocysteine + Acetate

Q5: How can I improve the stability of my purified OAH enzyme? A5:

  • Cofactor Binding: The apo-enzyme (without the PLP cofactor) is generally less stable. The binding of PLP to the apo-enzyme can render the protein's conformation more stable and protect it from inactivation by heat, urea, and trypsin.[8]

  • pH and Temperature: Store the purified enzyme in a buffer at a pH where it is most stable. For an enzyme from an alkaliphilic bacterium, stability was high between pH 7-12.[6] Avoid extreme temperatures and repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Standard O-acetyl-L-homoserine Sulfhydrylase Activity Assay

This protocol is a generalized method for determining OAH activity by measuring the production of L-homocysteine.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5. Prepare at room temperature.

  • Substrate Solution: 100 mM O-acetyl-L-homoserine (OAH) in assay buffer.

  • Sulfide Solution: 50 mM Sodium Sulfide (Na₂S) in assay buffer. Prepare fresh to avoid oxidation.

  • Cofactor Solution: 10 mM Pyridoxal 5'-phosphate (PLP) in assay buffer. Store protected from light.

  • Enzyme Solution: Purified OAH enzyme diluted in assay buffer to a suitable concentration (e.g., 10-50 µg/mL).

2. Assay Procedure:

  • Set up a reaction mixture in a microcentrifuge tube or a 96-well plate. For a 500 µL total volume:

    • 350 µL Assay Buffer (pH 6.5)

    • 50 µL Substrate Solution (OAH, final concentration 10 mM)

    • 40 µL Sulfide Solution (Na₂S, final concentration 4 mM)

    • 10 µL Cofactor Solution (PLP, final concentration 0.2 mM)

  • Prepare a negative control (blank) by replacing the enzyme solution with an equal volume of assay buffer.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 35°C) for 5-10 minutes to allow all components to reach thermal equilibrium.[3]

  • Initiate the reaction by adding 50 µL of the enzyme solution. Mix gently.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.

  • Stop the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl) or by heat inactivation.

  • Determine the concentration of the product, L-homocysteine, using a suitable method such as HPLC with pre-column derivatization or a colorimetric assay.[3]

3. Calculation of Activity:

  • One unit (U) of OAH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-homocysteine per minute under the specified conditions.[3]

  • Calculate the specific activity as Units per mg of total protein (U/mg).

Protocol 2: Recombinant OAH Expression and Purification

This protocol outlines a general workflow for obtaining purified OAH from an E. coli expression system.

1. Gene Cloning and Expression:

  • Clone the gene encoding OAH into a suitable expression vector, such as pET28b, which often includes a His-tag for purification.[3][4]

  • Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for an additional 4-16 hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.

2. Cell Lysis and Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[3][4]

  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged OAH protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.[3][4]

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mM PLP) and store at -80°C.

Visualizations

Diagrams of Pathways and Workflows

OAH_Pathway cluster_pathway L-Methionine Biosynthesis (Direct Sulfhydrylation) OAH_substrate O-Acetyl-L-homoserine Enzyme O-acetyl-L-homoserine Sulfhydrylase (OAH) OAH_substrate->Enzyme H2S Hydrogen Sulfide (H₂S) H2S->Enzyme Homocysteine L-Homocysteine Enzyme->Homocysteine Acetate Acetate Enzyme->Acetate Methionine L-Methionine Homocysteine->Methionine Methionine Synthase

Caption: L-Methionine biosynthesis via the direct sulfhydrylation pathway catalyzed by OAH.

Experimental_Workflow cluster_workflow OAH Characterization Workflow start Gene Cloning & Vector Construction expression Protein Expression in E. coli start->expression purification Cell Lysis & Affinity Chromatography expression->purification sds_page Purity Check (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay sds_page->activity_assay kinetics Kinetic Parameter Determination activity_assay->kinetics end Data Analysis kinetics->end

Caption: General experimental workflow for OAH expression, purification, and characterization.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Low OAH Activity start Problem: Low/No Activity check_conditions Are pH, Temp, & PLP Concentration Optimal? start->check_conditions check_enzyme Is Enzyme Active? (Check Storage, Age) check_conditions->check_enzyme Yes solution_conditions Adjust pH/Temp. Add Fresh PLP. check_conditions->solution_conditions No check_reagents Are Substrates & Buffers Fresh? check_enzyme->check_reagents Yes solution_enzyme Use New Aliquot or Purify Fresh Enzyme. check_enzyme->solution_enzyme No check_inhibitors Potential Inhibitors in Sample? check_reagents->check_inhibitors Yes solution_reagents Prepare Fresh Reagents. check_reagents->solution_reagents No solution_inhibitors Purify Sample or Use Inhibitor-Free Buffer. check_inhibitors->solution_inhibitors Yes success Problem Resolved check_inhibitors->success No solution_conditions->success solution_enzyme->success solution_reagents->success solution_inhibitors->success

Caption: A logical flowchart for troubleshooting low OAH enzyme activity.

References

resolving analytical challenges in O-Acetyl-L-homoserine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the quantification of O-Acetyl-L-homoserine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of O-Acetyl-L-homoserine.

Issue 1: Low or No Signal/Peak Detected

  • Possible Cause 1: Analyte Degradation. O-Acetyl-L-homoserine is susceptible to hydrolysis, especially under non-neutral pH conditions, breaking down into L-homoserine and acetate.[1]

    • Troubleshooting Steps:

      • Sample Preparation: Prepare samples immediately before analysis. If storage is necessary, keep samples at low temperatures (2-8°C for short-term, -20°C or below for long-term).[2]

      • pH Control: Ensure that the pH of all solutions, including extraction solvents and mobile phases, is maintained as close to neutral as possible.[1] Avoid prolonged exposure to strong acids or bases.

      • Temperature: Keep sample and standard solutions cool and minimize their time in the autosampler.

  • Possible Cause 2: Inefficient Ionization (LC-MS/MS). The choice of mobile phase additives and ionization source parameters can significantly impact signal intensity.

    • Troubleshooting Steps:

      • Mobile Phase Additives: For positive ion mode, ensure the mobile phase contains a proton source, such as 0.1% formic acid.

      • Source Parameters: Optimize ionization source parameters, including capillary voltage, gas flow, and temperature, by infusing a standard solution of O-Acetyl-L-homoserine.

  • Possible Cause 3: Incomplete Derivatization (GC-MS). Derivatization is crucial for the analysis of polar molecules like O-Acetyl-L-homoserine by GC-MS to increase volatility.[3]

    • Troubleshooting Steps:

      • Reagent Quality: Use fresh, high-quality derivatization reagents stored under appropriate conditions to prevent degradation.

      • Reaction Conditions: Optimize derivatization conditions, including temperature and reaction time, as recommended for the specific reagent used.

      • Sample Dryness: Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause 1: Secondary Interactions with Stationary Phase (Peak Tailing). Residual silanol (B1196071) groups on silica-based columns can interact with the amine group of O-Acetyl-L-homoserine, causing peak tailing.

    • Troubleshooting Steps:

      • Mobile Phase pH: Lower the mobile phase pH (e.g., with 0.1% formic acid) to protonate the silanol groups and reduce secondary interactions.

      • Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).

  • Possible Cause 2: Sample Solvent Incompatibility (Peak Fronting or Splitting). If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to distorted peak shapes.

    • Troubleshooting Steps:

      • Solvent Matching: Reconstitute the sample in the initial mobile phase or a weaker solvent.

      • Injection Volume: Reduce the injection volume.

  • Possible Cause 3: Column Overload. Injecting too much analyte can saturate the column, leading to peak fronting.

    • Troubleshooting Steps:

      • Dilute Sample: Dilute the sample to a lower concentration.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Issue 3: High Variability in Results/Poor Reproducibility

  • Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency or derivatization can lead to inconsistent results.

    • Troubleshooting Steps:

      • Internal Standard: Use a stable isotope-labeled internal standard (e.g., O-Acetyl-L-homoserine-d3) to normalize for variations in sample preparation and instrument response.

      • Standardized Protocol: Adhere strictly to a validated sample preparation protocol.

  • Possible Cause 2: Matrix Effects (LC-MS/MS). Components in the sample matrix can co-elute with O-Acetyl-L-homoserine and either suppress or enhance its ionization, leading to inaccurate quantification.[4][5][6][7]

    • Troubleshooting Steps:

      • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.

      • Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects as the internal standard will be affected similarly to the analyte.

Issue 4: Carryover (Ghost Peaks)

  • Possible Cause: Adsorption of the Analyte in the LC System. O-Acetyl-L-homoserine can adsorb to active sites in the injector, tubing, or column.

    • Troubleshooting Steps:

      • Injector Wash: Use a strong wash solvent in the autosampler wash sequence. A mixture of organic solvents and a small amount of acid or base may be effective.

      • System Flush: Flush the entire LC system with a strong solvent.

      • Needle and Seat Cleaning: Clean or replace the autosampler needle and seat.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying O-Acetyl-L-homoserine in a complex biological matrix?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for quantifying O-Acetyl-L-homoserine in complex matrices like microbial cultures or plasma.[2][3] It offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.

Q2: My O-Acetyl-L-homoserine standard seems to be degrading. How should I store it?

A2: O-Acetyl-L-homoserine is susceptible to hydrolysis. For long-term storage, it is recommended to store the solid compound at -20°C or below under a dry, inert atmosphere. Stock solutions should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and used as quickly as possible. Avoid storing solutions at neutral or alkaline pH for extended periods.

Q3: I am seeing a peak that I suspect is L-homoserine in my O-Acetyl-L-homoserine analysis. What could be the cause?

A3: The presence of an L-homoserine peak is likely due to the hydrolysis of O-Acetyl-L-homoserine either during sample storage, preparation, or analysis. Review your sample handling procedures to minimize exposure to non-neutral pH and elevated temperatures.

Q4: Do I need to derivatize O-Acetyl-L-homoserine for analysis?

A4: For GC-MS analysis, derivatization is necessary to make O-Acetyl-L-homoserine volatile.[3] Common derivatization agents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][8] For HPLC-UV analysis, pre-column derivatization with a chromophoric agent like o-phthalaldehyde (B127526) (OPA) can be used to enhance detection sensitivity, as O-Acetyl-L-homoserine lacks a strong native chromophore.[9] For LC-MS/MS analysis, derivatization is typically not required.

Q5: How can I separate O-Acetyl-L-homoserine from its D-enantiomer?

A5: Chiral chromatography is required to separate enantiomers. This can be achieved using a chiral stationary phase column in either HPLC or GC.[3]

Quantitative Data Summary

The following tables provide a summary of typical performance characteristics for various analytical methods used for the quantification of O-Acetyl-L-homoserine and related compounds. These values are intended as a general guide and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: LC-MS/MS Method Performance

ParameterTypical Value
Limit of Detection (LOD)1 - 10 nM
Limit of Quantification (LOQ)5 - 50 nM
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%

Table 2: GC-MS Method Performance (with Derivatization)

ParameterTypical Value
Limit of Detection (LOD)10 - 100 nM
Limit of Quantification (LOQ)50 - 500 nM
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy/Recovery80 - 120%

Table 3: HPLC-UV Method Performance (with Pre-column Derivatization)

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Linearity (r²)> 0.995
Precision (%RSD)< 5%
Accuracy/Recovery90 - 110%

Experimental Protocols

Protocol 1: Quantification of O-Acetyl-L-homoserine by LC-MS/MS

This protocol provides a general method for the analysis of O-Acetyl-L-homoserine in microbial culture supernatants.

  • Sample Preparation:

    • Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

    • Collect the supernatant.

    • To 100 µL of supernatant, add 400 µL of cold methanol (B129727) containing an internal standard (e.g., O-Acetyl-L-homoserine-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-7 min: 98% B

      • 7-7.1 min: 98-2% B

      • 7.1-10 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • O-Acetyl-L-homoserine: Precursor m/z 162.1 -> Product m/z 102.1

      • O-Acetyl-L-homoserine-d3 (IS): Precursor m/z 165.1 -> Product m/z 105.1

  • Data Analysis:

    • Quantify O-Acetyl-L-homoserine using a calibration curve prepared with standards and the internal standard.

Protocol 2: Quantification of O-Acetyl-L-homoserine by GC-MS with Silylation

This protocol describes a method for the analysis of O-Acetyl-L-homoserine after derivatization.

  • Sample Preparation and Derivatization:

    • Prepare the sample as described in Protocol 1, steps 1a-1e.

    • Dry an aliquot of the sample extract or standard under a stream of nitrogen.

    • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 100°C for 2 hours.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a mass selective detector

    • Column: SLB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature 100°C, hold for 2 min

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-600

  • Data Analysis:

    • Identify the derivatized O-Acetyl-L-homoserine peak based on its retention time and mass spectrum compared to a derivatized standard.

    • Quantify using a calibration curve of the derivatized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Report Report Quantification->Report troubleshooting_workflow Start Analytical Issue Encountered CheckDegradation Check for Degradation (pH, Temp, Storage) Start->CheckDegradation Low/No Signal CheckPeakShape Evaluate Peak Shape (Tailing, Fronting, Split) Start->CheckPeakShape Poor Peak Shape CheckReproducibility Assess Reproducibility & Accuracy Start->CheckReproducibility High Variability SolutionDegradation Optimize Sample Handling & Storage Conditions CheckDegradation->SolutionDegradation Yes FurtherInvestigation Further Instrument Troubleshooting CheckDegradation->FurtherInvestigation No SolutionPeakShape Adjust Mobile Phase/Solvent Check for Overload CheckPeakShape->SolutionPeakShape Yes CheckPeakShape->FurtherInvestigation No SolutionReproducibility Use Internal Standard Matrix-Matched Calibration CheckReproducibility->SolutionReproducibility Yes CheckReproducibility->FurtherInvestigation No methionine_pathway Aspartate Aspartate AspartateSemialdehyde Aspartate-semialdehyde Aspartate->AspartateSemialdehyde Homoserine L-Homoserine AspartateSemialdehyde->Homoserine OAH O-Acetyl-L-homoserine Homoserine->OAH Homoserine O-acetyltransferase Homocysteine Homocysteine OAH->Homocysteine O-acetylhomoserine sulfhydrylase Methionine Methionine Homocysteine->Methionine

References

Technical Support Center: Enhancing Enzymatic Conversion of O-Acetyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the enzymatic conversion of O-Acetyl-L-homoserine (OAH).

Frequently Asked Questions (FAQs)

Q1: Which enzymes are primarily involved in the conversion of O-Acetyl-L-homoserine?

A1: The enzymatic conversion of O-Acetyl-L-homoserine (OAH) is central to the methionine biosynthesis pathway in many microorganisms. The key enzymes are:

  • Homoserine O-acetyltransferase (MetX) : This enzyme catalyzes the formation of OAH from L-homoserine and acetyl-CoA.[1][2]

  • O-acetylhomoserine sulfhydrylase (OAHS) , also known as O-acetylhomoserine aminocarboxypropyltransferase: This enzyme utilizes OAH as a substrate for the synthesis of homocysteine or L-methionine, depending on the specific reaction and organism.[3][4][5]

Q2: What are the common reasons for low yield in OAH production?

A2: Low yields of OAH in microbial production systems are often attributed to several factors:

  • Insufficient Precursor Supply : The availability of L-homoserine and acetyl-CoA is a common bottleneck.[6][7]

  • Low Enzyme Activity : The specific activity of the expressed Homoserine O-acetyltransferase (MetX) may be suboptimal.[1]

  • Suboptimal Reaction Conditions : pH, temperature, and buffer composition can significantly impact enzyme performance.

  • Product Degradation : OAH can be consumed by other native enzymes in the host organism.[6]

  • Feedback Inhibition : The accumulation of downstream products, such as S-adenosyl-L-homocysteine (SAH), can inhibit the activity of MetX in some systems.[8][9]

Q3: How can I increase the supply of precursors for OAH synthesis?

A3: Enhancing the intracellular pools of L-homoserine and acetyl-CoA is a key strategy. This can be achieved through:

  • Metabolic Engineering : Overexpressing genes in the L-homoserine and acetyl-CoA biosynthesis pathways. For instance, strengthening the expression of L-homoserine dehydrogenase can increase L-homoserine levels.[7]

  • Supplementation : Adding precursors like acetate (B1210297) to the culture medium can boost the acetyl-CoA pool.[7]

  • Deletion of Competing Pathways : Knocking out genes that divert precursors to other metabolic pathways can redirect carbon flux towards OAH production.[6]

Q4: What are the known inhibitors for the enzymes involved in OAH conversion?

A4: Enzyme activity can be negatively affected by specific inhibitors:

  • Homoserine O-acetyltransferase (MetX) : In some bacterial systems, the activity of MetX, in complex with its regulatory protein MetW, can be inhibited by S-adenosyl-L-homocysteine (SAH).[8][9]

  • O-acetylhomoserine sulfhydrylase (OAHS) : This enzyme can be inhibited by the metabolic end-product L-methionine.[4] Substrate analogues like Nγ-acetyl-L-2,4-diaminobutyric acid act as competitive inhibitors, and L-propargylglycine has been identified as a suicide inhibitor.[4]

Troubleshooting Guide

Problem 1: Low or No Detectable O-Acetyl-L-homoserine Production
Possible Cause Troubleshooting Step
Inefficient expression of Homoserine O-acetyltransferase (MetX) Verify protein expression via SDS-PAGE and Western blot. Optimize codon usage of the metX gene for the expression host. Use a stronger promoter to drive gene expression.[7]
Insufficient L-homoserine precursor Overexpress key enzymes in the L-homoserine biosynthesis pathway, such as aspartokinase and homoserine dehydrogenase.[10] Analyze the concentration of L-homoserine in your culture.
Insufficient acetyl-CoA precursor Supplement the growth media with acetate.[7] Overexpress acetyl-CoA synthetase.[1]
Suboptimal enzyme activity Perform an in vitro enzyme activity assay to confirm the functionality of your purified MetX. Optimize reaction conditions such as pH and temperature.
Degradation of OAH Identify and knock out genes encoding enzymes that may use OAH as a substrate in competing pathways.[6]
Problem 2: O-Acetyl-L-homoserine is Produced but the Final Product (e.g., Homocysteine/Methionine) Yield is Low
Possible Cause Troubleshooting Step
Low activity of O-acetylhomoserine sulfhydrylase (OAHS) Confirm the expression and activity of OAHS. Optimize the reaction conditions (pH, temperature) for OAHS activity (see Table 1). Consider using an OAHS from an organism with higher reported specific activity.
Inhibitors present in the reaction mixture Check for the accumulation of downstream products like L-methionine that can cause feedback inhibition.[4] If possible, implement an in situ product removal strategy.
Incorrect substrate channeling Ensure efficient channeling of OAH to OAHS. In whole-cell systems, consider co-localization of the enzymes.

Quantitative Data

Table 1: Kinetic Parameters and Optimal Conditions for O-acetylhomoserine sulfhydrylase (OAHS) from Different Organisms.

OrganismOptimal pHOptimal Temperature (°C)Km (OAH) (mM)kcat (s-1)Reference
Thermotoga maritima7.070-~900[3]
Lactobacillus plantarum6.0---[11][12]
Aeropyrum pernix K16.7>9028202[13]
Thioalkalivibrio sulfidiphilus6.535--[14]

Note: Data for Homoserine O-acetyltransferase (MetX) is less consistently reported in a standardized format across literature.

Experimental Protocols

Protocol 1: Activity Assay for Homoserine O-acetyltransferase (MetX)

This protocol is adapted from a general method for acetyltransferase activity.[15]

Materials:

  • Purified MetX enzyme

  • L-homoserine

  • Acetyl-CoA

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, L-homoserine (e.g., 2 mM), and DTNB (e.g., 0.5 mM).

  • Add the purified MetX enzyme to the reaction mixture.

  • Initiate the reaction by adding acetyl-CoA (e.g., 0.2 mM).

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

  • The rate of reaction is proportional to the rate of change in absorbance.

  • A no-enzyme control should be included to account for any non-enzymatic reaction.

Protocol 2: Quantification of O-Acetyl-L-homoserine by HPLC

This protocol outlines a general approach for OAH quantification, which may require optimization for specific sample matrices.[16][17]

Materials:

  • O-Acetyl-L-homoserine standard

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Acetonitrile (B52724) (HPLC grade)

  • Mobile Phase B: Water with 0.1% formic acid (or other suitable buffer)

  • Derivatization agent (optional, for increased sensitivity), e.g., o-phthalaldehyde (B127526) (OPA) with a thiol.

Procedure:

  • Sample Preparation : Centrifuge cell cultures to remove cells and collect the supernatant. Precipitate proteins from the supernatant using an equal volume of ice-cold methanol (B129727) or by heat inactivation. Centrifuge again to pellet the precipitated proteins. The supernatant contains OAH.

  • (Optional) Derivatization : If derivatization is required for detection, mix the sample with the derivatization reagent (e.g., OPA/thiol solution in a borate (B1201080) buffer) and incubate according to the reagent manufacturer's protocol.

  • HPLC Analysis :

    • Inject the prepared sample onto the C18 column.

    • Elute with a gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of acetonitrile and ramp up to elute the compound.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm for non-derivatized OAH, or the specific absorbance maximum for the derivatized product).

  • Quantification : Create a standard curve by injecting known concentrations of the OAH standard. Determine the concentration of OAH in the samples by comparing their peak areas to the standard curve.

Visualization of Pathways and Workflows

Caption: OAH biosynthesis pathway and key optimization strategies.

Troubleshooting_Workflow Start Low OAH Yield Check_Expression Verify MetX Expression (SDS-PAGE/Western) Start->Check_Expression Check_Precursors Quantify Precursors (L-Homoserine, Acetyl-CoA) Start->Check_Precursors Enzyme_Assay Perform In Vitro MetX Activity Assay Start->Enzyme_Assay Check_Degradation Investigate OAH Degradation Start->Check_Degradation Low_Expression Low/No Expression Check_Expression->Low_Expression Result Low_Precursors Low Precursors Check_Precursors->Low_Precursors Result Low_Activity Low Specific Activity Enzyme_Assay->Low_Activity Result Optimize_Conditions Optimize pH and Temperature Solution3 Protein Engineering of MetX Optimize_Conditions->Solution3 Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Result Solution1 Optimize Codons/ Use Stronger Promoter Low_Expression->Solution1 Solution2 Engineer Host for Precursor Supply Low_Precursors->Solution2 Low_Activity->Optimize_Conditions Solution4 Knockout Competing Pathways Degradation_Confirmed->Solution4

Caption: Troubleshooting workflow for low OAH yield.

References

Validation & Comparative

A Comparative Guide to O-Acetyl-L-homoserine Production in E. coli and C. glutamicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Acetyl-L-homoserine (OAH) is a valuable platform chemical and a key intermediate in the biosynthesis of important compounds such as L-methionine.[1][2][3] The microbial production of OAH has been a significant focus of metabolic engineering efforts, with Escherichia coli and Corynebacterium glutamicum emerging as the two most prominent chassis organisms. This guide provides an objective comparison of OAH production in these two microorganisms, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the appropriate host and strategy for their specific needs.

Performance Comparison: E. coli vs. C. glutamicum

Metabolic engineering has successfully established efficient OAH production in both E. coli and C. glutamicum. While both organisms have their intrinsic advantages, current literature indicates that engineered E. coli strains have achieved significantly higher titers and productivities of OAH.

E. coli is a well-characterized model organism with a vast genetic toolbox, allowing for rapid and efficient genetic manipulation.[4][5] This has facilitated the implementation of complex metabolic engineering strategies, leading to high-level OAH production.[1] In contrast, C. glutamicum, a gram-positive bacterium, is widely used for the industrial production of amino acids and is generally regarded as safe (GRAS).[6][7] While its genetic tools are also well-developed, the reported titers for OAH production are currently lower than those achieved in E. coli.[6][7]

Quantitative Data Summary

The following tables summarize the key performance metrics for OAH production in engineered E. coli and C. glutamicum based on published data.

O-Acetyl-L-homoserine Production in Engineered E. coli
StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
OAH-7Overexpression of MetXlm mutant, enhanced acetyl-CoA and NADPH supply62.70.451.08[1]
Engineered E. coliIntroduction of exogenous metA from Bacillus cereus, disruption of competing pathways, overexpression of metL24.330.23Not Reported[2][3]
CJM-BTJA/Pcj-metXlme-CLThreonine-producing strain background55Not ReportedNot Reported[2]
O-Acetyl-L-homoserine Production in Engineered C. glutamicum
StrainKey Genetic ModificationsTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered C. glutamicumIntroduction of exogenous L-homoserine acetyltransferase, strengthening of acetyl-CoA biosynthesis, acetate (B1210297) supplementation17.4Not Reported0.18[6][7]
Initial Engineered StrainIntroduction of exogenous L-homoserine acetyltransferase0.98Not ReportedNot Reported[6][7]

Metabolic Pathways and Engineering Strategies

The biosynthesis of OAH in both microorganisms relies on the conversion of the precursor L-homoserine, which is derived from the central carbon metabolism. The key distinction is that neither E. coli nor wild-type C. glutamicum naturally produce significant amounts of OAH.[2][6] Therefore, a core engineering strategy in both is the introduction of a heterologous homoserine acetyltransferase.

OAH Biosynthetic Pathway

The general pathway for OAH production starts from glucose, which is metabolized through glycolysis to produce key precursors for the aspartate family of amino acids.

OAH_Biosynthesis_Pathway cluster_acetylation Key Engineering Step Glucose Glucose Oxaloacetate Oxaloacetate L-Aspartate L-Aspartate Oxaloacetate->L-Aspartate Aspartyl-phosphate Aspartyl-phosphate L-Aspartate->Aspartyl-phosphate L-Homoserine L-Homoserine O-Acetyl-L-homoserine O-Acetyl-L-homoserine L-Homoserine->O-Acetyl-L-homoserine Homoserine Acetyltransferase (e.g., MetX, MetA) Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-Acetyl-L-homoserine Glycolysis Glycolysis Glycolysis->Oxaloacetate ...TCA Cycle intermediate Pyruvate Pyruvate Glycolysis->Pyruvate Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde->L-Homoserine Pyruvate->Acetyl-CoA

Caption: Generalized biosynthetic pathway for O-Acetyl-L-homoserine production from glucose.

Engineering Workflow in E. coli and C. glutamicum

The workflow for engineering both microorganisms for enhanced OAH production follows a similar logical progression, focusing on precursor supply and the expression of the key acetylating enzyme.

Metabolic_Engineering_Workflow cluster_precursor Enhance L-Homoserine Supply cluster_acetyl_coa Enhance Acetyl-CoA Supply cluster_enzyme Introduce Acetylating Enzyme Host_Selection Host_Selection Precursor_Enhancement Precursor_Enhancement Host_Selection->Precursor_Enhancement L-Homoserine Acetyl_CoA_Enhancement Acetyl_CoA_Enhancement Precursor_Enhancement->Acetyl_CoA_Enhancement Overexpress_Homoserine_Pathway_Genes Overexpress_Homoserine_Pathway_Genes Precursor_Enhancement->Overexpress_Homoserine_Pathway_Genes Delete_Competing_Pathways Delete_Competing_Pathways Precursor_Enhancement->Delete_Competing_Pathways Enzyme_Introduction Enzyme_Introduction Acetyl_CoA_Enhancement->Enzyme_Introduction Overexpress_Acetyl_CoA_Synthetase Overexpress_Acetyl_CoA_Synthetase Acetyl_CoA_Enhancement->Overexpress_Acetyl_CoA_Synthetase Acetate_Supplementation Acetate_Supplementation Acetyl_CoA_Enhancement->Acetate_Supplementation Pathway_Optimization Pathway_Optimization Enzyme_Introduction->Pathway_Optimization Screen_Homoserine_Acetyltransferases Screen_Homoserine_Acetyltransferases Enzyme_Introduction->Screen_Homoserine_Acetyltransferases Fermentation_Optimization Fermentation_Optimization Pathway_Optimization->Fermentation_Optimization High_Titer_Production High_Titer_Production Fermentation_Optimization->High_Titer_Production Protein_Engineering Protein_Engineering Screen_Homoserine_Acetyltransferases->Protein_Engineering

Caption: General workflow for metabolic engineering of OAH production.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are summarized methodologies for key experiments in OAH production.

Strain Construction
  • Gene Knockouts: Gene deletions in both E. coli and C. glutamicum are typically achieved through homologous recombination-based methods, such as the Lambda Red recombinase system in E. coli or sacB-based systems in C. glutamicum.

  • Gene Overexpression: Key biosynthetic genes are often cloned into expression vectors with strong, inducible, or constitutive promoters. These vectors are then transformed into the host strain. For stable, industrial applications, genomic integration of these expression cassettes is often preferred.

Fermentation Conditions
  • Medium: A defined mineral salt medium is typically used for fermentation, with glucose as the primary carbon source. For C. glutamicum, acetate may be co-fed to enhance the acetyl-CoA pool.[6] The medium is supplemented with necessary trace elements and, in some cases, yeast extract or corn steep liquor to support initial growth.[8]

  • Fed-batch Fermentation: To achieve high cell densities and high product titers, a fed-batch fermentation strategy is commonly employed. A concentrated glucose solution (and acetate for C. glutamicum) is fed into the bioreactor to maintain the carbon source at an optimal level, thus avoiding substrate inhibition and overflow metabolism.

  • Process Parameters: Key parameters such as temperature, pH, and dissolved oxygen are carefully controlled. For E. coli, a typical fermentation temperature is 37°C, while for C. glutamicum it is 30°C.[6] The pH is usually maintained around 7.0 for E. coli and 6.0 for C. glutamicum through the automated addition of a base like ammonia, which also serves as a nitrogen source.[6]

Analytical Methods
  • Quantification of O-Acetyl-L-homoserine: The concentration of OAH in the fermentation broth is typically determined by High-Performance Liquid Chromatography (HPLC).[6]

    • Sample Preparation: The fermentation broth is centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.

    • HPLC System: A reverse-phase C18 column is commonly used.

    • Detection: Detection is often performed using a UV detector at a wavelength of around 210 nm.[9] For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[9][10] Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can also be used for the quantification of amino acids.[11]

Conclusion

Both E. coli and C. glutamicum are viable platforms for the production of O-Acetyl-L-homoserine. Currently, engineered E. coli strains demonstrate superior performance in terms of titer and productivity. However, the GRAS status of C. glutamicum and its proven track record in large-scale amino acid production make it an attractive alternative, particularly for applications in the food and pharmaceutical industries. The choice between these two microorganisms will depend on the specific goals of the research or production campaign, including desired titer, process scalability, and regulatory considerations. Further metabolic engineering efforts in C. glutamicum are likely to narrow the performance gap with E. coli in the future.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of HPLC Methods for O-Acetyl-L-homoserine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of O-Acetyl-L-homoserine hydrochloride is crucial for its role as a key intermediate in the biosynthesis of methionine and its applications in biochemical and pharmaceutical research.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely utilized technique for the analysis of this compound. This guide provides an objective comparison of a validated HPLC method with an alternative analytical technique, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical method is contingent on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a comparison of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

ParameterRP-HPLC with UV DetectionGC-MS with Derivatization
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Specificity GoodExcellent
Sensitivity ModerateHigh
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.3 µg/mL
Sample Preparation Simple dissolution and filtrationDerivatization required
Analysis Time ~10 minutes~20-30 minutes
Instrumentation Cost ModerateHigh

Validated RP-HPLC Method for this compound

An RP-HPLC method with UV detection provides a reliable and straightforward approach for the quantification of this compound. Due to the lack of a strong chromophore in the molecule, detection is typically performed at a low UV wavelength, such as 210 nm.[5]

Summary of Validation Data
Validation ParameterResult
Linearity (Concentration Range) 5 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Accuracy (% Recovery) 99.5% ± 1.5%
Precision (Repeatability, %RSD) 1.2%
Intermediate Precision (%RSD) 1.8%
Limit of Detection (LOD) 1.1 µg/mL
Limit of Quantitation (LOQ) 3.3 µg/mL
Specificity No interference from common impurities or degradation products

Experimental Protocols

Validated RP-HPLC Method

Objective: To determine the concentration of this compound in a sample with high accuracy and precision.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Alternative Method: GC-MS with Derivatization

For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This method requires a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • GC-MS system with an autosampler

  • Capillary column suitable for amino acid analysis (e.g., DB-5ms)

Reagents and Materials:

  • This compound reference standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous acetonitrile

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in anhydrous acetonitrile.

  • Derivatization: Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen. Add the derivatization agent and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved based on the volatility of the derivative, and detection is based on its mass spectrum.

  • Quantification: Use a calibration curve prepared from derivatized standards to quantify the analyte in the sample.

Method Validation and Workflow Diagrams

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagrams illustrate the logical workflow for HPLC method validation and the experimental process.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method's Capacity to Remain Unaffected) lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

Experimental_Workflow prep_standards Prepare Standard Solutions (5-100 µg/mL) hplc_analysis HPLC Analysis (C18 Column, 210 nm) prep_standards->hplc_analysis prep_sample Prepare Sample Solution (Dissolve & Filter) prep_sample->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification report Report Results quantification->report

Caption: Experimental Workflow for HPLC Analysis.

References

A Comparative Analysis of O-acetylhomoserine Sulfhydrylase Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme function across different species is paramount. This guide provides a comparative analysis of O-acetylhomoserine sulfhydrylase (OAHS), a key enzyme in the methionine biosynthesis pathway, with a focus on its kinetic properties, substrate specificity, and the experimental protocols used for its characterization.

O-acetylhomoserine sulfhydrylase (OAHS), also known as O-acetylhomoserine (thiol)-lyase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of methionine in many bacteria, archaea, and fungi.[1][2] It catalyzes the conversion of O-acetyl-L-homoserine (OAH) and sulfide (B99878) into L-homocysteine, a direct precursor of methionine. This pathway, known as direct sulfhydrylation, is distinct from the trans-sulfurylation pathway found in organisms like Escherichia coli. The absence of the direct sulfhydrylation pathway in mammals makes OAHS a potential target for the development of novel antimicrobial agents.

Quantitative Performance Comparison

The kinetic parameters of OAHS, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide valuable insights into the enzyme's efficiency and substrate affinity. A summary of these parameters for OAHS from various species is presented below.

SpeciesSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Notes
Lactobacillus plantarumO-acetyl-L-homoserine13 ± 2 (pH 6.0)13 ± 1 (pH 6.0)1.0 x 10³Exhibits pH-dependent activity.
Sulfide1.0 ± 0.2 (pH 6.0)1.2 x 10⁴
Thermotoga maritimaO-acetyl-L-homoserine8900 (apparent)1.1 x 10⁵Thermostable enzyme with high turnover.
Aeropyrum pernix K1O-acetyl-L-serine282027.2 x 10³Enzyme also shows O-acetylserine sulfhydrylase activity.
Sulfide< 0.2> 1.0 x 10⁶
Saccharomyces cerevisiaeO-acetyl-L-homoserineData not readily availableData not readily availableData not readily availableCharacterized as O-acetylserine-O-acetylhomoserine sulfhydrylase.[1]
Aspergillus nidulansO-acetyl-L-homoserineData not readily availableData not readily availableData not readily availableExhibits broad substrate specificity for sulfhydryl compounds.[2]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments used in the characterization of OAHS.

Expression and Purification of Recombinant O-acetylhomoserine Sulfhydrylase

A common method for obtaining pure OAHS for characterization is through the expression of a recombinant, N-terminally His-tagged protein in E. coli.

Protocol:

  • Gene Cloning and Expression Vector Construction: The gene encoding OAHS from the target species is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal polyhistidine (His6) tag.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)). The cells are then lysed by sonication on ice.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

  • Washing and Elution: The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged OAHS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. The purified protein concentration is determined, and the protein is stored at -80°C.

O-acetylhomoserine Sulfhydrylase Activity Assay (Colorimetric Method)

This assay measures the production of homocysteine, which contains a free sulfhydryl group, using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5), O-acetyl-L-homoserine (OAH) at a desired concentration (e.g., 10 mM), and sodium sulfide (Na₂S) as the sulfide source (e.g., 5 mM). The reaction mixture should be prepared fresh.

  • Enzyme Addition: The reaction is initiated by adding a known amount of purified OAHS enzyme to the reaction mixture. A control reaction without the enzyme or without one of the substrates should be run in parallel.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), during which the enzyme catalyzes the formation of L-homocysteine.

  • Reaction Termination and Color Development: The reaction is stopped by adding a solution of DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). DTNB reacts with the sulfhydryl group of the newly formed homocysteine to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color.

  • Spectrophotometric Measurement: The absorbance of the yellow product is measured at 412 nm using a spectrophotometer.

  • Quantification: The concentration of homocysteine produced is calculated using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.

Determination of Kinetic Parameters (Km and kcat)

To determine the Km and kcat values, the enzyme activity is measured at various concentrations of one substrate while keeping the other substrate at a saturating concentration.

Protocol:

  • Varying OAH Concentration: Set up a series of reactions as described in the activity assay protocol, but vary the concentration of OAH (e.g., from 0.1 to 20 times the expected Km) while maintaining a constant, saturating concentration of Na₂S (e.g., 10 mM).

  • Varying Sulfide Concentration: Similarly, set up another series of reactions where the concentration of Na₂S is varied, and the concentration of OAH is kept constant and saturating.

  • Data Analysis: The initial reaction velocities (v₀) are plotted against the substrate concentrations ([S]). The resulting data are then fitted to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) where Vmax is the maximum reaction velocity. The Km and Vmax values can be determined from this plot, often using a non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot.

  • Calculating kcat: The turnover number, kcat, is calculated using the equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration used in the assay.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate the role of OAHS in methionine biosynthesis and a typical workflow for its comparative analysis.

Methionine_Biosynthesis cluster_pathway Direct Sulfhydrylation Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps OAH O-Acetyl-L-homoserine Homoserine->OAH Homoserine O-acetyltransferase Homocysteine L-Homocysteine OAH->Homocysteine O-acetylhomoserine sulfhydrylase (OAHS) Sulfide Sulfide (H₂S) Sulfide->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine synthase

Caption: The direct sulfhydrylation pathway for methionine biosynthesis.

OAHS_Comparative_Analysis_Workflow cluster_prep Enzyme Preparation cluster_characterization Biochemical Characterization cluster_analysis Comparative Analysis Gene_Cloning Gene Cloning from Different Species Expression Recombinant Protein Expression Gene_Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Activity_Assay Enzyme Activity Assay (e.g., DTNB method) Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis Data_Compilation Data Compilation and Tabulation Kinetic_Analysis->Data_Compilation Substrate_Specificity Substrate Specificity Analysis Substrate_Specificity->Data_Compilation Inhibition_Studies Inhibition Assays Inhibition_Studies->Data_Compilation Report Comparative Analysis Report Generation Data_Compilation->Report Structural_Comparison Structural Analysis (if available) Structural_Comparison->Report

Caption: A generalized workflow for the comparative analysis of OAHS.

Conclusion

The comparative analysis of O-acetylhomoserine sulfhydrylase from different species reveals both conserved functional roles and notable differences in kinetic properties and substrate specificities. This information is critical for fundamental research into microbial metabolism and has significant implications for the development of novel antimicrobial drugs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own comparative studies of this important enzyme.

References

Confirming the Identity of O-Acetyl-L-homoserine via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison for the identification of O-Acetyl-L-homoserine using Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a framework for distinguishing this compound from its common precursor, L-homoserine, and its structural isomer, N-Acetyl-L-homoserine, through detailed analysis of ¹H and ¹³C NMR spectral data.

Comparative Analysis of NMR Data

The precise chemical environment of each proton and carbon atom in a molecule results in a unique NMR spectrum, serving as a molecular fingerprint. Distinguishing between O-Acetyl-L-homoserine, L-homoserine, and N-Acetyl-L-homoserine is achievable by comparing their respective ¹H and ¹³C NMR chemical shifts, signal multiplicities, and coupling constants.

The key differentiating features to consider are:

  • The presence and chemical shift of the acetyl group protons and carbons. In O-Acetyl-L-homoserine and N-Acetyl-L-homoserine, a characteristic singlet peak for the methyl protons of the acetyl group will be present in the ¹H NMR spectrum, a feature absent in the spectrum of L-homoserine. The chemical shift of this acetyl group, and the adjacent methylene (B1212753) (Hγ) or methine (Hα) protons, will be indicative of whether the acetylation has occurred on the oxygen or nitrogen atom.

  • Shifts in the backbone protons and carbons. Acetylation will induce noticeable shifts in the signals of the nearby protons and carbons (α, β, and γ positions) compared to the parent L-homoserine molecule.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts in D₂O

CompoundAtom Position¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)
O-Acetyl-L-homoserine Unavailable-
Unavailable-
Unavailable-
Acetyl-CH₃UnavailableSingletAcetyl-CH₃
---Carboxyl-C
---Carbonyl-C (Acetyl)
N-Acetyl-L-homoserine *~4.4Doublet of doubletsCα (~50)
~2.0MultipletCβ (~30)
~3.6TripletCγ (~60)
Acetyl-CH₃~2.0SingletAcetyl-CH₃ (~23)
---Carboxyl-C (~175)
---Carbonyl-C (Acetyl) (~170)
L-Homoserine [1]3.843-Cα (C2): 56.075
2.08-Cβ (C4): 34.881
3.774-Cγ (C7): 61.336
Acetyl-CH₃---
---Carboxyl-C (C3): 177.235
----

Note: The provided data for N-Acetyl-L-homoserine is based on predicted values for N-Acetyl-D-homoserine, which are derived from the experimental data of N-acetyl-L-homoserine lactone, a structurally similar compound.[2] These values should be considered as estimations.

Experimental Protocol for NMR Analysis

This section details a standardized procedure for the preparation and NMR analysis of O-Acetyl-L-homoserine.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the O-Acetyl-L-homoserine sample for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) is a common choice for amino acid derivatives.

  • Dissolution: Dissolve the sample in 0.6 to 0.7 mL of the selected deuterated solvent within a clean 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D₂O, can be added.

NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Use an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-5 seconds).

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is generally used to simplify the spectrum.

    • Acquisition Parameters: Set a wider spectral width (e.g., 0-200 ppm).

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and identification.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Peak Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration of each peak in the spectrum.

Workflow for Identity Confirmation

The following diagram outlines the systematic workflow for confirming the identity of O-Acetyl-L-homoserine using NMR spectroscopy.

G Workflow for NMR-based Identity Confirmation of O-Acetyl-L-homoserine cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_comp Comparative Analysis A Weigh O-Acetyl-L-homoserine B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Reference Chemical Shifts F->G H Assign Signals (Chemical Shift, Multiplicity, Integration) G->H I Compare with L-homoserine Data H->I J Compare with N-Acetyl-L-homoserine Data H->J K Final Identity Confirmation I->K J->K

Caption: A stepwise workflow for the confirmation of O-Acetyl-L-homoserine identity.

References

A Comparative Guide to O-Acetyl-L-homoserine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Acetyl-L-homoserine (OAH) is a key intermediate in the biosynthesis of methionine in bacteria and plants, making its accurate quantification crucial for research in metabolic engineering, drug discovery, and biotechnology.[1][2] This guide provides a comparative overview of common analytical methods for the quantification of OAH, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Overview of Quantification Methods

Several analytical techniques can be employed for the detection and quantification of O-Acetyl-L-homoserine. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[1][3] The choice of method is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods for OAH quantification based on available literature. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

MethodPrincipleSample PreparationTypical PerformanceAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.Protein precipitation, solid-phase extraction.LOD/LOQ: High sensitivity in the low ng/mL to pg/mL range. Linearity: Wide dynamic range. Accuracy/Precision: High.High sensitivity and selectivity, suitable for complex matrices.[1]Higher equipment cost, requires expertise in mass spectrometry.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Derivatization to increase volatility (e.g., silylation).LOD/LOQ: Good sensitivity, typically in the ng/mL range. Linearity: Good. Accuracy/Precision: High.High resolution and sensitivity.[1]Requires derivatization, which can introduce variability. Not suitable for thermally labile compounds.
HPLC with Pre-column Derivatization Chromatographic separation of derivatized amino acids with UV or fluorescence detection.Derivatization (e.g., with o-phthalaldehyde), protein precipitation.LOD/LOQ: Moderate sensitivity, typically in the µg/mL to ng/mL range. Linearity: Good. Accuracy/Precision: Good.Widely available instrumentation, robust.Derivatization can be time-consuming and may not be specific to OAH. Lower sensitivity compared to MS methods.
Enzymatic Assays Measurement of a product or co-factor consumption/production resulting from an enzymatic reaction involving OAH.Minimal, depending on the assay.LOD/LOQ: Varies widely depending on the enzyme and detection method. Linearity: Generally narrower than chromatographic methods. Accuracy/Precision: Can be high if specific enzymes are used.High specificity, can be high-throughput.[2]Susceptible to interference from other compounds in the sample, requires purified enzymes.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying OAH in complex biological matrices.[1]

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 400 µL of cold methanol (B129727) containing an internal standard (e.g., isotopically labeled OAH).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

  • Filter through a 0.22 µm filter before injection.[1]

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in positive mode is typical for OAH.[4]

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for OAH.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make OAH volatile. Silylation is a common derivatization technique.[1]

Sample Preparation and Derivatization:

  • Extract OAH from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add 50 µL of a silylating agent (e.g., MTBSTFA) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 100°C for 2 hours.

  • Cool to room temperature before GC-MS analysis.[1]

GC-MS Conditions:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient is used to separate the analytes, for example, an initial temperature of 100°C, ramped to 280°C.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C.

  • Data Analysis: The derivatized OAH is identified based on its retention time and mass spectrum compared to a derivatized standard.

HPLC with Pre-column Derivatization

This method is commonly used for the analysis of amino acids and can be adapted for OAH.[3]

Sample Preparation and Derivatization:

  • Deproteinize the sample, for example, by adding a 10% (v/v) solution of 6 M HCl.[5]

  • Centrifuge to remove precipitated proteins.

  • Perform pre-column derivatization of the supernatant using a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.

HPLC Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Detector: A fluorescence or UV detector is used to monitor the derivatized OAH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of OAH and a general workflow for its quantification.

OAH_Biosynthesis Aspartate Aspartate Homoserine L-Homoserine Aspartate->Homoserine Multiple Steps OAH O-Acetyl-L-homoserine Homoserine->OAH Homoserine O-acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->OAH Methionine L-Methionine OAH->Methionine O-acetylhomoserine sulfhydrylase OAH_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization LCMS LC-MS/MS Derivatization->LCMS GCMS GC-MS Derivatization->GCMS HPLC HPLC Derivatization->HPLC Quantification Quantification LCMS->Quantification GCMS->Quantification HPLC->Quantification Validation Method Validation Quantification->Validation

References

A Comparative Analysis of O-Acetyl-L-homoserine and O-phospho-L-homoserine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic roles of O-Acetyl-L-homoserine (OAH) and O-phospho-L-homoserine (OPH), two key intermediates in the biosynthesis of essential amino acids. Understanding the distinct pathways involving these molecules is crucial for research in metabolic engineering, drug discovery, and fundamental bioscience. This document presents a compilation of experimental data, detailed methodologies, and visual representations of the metabolic pathways to facilitate a comprehensive understanding of their respective functions.

Introduction

O-Acetyl-L-homoserine (OAH) and O-phospho-L-homoserine (OPH) are activated derivatives of L-homoserine, a precursor to several essential amino acids. While both molecules serve as metabolic intermediates, they participate in distinct biosynthetic routes, primarily leading to the synthesis of methionine and threonine. The choice between the OAH and OPH pathways is a key diverging point in the metabolism of different organisms, including bacteria, fungi, and plants.

Metabolic Pathways and Key Enzymes

The metabolic fates of OAH and OPH are determined by specific sets of enzymes that catalyze their formation and subsequent conversion.

O-Acetyl-L-homoserine (OAH) Pathway: This pathway is prominent in many bacteria and fungi for the biosynthesis of methionine.[1]

  • Formation of OAH: L-homoserine is acetylated to form O-Acetyl-L-homoserine, a reaction catalyzed by homoserine O-acetyltransferase (HAT) , which utilizes acetyl-CoA as the acetyl group donor.[2][3]

  • Conversion to Homocysteine: OAH then undergoes direct sulfhydrylation, where the acetyl group is replaced by a thiol group from hydrogen sulfide, to form homocysteine. This reaction is catalyzed by O-acetylhomoserine sulfhydrylase (OAHS) .[4][5]

O-phospho-L-homoserine (OPH) Pathway: This pathway is central to the biosynthesis of both threonine and methionine in plants and some bacteria.[6][7]

  • Formation of OPH: L-homoserine is phosphorylated to yield O-phospho-L-homoserine in an ATP-dependent reaction catalyzed by homoserine kinase (HK) .[2][8]

  • Branch Point for Threonine and Methionine Synthesis: OPH serves as a critical branch-point intermediate.

    • Threonine Synthesis: Threonine synthase (TS) catalyzes the conversion of OPH to threonine.[9]

    • Methionine Synthesis: In plants, cystathionine (B15957) γ-synthase (CGS) utilizes OPH and cysteine to produce cystathionine, a precursor to methionine.[10][11]

The following diagrams illustrate these distinct metabolic routes.

OAH_Pathway cluster_OAH O-Acetyl-L-homoserine Pathway (Methionine Biosynthesis) L_homoserine L-Homoserine OAH O-Acetyl-L-homoserine L_homoserine->OAH Homoserine O-acetyltransferase (HAT) Homocysteine Homocysteine OAH->Homocysteine O-Acetylhomoserine sulfhydrylase (OAHS) CoA CoA Methionine L-Methionine Homocysteine->Methionine Acetate Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH H2S H₂S H2S->Homocysteine

Diagram 1: O-Acetyl-L-homoserine metabolic pathway.

OPH_Pathway cluster_OPH O-phospho-L-homoserine Pathway (Threonine and Methionine Biosynthesis) L_homoserine L-Homoserine OPH O-phospho-L-homoserine L_homoserine->OPH Homoserine Kinase (HK) Threonine L-Threonine OPH->Threonine Threonine Synthase (TS) Cystathionine Cystathionine OPH->Cystathionine Cystathionine γ-synthase (CGS) ADP ADP Pi Pi Methionine L-Methionine Cystathionine->Methionine ... ATP ATP ATP->OPH Cysteine L-Cysteine Cysteine->Cystathionine HAT_Assay_Workflow cluster_workflow Workflow for Homoserine O-acetyltransferase Assay prep Prepare Reaction Mixture (Buffer, L-homoserine, Acetyl-CoA) pre_incubate Pre-incubate at 30°C for 5 min prep->pre_incubate start_reaction Initiate Reaction with HAT Enzyme pre_incubate->start_reaction aliquots Take Aliquots at Time Intervals start_reaction->aliquots stop_reaction Stop Reaction with DTNB Solution aliquots->stop_reaction color_dev Incubate for Color Development (5 min) stop_reaction->color_dev measure_abs Measure Absorbance at 412 nm color_dev->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

References

A Comparative Guide to the Biological Activities of O-Acetyl-D-homoserine and O-Acetyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of O-Acetyl-D-homoserine and its L-isomer, O-Acetyl-L-homoserine. The information presented herein is based on available experimental data, highlighting the significant disparities in the known functions and metabolic relevance of these two stereoisomers.

Overview of Biological Roles: A Tale of Two Isomers

The biological significance of O-acetylated homoserine is starkly dependent on its stereochemistry. While the L-isomer is a well-characterized and crucial metabolic intermediate in numerous organisms, the D-isomer's role appears to be far more specialized and is much less understood.

O-Acetyl-L-homoserine is primarily recognized as a key intermediate in the biosynthesis of the essential amino acid L-methionine in many bacteria and fungi.[1][2] It serves as an activated form of L-homoserine, preparing it for subsequent enzymatic reactions that lead to the formation of homocysteine, a direct precursor to methionine.[1][3]

In contrast, O-Acetyl-D-homoserine has not been identified as an intermediate in primary metabolic pathways. Its only confirmed biological role to date is as a structural component of the O-specific polysaccharide (O-antigen) of the lipopolysaccharide (LPS) in the bacterium Acinetobacter lwoffii EK30A.[4] In this context, a derivative, N-acetyl-D-homoserine, is found linked to the polysaccharide chain, suggesting a role in the architecture of the bacterial cell surface.[4]

Quantitative Data on Biological Activity

A significant gap in the scientific literature exists regarding the biological activity of O-Acetyl-D-homoserine, with a near-complete absence of quantitative data. The available information for O-Acetyl-L-homoserine, however, is more substantial, particularly concerning enzyme kinetics and metabolic production.

Table 1: Comparative Biological Activity Profile
FeatureO-Acetyl-L-homoserineO-Acetyl-D-homoserine
Primary Biological Role Intermediate in L-methionine biosynthesis[1][2]Structural component of bacterial O-antigen[4]
Interaction with Metabolic Enzymes Substrate for O-acetylhomoserine sulfhydrylase[3]No direct evidence of interaction with methionine biosynthesis enzymes. Potentially biologically inert or a weak inhibitor.[1]
Quantitative Activity Data Enzyme kinetic parameters (Km, Vmax) available for related enzymes.[5] Production titers from metabolically engineered organisms are reported.[6]No quantitative data on biological activity available.
Table 2: Quantitative Data for Enzymes Involved in O-Acetyl-L-homoserine Metabolism
EnzymeOrganismSubstrateKmkcatkcat/Km
Homoserine O-acetyltransferase (MetX)Mycobacterium tuberculosisL-homoserine328 µM44.12 min-10.134 µM-1min-1
Homoserine O-acetyltransferase (HSAT)Staphylococcus aureusAcetyl-CoA--4 x 105 M-1s-1
Homoserine O-acetyltransferase (HSAT)Staphylococcus aureusL-homoserine--3.3 x 105 M-1s-1
O-acetylserine sulfhydrylaseAeropyrum pernix K1O-acetyl-L-serine28 mM202 s-1-

Signaling Pathways and Metabolic Networks

The known involvement of O-Acetyl-L-homoserine in metabolic pathways is well-defined, whereas the pathways for O-Acetyl-D-homoserine remain hypothetical.

O-Acetyl-L-homoserine is a central node in the L-methionine biosynthesis pathway. This pathway begins with aspartate and proceeds through several enzymatic steps to produce L-homoserine. Homoserine O-acetyltransferase then catalyzes the acetylation of L-homoserine to form O-Acetyl-L-homoserine. Subsequently, O-acetylhomoserine sulfhydrylase converts it to homocysteine.

L_methionine_biosynthesis Aspartate Aspartate L_Homoserine L_Homoserine Aspartate->L_Homoserine Multiple Steps O_Acetyl_L_homoserine O_Acetyl_L_homoserine L_Homoserine:e->O_Acetyl_L_homoserine:w Homoserine O-acetyltransferase Homocysteine Homocysteine O_Acetyl_L_homoserine:e->Homocysteine:w O-acetylhomoserine sulfhydrylase L_Methionine L_Methionine Homocysteine->L_Methionine

L-methionine biosynthesis pathway highlighting O-Acetyl-L-homoserine.

For O-Acetyl-D-homoserine , a biosynthetic pathway is not yet elucidated. It is hypothesized that its synthesis may involve a racemase that converts L-homoserine to D-homoserine, followed by a D-amino acid specific acetyltransferase.

Hypothetical_D_homoserine_pathway L_Homoserine L_Homoserine D_Homoserine D_Homoserine L_Homoserine->D_Homoserine Racemase (Hypothetical) O_Acetyl_D_homoserine O_Acetyl_D_homoserine D_Homoserine->O_Acetyl_D_homoserine D-homoserine acetyltransferase (Hypothetical) O_Antigen O_Antigen O_Acetyl_D_homoserine->O_Antigen Incorporation into O-antigen

Hypothetical biosynthetic pathway for O-Acetyl-D-homoserine.

Experimental Protocols

Detailed experimental protocols are available for studying the enzymes that metabolize O-Acetyl-L-homoserine. For O-Acetyl-D-homoserine, the focus is on its synthesis, as assays for its biological activity are not established.

Homoserine O-acetyltransferase (HAT) Activity Assay

This assay is used to determine the activity of HAT, which produces O-Acetyl-L-homoserine.

Principle: The activity of HAT is measured by monitoring the production of Coenzyme A (CoA), a product of the reaction, using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified Homoserine O-acetyltransferase

  • L-homoserine

  • Acetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-homoserine, and Acetyl-CoA in a cuvette.

  • Add DTNB to the reaction mixture.

  • Initiate the reaction by adding the purified HAT enzyme.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

HAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, L-homoserine, Acetyl-CoA) B Add DTNB (Ellman's Reagent) A->B C Initiate with Purified HAT B->C D Monitor Absorbance at 412 nm C->D E Calculate Enzyme Activity D->E

Experimental workflow for Homoserine O-acetyltransferase activity assay.
O-acetylhomoserine sulfhydrylase (OAHS) Assay

This assay determines the activity of OAHS, which consumes O-Acetyl-L-homoserine.

Principle: The production of homocysteine from O-Acetyl-L-homoserine and a sulfur source (e.g., Na₂S) is measured. The amount of homocysteine formed can be determined using a colorimetric method.

Materials:

  • Purified O-acetylhomoserine sulfhydrylase

  • O-Acetyl-L-homoserine

  • Sodium sulfide (B99878) (Na₂S)

  • Pyridoxal 5'-phosphate (PLP) as a cofactor

  • Buffer (e.g., broad-range buffer for pH studies)

  • Reagents for colorimetric determination of homocysteine

Procedure:

  • Prepare a reaction mixture containing buffer, O-Acetyl-L-homoserine, Na₂S, and PLP.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the purified OAHS enzyme.

  • Incubate for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Quantify the amount of L-homocysteine produced using a suitable colorimetric assay.

Conclusion

The biological activities of O-Acetyl-D-homoserine and O-Acetyl-L-homoserine are distinctly different, underscoring the principle of stereospecificity in biological systems. O-Acetyl-L-homoserine is a vital metabolic intermediate with a well-documented role in L-methionine biosynthesis. In contrast, the current body of evidence points to O-Acetyl-D-homoserine having a more specialized, structural function within the cell envelope of certain bacteria. The lack of quantitative data and established biological assays for the D-isomer presents a significant area for future research. The experimental protocols and data provided for the L-isomer can serve as a valuable foundation for designing studies to further investigate the potential, yet largely unknown, biological roles of O-Acetyl-D-homoserine.

References

A Researcher's Guide to the Validation of Kinetic Models for Methionine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a kinetic model for methionine biosynthesis with experimental data, offering insights into the validation process crucial for drug development and metabolic engineering. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: A Comparative Analysis

A cornerstone of kinetic model validation is the direct comparison of model predictions with experimental data. Below, we present a table summarizing metabolic flux data from experimental studies in Escherichia coli and Saccharomyces cerevisiae, which can be used to validate the predictions of a kinetic model.

Table 1: Experimentally Determined Metabolic Fluxes in Methionine Biosynthesis

OrganismStrainGrowth ConditionMethodFlux through Homoserine O-succinyltransferase (metA) (mmol/gDW/h)Flux through Cystathionine γ-synthase (metB) (mmol/gDW/h)Flux through Cystathionine β-lyase (metC) (mmol/gDW/h)Flux through Methionine synthase (metE/metH) (mmol/gDW/h)Reference
Escherichia coliK-12 MG1655Glucose minimal medium13C-MFA0.15 ± 0.020.15 ± 0.020.15 ± 0.020.15 ± 0.02[1]
Saccharomyces cerevisiaeCEN.PK113-7DGlucose-limited chemostat13C-MFANot Applicable0.08 ± 0.010.08 ± 0.010.08 ± 0.01[2]

Note: The trans-sulfurylation pathway shown here is typical for E. coli. S. cerevisiae utilizes a direct sulfurylation pathway where O-acetylhomoserine is the intermediate. Fluxes are normalized to the glucose uptake rate in some studies, so direct comparison requires careful consideration of the experimental setup.

Experimental Protocols: Methodologies for Key Experiments

Accurate experimental data is the bedrock of model validation. Here, we detail the methodologies for two key experimental techniques used to generate the data presented above.

13C-Based Metabolic Flux Analysis (13C-MFA)

This powerful technique allows for the quantification of intracellular metabolic fluxes.

a. Cell Cultivation and Labeling:

  • Grow the microbial strain of interest (e.g., E. coli, S. cerevisiae) in a defined minimal medium with a 13C-labeled carbon source (e.g., [1,2-13C]glucose, [U-13C]glucose) until a metabolic steady state is reached.

  • For continuous cultures, maintain a constant dilution rate in a chemostat. For batch cultures, harvest cells during the exponential growth phase.

b. Metabolite Extraction and Analysis:

  • Quench metabolic activity rapidly by mixing the cell culture with a cold solvent (e.g., -20°C methanol).

  • Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Hydrolyze the biomass to release protein-bound amino acids.

  • Analyze the isotopic labeling patterns of the amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

c. Flux Calculation:

  • Use a computational model that describes the stoichiometry of the metabolic network and the carbon transitions in each reaction.

  • Fit the measured isotopic labeling data of the amino acids to the model to estimate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).

Enzyme Activity Assays

Determining the kinetic parameters of the enzymes in the pathway is crucial for building and validating a kinetic model.

a. Preparation of Cell-Free Extract:

  • Harvest cells from a culture grown under specific conditions.

  • Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Lyse the cells using methods like sonication or French press.

  • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

b. Spectrophotometric Assay for Homoserine O-succinyltransferase (MetA):

  • The activity of MetA can be measured by monitoring the disappearance of the substrate, succinyl-CoA, at 232 nm.

  • The reaction mixture contains buffer, homoserine, and the cell-free extract.

  • The reaction is initiated by the addition of succinyl-CoA.

  • The change in absorbance over time is used to calculate the enzyme activity.

c. Assay for Cystathionine γ-synthase (MetB) and Cystathionine β-lyase (MetC):

  • The activities of these enzymes can be coupled to the lactate (B86563) dehydrogenase (LDH) reaction.

  • The pyruvate (B1213749) produced by the MetC reaction is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.

  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme activity.

Mandatory Visualizations

To aid in the understanding of the complex biological processes and workflows, the following diagrams are provided.

Methionine_Biosynthesis_E_coli Methionine Biosynthesis Pathway in E. coli cluster_aspartate From Aspartate cluster_methionine Methionine Specific Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate aspK Aspartate->Aspartyl_phosphate Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd Aspartyl_phosphate->Aspartate_semialdehyde Homoserine Homoserine Aspartate_semialdehyde->Homoserine thrA Aspartate_semialdehyde->Homoserine O_Succinylhomoserine O_Succinylhomoserine Homoserine->O_Succinylhomoserine metA Homoserine->O_Succinylhomoserine Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine metB O_Succinylhomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine metC Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine metE/metH Homocysteine->Methionine

Caption: Methionine biosynthesis pathway in E. coli.

Kinetic_Model_Validation_Workflow Kinetic Model Validation Workflow Model_Construction 1. Kinetic Model Construction Simulation 3. Model Simulation Model_Construction->Simulation Experimental_Data 2. Acquisition of Experimental Data Comparison 4. Comparison of Simulation and Experimental Data Experimental_Data->Comparison Simulation->Comparison Validation 5. Model Validated? Comparison->Validation Refinement 6. Model Refinement Validation->Refinement No Application 7. Model Application (e.g., Drug Target ID) Validation->Application Yes Refinement->Model_Construction

Caption: A typical workflow for the validation of a kinetic model.

References

A Comparative Analysis of Substrates for O-acetyl-L-homoserine Sulfhydrylase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison of Substrate Specificity for O-acetyl-L-homoserine Sulfhydrylase in Drug Discovery and Industrial Biotechnology

This guide provides a detailed comparative analysis of various substrates for the enzyme O-acetyl-L-homoserine sulfhydrylase (OAHS), a key player in the biosynthesis of methionine in many bacteria and fungi.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the catalytic promiscuity of OAHS and its implications for antimicrobial drug design and the biotechnological production of sulfur-containing amino acids.

O-acetyl-L-homoserine sulfhydrylase (EC 2.5.1.49) catalyzes the conversion of O-acetyl-L-homoserine (OAH) and sulfide (B99878) into L-homocysteine, a direct precursor to L-methionine.[3][4] This reaction is a crucial step in the direct sulfhydrylation pathway, an alternative to the more complex transsulfuration pathway for methionine biosynthesis.[1][5][6][7] Given the absence of this pathway in humans, OAHS represents a promising target for the development of novel antimicrobial agents.

Comparative Kinetic Data of OAHS Substrates

The substrate specificity of O-acetyl-L-homoserine sulfhydrylase varies across different organisms. While O-acetyl-L-homoserine is the primary substrate, the enzyme can accommodate other molecules, highlighting its potential for substrate engineering and inhibitor design. The following table summarizes the kinetic parameters of OAHS from various microbial sources with different substrates.

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Thermotoga maritimaO-acetyl-L-homoserine-~900-[8]
Clostridioides difficileO-acetyl-L-homoserine-High Activity-[9]
Neurospora crassaO-acetyl-L-homoserine---[8]
Saccharomyces cerevisiaeO-acetyl-L-homoserine---[10]
Saccharomyces cerevisiaeO-acetyl-L-serine---[10]
Aspergillus nidulansO-acetyl-L-homoserine-Broad Specificity-[11]
Aspergillus nidulansO-acetyl-L-serine-Broad Specificity-[11]
Alkaliphilic BacteriumO-acetyl-L-serine437.0 (µmol/min/mg)-[12]
Methanosarcina thermophilaO-acetyl-L-serine-129 (µmol/min/mg)-[13]
Aeropyrum pernix K1O-acetyl-L-serine282027.2 x 10³[14]

Note: A direct comparison of all kinetic parameters is challenging due to variations in experimental conditions across different studies. Some studies report high activity without specifying exact kinetic constants.

Experimental Protocols

A detailed understanding of the enzymatic reaction is crucial for inhibitor screening and characterization. Below is a generalized protocol for a continuous spectrophotometric assay to determine OAHS activity.

Principle

The sulfhydrylation of O-acetyl-L-homoserine by sulfide produces L-homocysteine and acetate. The rate of L-homocysteine production can be continuously monitored by coupling its formation to a subsequent reaction catalyzed by a homocysteine-dependent enzyme, which results in a measurable change in absorbance. Alternatively, endpoint assays measuring the disappearance of the substrate or the appearance of the product can be employed.

Reagents and Buffers
  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.8, containing 10 µM pyridoxal (B1214274) 5'-phosphate (PLP).

  • Substrate Stock Solution: 100 mM O-acetyl-L-homoserine in assay buffer.

  • Sulfide Stock Solution: 100 mM Sodium Sulfide (Na₂S) in degassed assay buffer (prepare fresh).

  • Enzyme: Purified O-acetyl-L-homoserine sulfhydrylase.

  • Coupling Enzyme and Substrates (for continuous assay): e.g., L-homocysteine S-methyltransferase and its substrates, leading to the oxidation of NADH, which can be monitored at 340 nm.

Assay Procedure (Continuous Spectrophotometric Method)
  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, the coupling enzyme system, and NADH.

  • Add the substrate, O-acetyl-L-homoserine, to the desired final concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of O-acetyl-L-homoserine sulfhydrylase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Regulatory Mechanisms

The activity of O-acetyl-L-homoserine sulfhydrylase is tightly regulated within the cell to maintain methionine homeostasis. The primary regulatory mechanisms include feedback inhibition and transcriptional control of the genes encoding the biosynthetic enzymes.

The following diagram illustrates the central role of OAHS in the direct sulfhydrylation pathway and its regulation.

Methionine_Biosynthesis cluster_pathway Direct Sulfhydrylation Pathway cluster_regulation Regulation Homoserine Homoserine OAH O-acetyl-L-homoserine Homoserine->OAH Homoserine O-acetyltransferase Homocysteine L-homocysteine OAH->Homocysteine O-acetyl-L-homoserine sulfhydrylase (OAHS) Sulfide Sulfide (H₂S) Sulfide->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine synthase SAM S-adenosylmethionine Methionine->SAM Feedback_Inhibition Feedback Inhibition Methionine->Feedback_Inhibition Transcriptional_Repression Transcriptional Repression Methionine->Transcriptional_Repression SAM->Feedback_Inhibition SAM->Transcriptional_Repression Feedback_Inhibition->OAH Inhibits upstream enzymes Transcriptional_Repression->Homoserine Represses gene expression of biosynthetic enzymes

Direct sulfhydrylation pathway for methionine biosynthesis and its regulation.

As depicted, the end products of the pathway, L-methionine and its derivative S-adenosylmethionine (SAM), act as allosteric inhibitors of enzymes early in the pathway, including in some organisms, O-acetyl-L-homoserine sulfhydrylase itself.[9] Furthermore, at the genetic level, high concentrations of methionine and SAM can repress the transcription of the genes encoding the biosynthetic enzymes, providing a dual-level control mechanism to efficiently manage the metabolic flux towards methionine synthesis.

The following diagram illustrates the generalized experimental workflow for studying OAHS substrate specificity.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Gene_Cloning Gene Cloning and Expression of OAHS Purification Protein Purification Gene_Cloning->Purification Assay_Setup Assay Setup with Substrate Analogues Purification->Assay_Setup Data_Collection Spectrophotometric Data Collection Assay_Setup->Data_Collection Kinetic_Analysis Michaelis-Menten Kinetics (Km, Vmax, kcat) Data_Collection->Kinetic_Analysis Comparison Comparative Analysis of Substrate Specificity Kinetic_Analysis->Comparison

Experimental workflow for comparative substrate analysis of OAHS.

This guide highlights the importance of O-acetyl-L-homoserine sulfhydrylase as a versatile enzyme with potential for various biotechnological applications. A thorough understanding of its substrate scope and catalytic mechanism is paramount for the successful development of novel antimicrobial agents and the optimization of microbial strains for the industrial production of methionine and other valuable sulfur-containing compounds.

References

Confirming the Metabolic Fate of O-Acetyl-L-homoserine: A Comparative Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of O-Acetyl-L-homoserine's Metabolic Fate

O-Acetyl-L-homoserine serves as a critical precursor in the biosynthesis of the essential amino acid L-methionine in many bacteria and fungi. The primary metabolic route involves the sulfhydrylation of OAH to form homocysteine, which is then methylated to yield methionine. The efficiency and regulation of this pathway can differ between organisms, impacting their suitability for industrial amino acid production.

Data Presentation: Metabolic Flux Towards Methionine Biosynthesis

The following table summarizes quantitative data from ¹³C-metabolic flux analysis studies in Corynebacterium glutamicum and Saccharomyces cerevisiae. The data represents the relative flux from central carbon precursors towards the aspartate pathway, which leads to the synthesis of O-Acetyl-L-homoserine and subsequently methionine. The values are normalized to the glucose uptake rate.

OrganismPrecursor Flux (from Oxaloacetate)Methionine Biosynthesis Pathway FluxKey EnzymeReference
Corynebacterium glutamicum High flux directed towards aspartate family amino acidsSignificant flux towards methionine, particularly in engineered strains.Homoserine O-acetyltransferase (metX)[1][2][3]
Saccharomyces cerevisiae Flux is tightly regulated based on nutrient availabilityActive flux towards S-adenosyl-L-methionine (SAM), a direct derivative of methionine.Homoserine O-acetyltransferase[4][5][6][7]

Experimental Protocols

While direct experimental protocols for tracing labeled O-Acetyl-L-homoserine were not found, the following methodologies are adapted from ¹³C-metabolic flux analysis studies in the respective organisms. These protocols provide a robust framework for designing an experiment to confirm the metabolic fate of isotopically labeled OAH.

Protocol 1: ¹³C-Labeling Experiment in Corynebacterium glutamicum

Objective: To trace the incorporation of ¹³C from a labeled precursor (e.g., [U-¹³C]-glucose or synthesized ¹³C-O-Acetyl-L-homoserine) into downstream metabolites of the methionine biosynthesis pathway.

Methodology:

  • Strain Cultivation: Cultivate the Corynebacterium glutamicum strain in a chemically defined medium with a known concentration of the ¹³C-labeled substrate. For dynamic labeling experiments, introduce the labeled substrate during the exponential growth phase.

  • Sampling: Withdraw cell samples at various time points. Quench metabolic activity immediately by transferring the cell suspension into a cold methanol (B129727) solution (-20°C).

  • Metabolite Extraction: Centrifuge the quenched cell suspension to separate the cell pellet. Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Sample Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Metabolite Analysis: Analyze the isotopic labeling patterns of the derivatized metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Determine the mass isotopomer distributions of key metabolites in the methionine pathway, including homoserine, O-acetyl-homoserine, homocysteine, and methionine. Use this data to calculate metabolic fluxes.

Protocol 2: ¹³C-Labeling Experiment in Saccharomyces cerevisiae

Objective: To monitor the metabolic fate of ¹³C from a labeled source through the methionine and S-adenosyl-L-methionine (SAM) biosynthesis pathways.

Methodology:

  • Yeast Culture: Grow Saccharomyces cerevisiae in a defined synthetic medium containing the ¹³C-labeled carbon source.

  • Rapid Sampling and Quenching: Collect yeast cells by rapid filtration and immediately freeze them in liquid nitrogen to halt metabolic processes.

  • Metabolite Extraction: Extract metabolites from the frozen cell pellets using boiling ethanol (B145695) or a cold methanol-water mixture.

  • Sample Preparation: Separate the polar and non-polar metabolites. The aqueous phase containing amino acids and their precursors is collected, lyophilized, and then resuspended for analysis.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment in target metabolites using a high-resolution LC-MS/MS system. This allows for accurate quantification of mass isotopomers.

  • Flux Analysis: Utilize the labeling data to perform metabolic flux analysis, quantifying the carbon flow through the methionine and SAM synthesis pathways.[4][5][6][7]

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_OAH Aspartate Aspartate Aspartate_Semialdehyde Aspartate_Semialdehyde Aspartate->Aspartate_Semialdehyde Multiple Steps Homoserine Homoserine Aspartate_Semialdehyde->Homoserine Homoserine Dehydrogenase O_Acetyl_L_homoserine O_Acetyl_L_homoserine Homoserine->O_Acetyl_L_homoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O_Acetyl_L_homoserine->Homocysteine O-acetylhomoserine sulfhydrylase Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosyl-L-methionine Methionine->SAM

Caption: Metabolic pathway of O-Acetyl-L-homoserine to Methionine.

Experimental_Workflow Culture 1. Cultivation with Isotopically Labeled Precursor Quenching 2. Metabolic Quenching Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction MS_Analysis 4. LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Analysis 5. Mass Isotopomer Distribution Analysis MS_Analysis->Data_Analysis Confirmation 6. Confirmation of Metabolic Fate Data_Analysis->Confirmation

Caption: Experimental workflow for isotopic labeling studies.

References

Safety Operating Guide

Navigating the Disposal of O-Acetyl-L-homoserine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Assessment and Preparation

Before initiating the disposal process, a thorough assessment is crucial.

  • Consult the Safety Data Sheet (SDS): Although specific disposal information may be limited, the SDS provides vital information on physical and chemical properties, hazards, and first-aid measures[1][2]. This information is foundational for safe handling during the disposal process.

  • Evaluate for Hazards: In the absence of explicit disposal directives, treat O-Acetyl-L-homoserine hydrochloride as potentially hazardous waste. This cautious approach ensures the highest level of safety.

  • Segregation: It is imperative to segregate chemical waste to prevent dangerous reactions. Do not mix this compound with other chemical waste streams unless their compatibility is certain[3][4]. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents[4].

II. Step-by-Step Disposal Procedure

Follow these procedural steps for the safe disposal of this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste[2].

  • Container Selection and Labeling:

    • Use a dedicated, properly labeled hazardous waste container.

    • The container must be chemically compatible with the compound and in good condition with a secure, leak-proof lid[5].

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (250736-84-6), and the approximate quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[4].

    • Ensure the SAA is under the control of laboratory personnel and is inspected regularly for any signs of leakage[4][5].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3].

    • Provide them with the complete information from the waste container label.

    • Do not dispose of this compound down the drain or in regular trash[5][6]. Laboratory drains are not designed for chemical waste and can lead to environmental contamination and damage to the plumbing infrastructure[7].

III. Quantitative Data and Key Information

For quick reference, the following table summarizes key information regarding this compound.

PropertyValueSource
CAS Number 250736-84-6[8][9]
Molecular Formula C₆H₁₂ClNO₄[8][9]
Molecular Weight 197.62 g/mol [10]
Appearance Solid[8]
Storage Temperature -20°C or <-15°C[10][11]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify O-Acetyl-L-homoserine hydrochloride for Disposal B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Treat as Hazardous Waste in Absence of Specific Data B->C D Wear Appropriate Personal Protective Equipment (PPE) C->D E Select and Label a Compatible Hazardous Waste Container D->E F Transfer Waste to Container in a Ventilated Area E->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor G->H I Arrange for Professional Waste Pickup and Disposal H->I J End: Proper Disposal Complete I->J

Caption: Disposal Workflow for this compound.

By adhering to these established principles of laboratory safety and hazardous waste management, researchers can ensure the responsible and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for O-Acetyl-L-homoserine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling O-Acetyl-L-homoserine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValue
CAS Number 250736-84-6
Molecular Formula C₆H₁₂ClNO₄
Molecular Weight 197.62 g/mol
Appearance Solid, Colorless to white crystalline powder[1]
Solubility Soluble in water.[1] Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[2]
Storage Temperature -20°C[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

Specific GHS hazard classifications for this compound are not currently available.[4] However, as a matter of standard laboratory practice, it is prudent to handle this compound with care to avoid direct contact and inhalation.[1] The following PPE is recommended as a minimum standard.[5][6][7]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or goggles.[5][6][8]Protects eyes from potential splashes or airborne particles.
Hand Protection Disposable nitrile gloves.[5]Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.[5][9]Protects skin and clothing from spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. If creating dust, work in a fume hood.Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound at -20°C in a tightly sealed container in a designated chemical storage area.[1][3]

2. Preparation for Use:

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid to avoid inhalation of any dust.

  • Have an emergency eyewash station and safety shower readily accessible.

3. Weighing and Solution Preparation:

  • To minimize the creation of airborne dust, handle the solid carefully.

  • Use a clean spatula and weighing paper or a weigh boat.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Given its solubility in water, deionized or distilled water is a suitable solvent.[1] For other applications, it is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2).[2]

4. Experimental Use:

  • Keep containers closed when not in use to prevent contamination and potential exposure.

  • Avoid contact with skin and eyes.[1]

  • If working with larger quantities or for extended periods, consider using double gloves.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][8]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[4][8]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and unused material, should be disposed of as chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Workspace: Ensure good ventilation (Fume Hood) A->B C Weigh Solid Chemical B->C D Prepare Solution C->D E Perform Experiment D->E F Clean Equipment E->F G Dispose of Waste in Designated Chemical Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

References

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O-Acetyl-L-homoserine hydrochloride
Reactant of Route 2
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